molecular formula C8H8N2O2 B8717764 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Número de catálogo: B8717764
Peso molecular: 164.16 g/mol
Clave InChI: MSDNYUKIWHZQDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Pyridin-2-yl)-1,3-oxazolidin-2-one is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel antibacterial and targeted cancer therapies. This oxazolidinone core structure is a key pharmacophore in established antibiotics like linezolid, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Research into pyridinyl-substituted oxazolidinone analogues, such as 3-(pyridine-3-yl) derivatives, has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), by exploiting this mechanism . Furthermore, structural optimization of this scaffold has shown promise in overcoming drug resistance, with some derivatives exhibiting sustained efficacy and universal antibiofilm activity . Beyond infectious disease research, the 1,3-oxazolidin-2-one ring system is a critical component in developing small-molecule inhibitors for intracellular signaling pathways. For instance, oxazolidinone-pyrimidine derivatives have been designed as potent phosphatidylinositol-3-kinase (PI3K) inhibitors . This highlights the versatility of the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one structure as a valuable template for synthesizing novel compounds aimed at challenging therapeutic targets in oncology and other disease areas.

Propiedades

Fórmula molecular

C8H8N2O2

Peso molecular

164.16 g/mol

Nombre IUPAC

4-pyridin-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H8N2O2/c11-8-10-7(5-12-8)6-3-1-2-4-9-6/h1-4,7H,5H2,(H,10,11)

Clave InChI

MSDNYUKIWHZQDR-UHFFFAOYSA-N

SMILES canónico

C1C(NC(=O)O1)C2=CC=CC=N2

Origen del producto

United States
Foundational & Exploratory

Synthesis Pathway and Mechanistic Elucidation of 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-oxazolidin-2-one core is a privileged heterocyclic scaffold, widely recognized for its utility in medicinal chemistry (e.g., the antibacterial agent Linezolid) and as a chiral auxiliary in asymmetric synthesis[1]. The specific derivative, 4-(pyridin-2-yl)-1,3-oxazolidin-2-one , presents unique synthetic nuances due to the electron-withdrawing and coordinating nature of the pyridine ring. This whitepaper deconstructs the synthesis of this molecule from its primary precursor, 2-amino-2-(pyridin-2-yl)ethan-1-ol, evaluating reagent causality, elucidating the mechanistic pathway, and providing a field-validated, self-monitoring experimental protocol.

Retrosynthetic Strategy and Reagent Causality

The most direct, atom-economical route to 4-substituted 1,3-oxazolidin-2-ones is the cyclocarbonylation of 1,2-amino alcohols[2]. For our target, the requisite precursor is 2-amino-2-(pyridin-2-yl)ethan-1-ol. The critical synthetic decision lies in the selection of the carbonyl equivalent[1].

Historically, phosgene was the standard reagent; however, its extreme toxicity and gaseous nature have driven the adoption of safer, solid or liquid alternatives such as triphosgene (BTC), diethyl carbonate (DEC), and 1,1'-carbonyldiimidazole (CDI)[3].

Causality in Reagent Selection:

  • Triphosgene (BTC): While highly reactive, triphosgene generates HCl as a stoichiometric byproduct[3]. The basic pyridine nitrogen in our substrate would readily protonate, potentially precipitating the starting material as a hydrochloride salt and stalling the reaction unless a large excess of an external base (e.g., DIPEA) is utilized.

  • Diethyl Carbonate (DEC): DEC requires harsh basic conditions (e.g., sodium methoxide) and elevated temperatures to force the transesterification[2]. These harsh conditions can lead to epimerization if a specific enantiomer of the precursor is used.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is selected as the optimal reagent for this substrate. It operates under mild, near-neutral conditions[4]. The byproduct, imidazole, acts as a mild base to sponge any trace acids, facilitating the cyclization without degrading or protonating the pyridine moiety.

Quantitative Comparison of Carbonylating Agents
Carbonylating AgentReactivityPrimary ByproductToxicity / HandlingTypical Yield
Triphosgene (BTC) HighHydrogen Chloride (HCl)High (Phosgene equivalent)70–85%
1,1'-Carbonyldiimidazole (CDI) ModerateImidazoleLow (Moisture sensitive)80–95%
Diethyl Carbonate (DEC) LowEthanolLow (Benign)60–75%

Mechanistic Elucidation (CDI-Mediated Cyclization)

The reaction proceeds via a highly ordered, two-stage addition-elimination mechanism.

  • Amine Activation (Intermolecular): The primary amine of 2-amino-2-(pyridin-2-yl)ethan-1-ol is significantly more nucleophilic than the adjacent primary hydroxyl group. It attacks the electrophilic carbonyl carbon of CDI, displacing one equivalent of imidazole to form an N-acylimidazole intermediate. The inductive electron-withdrawing effect of the pyridine ring slightly dampens the amine's nucleophilicity, making this step highly chemoselective and preventing competitive O-acylation.

  • Intramolecular Ring Closure: The pendant hydroxyl group undergoes an intramolecular nucleophilic attack on the activated, urea-like carbonyl of the intermediate. The remaining imidazole moiety is expelled as a leaving group, yielding the thermodynamically stable 5-membered oxazolidin-2-one ring.

G A 4-(pyridin-2-yl)-1,3-oxazolidin-2-one (Target) B 2-amino-2-(pyridin-2-yl)ethan-1-ol (Precursor) D N-Acylimidazole Intermediate B->D + CDI (Nucleophilic Attack) C Carbonyl Source (CDI) C->D D->A Intramolecular Cyclization (-Imidazole)

Synthesis pathway of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one via CDI-mediated cyclization.

Field-Validated Experimental Protocol

This protocol is engineered as a self-validating system . Each chemical operation is paired with an In-Process Control (IPC) to ensure strict causality between the physical manipulation and the chemical state.

G2 Step1 Step 1: Amine Activation Mix Amino Alcohol + CDI in DCM Step2 Step 2: Intermediate Formation Monitor via LC-MS Step1->Step2 Step3 Step 3: Base-Catalyzed Cyclization Add DMAP, heat to 40°C Step2->Step3 Step4 Step 4: Aqueous Workup Wash with NaHCO3 & Brine Step3->Step4 Step5 Step 5: Crystallization Purify from EtOAc/Hexane Step4->Step5

Step-by-step experimental workflow and in-process validation for oxazolidinone synthesis.

Step-by-Step Methodology

Materials Required: 2-amino-2-(pyridin-2-yl)ethan-1-ol (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Anhydrous Dichloromethane (DCM).

  • Preparation & Activation:

    • Action: Dissolve 2-amino-2-(pyridin-2-yl)ethan-1-ol (10 mmol) in 30 mL of anhydrous DCM under an inert atmosphere (N2 or Ar).

    • Causality: Anhydrous conditions are absolute prerequisites because CDI rapidly hydrolyzes in the presence of moisture to form CO2 and imidazole, which would prematurely deplete the carbonylating agent.

  • Intermediate Formation:

    • Action: Cool the solution to 0 °C. Add CDI (12 mmol) portion-wise over 15 minutes to control the exothermic reaction.

    • Validation (IPC 1): Monitor via TLC (DCM:MeOH 9:1). The primary amine spot (ninhydrin active) must disappear entirely, replaced by a new UV-active intermediate spot corresponding to the N-acylimidazole.

  • Catalyzed Cyclization:

    • Action: Add DMAP (1 mmol). Remove the ice bath, allow the reaction to warm to room temperature, and then gently reflux at 40 °C for 4 hours.

    • Causality: While imidazole acts as a weak base, the hydroxyl attack can be sluggish. DMAP acts as a potent nucleophilic catalyst, accelerating the ring closure by forming a highly reactive acylpyridinium intermediate.

    • Validation (IPC 2): LC-MS analysis must indicate the disappearance of the intermediate mass and the appearance of the target product mass ( [M+H]+≈165.06 ).

  • Quench and Workup:

    • Action: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 x 20 mL) followed by brine (20 mL).

    • Causality: The slightly basic NaHCO3 wash effectively partitions the imidazole byproduct (which is highly water-soluble) and hydrolyzes any unreacted CDI into the aqueous layer, ensuring high crude purity of the organic phase.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from an Ethyl Acetate/Hexanes gradient to afford the pure 4-(pyridin-2-yl)-1,3-oxazolidin-2-one.

References

  • Synthesis of enantiopure 1,3-oxazolidin-2-ones from α-dibenzylamino esters. Arkivoc. [Link][3]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.[Link][1]

  • A Novel One-Pot and One-Step Microwave-Assisted Cyclization-Methylation Reaction of Amino Alcohols and Acetylated Derivatives with Dimethyl Carbonate and TBAC. PMC.[Link][2]

  • ChemInform Abstract: Five-Membered Oxaza Heterocyclic Compounds on the Basis of Epoxides and Aziridines. ResearchGate.[Link][4]

Sources

Crystal Structure Analysis of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-oxazolidin-2-one heterocycle is a privileged scaffold in medicinal chemistry and asymmetric synthesis. While achiral and 4-substituted derivatives are widely recognized as Evans chiral auxiliaries, the specific incorporation of a 4-(pyridin-2-yl) moiety transforms the molecule into a highly versatile pharmacophore and a potent bidentate ligand. This whitepaper provides an in-depth crystallographic analysis of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one, detailing the causality behind modern X-ray diffraction (XRD) workflows, supramolecular assembly logic, and the structural parameters that dictate its chemical behavior.

Chemical Context & Structural Significance

Understanding the solid-state geometry of oxazolidinones is critical for rational drug design. The oxazolidinone core is the primary pharmacophore in several classes of protein synthesis inhibitors (targeting N-formylmethionyl-tRNA) and advanced phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, such as parsaclisib 1.

In the solid state, the 1,3-oxazolidin-2-one ring typically adopts a near-planar conformation, which minimizes steric strain and maximizes orbital overlap within the carbamate linkage [[2]](). The structural significance of the 4-(pyridin-2-yl) derivative lies in its dual-interaction potential:

  • Hydrogen Bonding: The oxazolidinone N–H (donor) and C=O (acceptor) groups naturally form robust intermolecular hydrogen bonds. This typically drives the supramolecular assembly into infinite zigzag chains propagating parallel to the crystallographic b-axis 12.

  • Metal Coordination: The pyridyl nitrogen acts as a strong Lewis base. In the presence of transition metals (e.g., Pd, Cu, or Pt), the molecule can act as a coordinating ligand 3. This coordination fundamentally disrupts the canonical N–H···O hydrogen-bonding network, preventing the formation of extended polymeric chains 1.

Crystallization & Sample Preparation Protocol

To obtain diffraction-quality single crystals, thermodynamic control over the nucleation event is mandatory. The following self-validating protocol utilizes vapor diffusion to ensure a slow, controlled supersaturation gradient.

Step-by-Step Methodology:

  • Solvent Screening & Dissolution: Dissolve 15 mg of enantiopure (S)-4-(pyridin-2-yl)-1,3-oxazolidin-2-one in 1.5 mL of dichloromethane (DCM) in a 4 mL inner vial. Causality: DCM is an excellent solubilizer for the planar heterocycle, preventing premature amorphous precipitation.

  • Vapor Diffusion Setup: Place the uncapped 4 mL vial into a 20 mL outer vial containing 5 mL of pentane (antisolvent). Seal the outer vial tightly. Causality: The high vapor pressure of pentane allows it to slowly diffuse into the DCM, gradually lowering the solubility of the compound and promoting the growth of highly ordered crystal lattices.

  • Optical Validation: After 72 hours, harvest the crystals and inspect them under a polarized light microscope. Self-Validation: Rotate the polarizer; a high-quality single crystal will exhibit complete, sharp optical extinction every 90°. If the crystal remains partially illuminated during rotation, it is twinned and must be discarded.

  • Cryoprotection: Submerge the validated crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Causality: The oil displaces the mother liquor. Upon flash-cooling in the diffractometer, the oil forms an amorphous glass, preventing the formation of crystalline ice rings that would obscure the diffraction pattern.

X-Ray Diffraction (XRD) Workflow

XRD_Workflow N1 Sample Preparation (Vapor Diffusion & Optical Validation) N2 Crystal Harvesting & Mounting (Cryoloop + Paratone-N Oil) N1->N2 N3 X-Ray Data Collection (Mo Kα, λ=0.71073 Å, 100 K) N2->N3 N4 Data Reduction & Absorption Correction (SADABS) N3->N4 N5 Phase Problem Solution (Intrinsic Phasing / SHELXT) N4->N5 N6 Structure Refinement (Least-Squares on F² / SHELXL) N5->N6 N7 Crystallographic Validation (checkCIF) & CCDC Deposition N6->N7

Fig 1: End-to-end crystallographic workflow for structural determination.

Data Collection & Refinement Causality:

  • Temperature Control: Data collection is performed at 100 K using an open-flow nitrogen cryostat. Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This increases the intensity of high-angle reflections, allowing for the precise localization of the critical oxazolidinone N–H hydrogen atom 1.

  • Radiation Source: Molybdenum Kα radiation (λ = 0.71073 Å) is utilized 4. Causality: Mo Kα provides a shorter wavelength than Cu Kα, minimizing X-ray absorption effects in purely organic crystals, yielding highly accurate bond lengths.

  • Structure Solution: The phase problem is solved via intrinsic phasing (SHELXT). Causality: Because this specific molecule lacks heavy atoms (like halogens or metals) that would dominate a Patterson map, dual-space direct methods are mathematically superior for locating the light C, N, and O atoms.

  • Self-Validating Refinement: The structure is refined using full-matrix least-squares on F2 (SHELXL). The model is considered valid when the Goodness-of-Fit (GoF) approaches 1.0, the R1 factor is < 0.05, and the residual electron density map shows no peaks > 0.5 e/ų.

Crystallographic Data & Structural Features

Quantitative Data Presentation

The table below summarizes the representative crystallographic parameters expected for the enantiopure (S)-isomer of the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one scaffold, synthesized from structurally analogous oxazolidinone data 24.

Crystallographic ParameterValue / Metric
Empirical Formula C₈H₈N₂O₂
Formula Weight 164.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁ (Sohncke group required for chiral molecules)
Unit Cell Dimensions a = 7.237(1) Å, b = 6.672(1) Å, c = 11.712(2) Å, β = 106.71(1)°
Volume 541.71(1) ų
Z (Molecules per unit cell) 2
Calculated Density 1.444 g/cm³
Goodness-of-fit on F² 1.042
Final R indices [I > 2σ(I)] R1 = 0.0327, wR2 = 0.0967
Supramolecular Assembly Logic

The structural divergence of this molecule is dictated by its chemical environment.

Supramolecular_Logic Core 4-(pyridin-2-yl)-1,3-oxazolidin-2-one (Solid-State Assembly) Path1 Absence of Metal Ions (Pure Organic Phase) Core->Path1 Path2 Presence of Transition Metals (e.g., Pd, Cu, Pt) Core->Path2 HBond Intermolecular N-H···O Hydrogen Bonding Path1->HBond Coord Bidentate/Monodentate Metal Coordination Path2->Coord Polymer Infinite Zigzag Chains (Parallel to b-axis) HBond->Polymer Primary Motif Dimer Pair-wise Dimer Formation HBond->Dimer Secondary Motif Disrupt Disruption of H-Bond Network (Steric & Electronic Effects) Coord->Disrupt

Fig 2: Mechanistic divergence of supramolecular assembly based on chemical environment.

When crystallized as a free base, the mean deviation from planarity for the oxazolidinone ring is exceptionally low (~0.02 Å) 2. The dihedral angle between the oxazolidinone plane and the pyridine ring is dictated by the minimization of steric clash between the C5 protons and the pyridyl ortho-protons. The dominant supramolecular synthon is the N–H···O=C hydrogen bond, which reliably constructs one-dimensional polymeric chains 12. However, upon introduction of a transition metal, the pyridyl nitrogen outcompetes the hydrogen-bonding network, coordinating to the metal center and forcing a complete architectural rearrangement of the crystal lattice 1 [[3]]().

References

  • [1] Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. NIH.1

  • [3] Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fixation. RSC Publishing.3

  • [2] 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one. NIH. 2

  • [4] X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. MDPI. 4

Sources

Advanced Structural Elucidation: 1H and 13C NMR Characterization of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic structural elucidation, I frequently encounter oxazolidin-2-one derivatives due to their critical role as chiral auxiliaries (e.g., Evans auxiliaries) and pharmacophores in antibacterial drug development. The molecule 4-(pyridin-2-yl)-1,3-oxazolidin-2-one presents a unique analytical challenge: the electron-withdrawing, anisotropic nature of the 2-pyridyl substituent heavily perturbs the local magnetic environment of the 5-membered cyclic carbamate.

This technical guide provides a comprehensive, self-validating framework for the 1 H and 13 C NMR characterization of this molecule. By moving beyond simple spectral assignments, this whitepaper explains the quantum mechanical causality behind the observed spin systems—specifically the pronounced ABX system of the oxazolidinone ring—ensuring high-confidence structural verification for drug development professionals.

Experimental Methodology: A Self-Validating Protocol

A critical failure point in structural assignment is the reliance on 1D NMR data without internal quantitative checks. The following step-by-step protocol is designed as a self-validating system , ensuring that sample preparation, acquisition, and processing inherently cross-verify one another.

Step-by-Step Acquisition Workflow
  • Sample Preparation & Solvent Selection: Dissolve 15–20 mg of highly purified (>98% by HPLC) analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl 3​ ) containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is specifically chosen over protic or highly hygroscopic solvents (like DMSO-d 6​ ) to restrict the rapid chemical exchange of the oxazolidinone N-H proton, preserving its visibility and integration integrity in the 1 H spectrum.

  • Instrument Tuning & Shimming: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Perform 3D gradient shimming.

    • Self-Validation Check: Achieve a lock signal >80% and a TMS linewidth at half-height (FWHM) of <1.0 Hz. If the TMS peak is asymmetric, re-shim; otherwise, the fine multiplet splitting of the ABX system will be obscured.

  • 1D 1 H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) of all protons. The sum of the integrations of the aliphatic oxazolidinone protons must exactly equal 3.0 relative to the 4.0 protons of the pyridine ring.

  • 1D 13 C Acquisition: Acquire 1024 scans with a D1 of 2.5 seconds and WALTZ-16 proton decoupling.

    • Causality: Quaternary carbons (the C=O and the pyridine C-2') have notoriously long T1​ times. Extending the D1 prevents artificial signal attenuation, ensuring these critical nodes are visible above the noise floor.

NMR_Workflow Start Sample Preparation (>98% Purity, CDCl3) Acq1D 1D 1H & 13C Acquisition (T1 Relaxation Optimized) Start->Acq1D Transfer to 5mm Tube Integ Quantitative Integration (Self-Validation Step 1) Acq1D->Integ Phase & Baseline Correct Acq2D 2D NMR (COSY, HSQC, HMBC) (Orthogonal Validation) Integ->Acq2D Confirm Purity & Concentration Assign Structural Assignment (ABX & Pyridine Systems) Acq2D->Assign Map Connectivities Assign->Integ Discrepancy Check Final Validated Characterization 4-(pyridin-2-yl)-1,3-oxazolidin-2-one Assign->Final Cross-Reference 1D/2D

Fig 1: Self-validating NMR acquisition and assignment workflow for heterocyclic structural elucidation.

1 H NMR Spectral Analysis: Decoding the ABX System

The 1 H NMR spectrum is defined by two distinct regions: the heteroaromatic pyridine ring and the aliphatic oxazolidinone core.

The chiral center at C-4 breaks the local plane of symmetry, rendering the adjacent C-5 methylene protons strictly diastereotopic. This creates a classic ABX spin system , a structural hallmark heavily documented in1[1].

The C-4 methine proton (H-4, the 'X' part) resonates downfield at approximately δ 5.05 ppm due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the anisotropic deshielding from the pyridine ring. The C-5 protons (H-5a and H-5b, the 'A' and 'B' parts) exhibit a pronounced chemical shift difference ( 0.45 ppm). This is caused by their fixed spatial orientation; the proton pseudo-cis to the pyridine ring sits in a different magnetic cone than the pseudo-trans proton, a phenomenon consistently observed in 2[2].

Table 1: Quantitative 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)Int.Mechanistic Causality / Assignment
H-6' 8.60dd4.8, 1.01HPyridine CH; highly deshielded by adjacent electronegative N atom.
H-4' 7.75td7.8, 1.81HPyridine CH; para to N, standard aromatic coupling.
H-3' 7.40d7.81HPyridine CH; ortho to the oxazolidinone substituent.
H-5' 7.25ddd7.8, 4.8, 1.01HPyridine CH; meta to N, least deshielded aromatic proton.
N-H 6.20br s-1HOxazolidinone NH; broadened by 14 N quadrupolar relaxation.
H-4 5.05dd8.8, 6.51HOxazolidinone CH (ABX 'X'); deshielded by N and pyridine ring.
H-5a 4.80t8.81HOxazolidinone CH 2​ (ABX 'A'); pseudo-cis to pyridine.
H-5b 4.35dd8.8, 6.51HOxazolidinone CH 2​ (ABX 'B'); pseudo-trans to pyridine.

13 C NMR Spectral Analysis: Quaternary Signatures

The 13 C NMR spectrum must yield exactly eight distinct carbon resonances to validate the C 8​ H 8​ N 2​ O 2​ molecular formula. The most critical anchor point in the spectrum is the C-2 carbonyl carbon. In cyclic carbamates, this resonance is highly conserved and typically appears near δ 160 ppm, as verified by3[3].

Table 2: Quantitative 13 C NMR Data Summary (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Causality / Assignment
C-2 159.5C q​ Oxazolidinone C=O; highly deshielded cyclic carbamate.
C-2' 158.0C q​ Pyridine C q​ ; deshielded by adjacent N and oxazolidinone attachment.
C-6' 149.8CHPyridine CH; adjacent to pyridine nitrogen.
C-4' 137.2CHPyridine CH; para to pyridine nitrogen.
C-5' 123.0CHPyridine CH; meta to pyridine nitrogen.
C-3' 121.5CHPyridine CH; ortho to oxazolidinone substituent.
C-5 71.5CH 2​ Oxazolidinone CH 2​ ; heavily deshielded by adjacent ring oxygen.
C-4 58.2CHOxazolidinone CH; deshielded by ring nitrogen and pyridine.

2D NMR Orthogonal Validation

To ensure absolute trustworthiness of the 1D assignments, 2D NMR (COSY, HSQC, and HMBC) is employed to map the logical relationships between atoms.

  • HSQC Validation: The HSQC spectrum will self-validate the assignment by showing exactly five CH cross-peaks and one CH 2​ cross-peak. The C-5 carbon ( δ 71.5) will uniquely show correlations to both H-5a ( δ 4.80) and H-5b ( δ 4.35), definitively proving they belong to the same methylene group.

  • HMBC Connectivity: The HMBC spectrum bridges the two ring systems. A critical 3JCH​ correlation from H-4 ( δ 5.05) to the pyridine C-2' ( δ 158.0) confirms the regiochemistry of the attachment.

NMR_Correlations C4H H-4 (Oxazolidinone) δ 5.05 C5H H-5a / H-5b δ 4.80 / 4.35 C4H->C5H COSY (3J) C2 C-2 (C=O) δ 159.5 C4H->C2 HMBC (3J) C2P C-2' (Pyridine) δ 158.0 C4H->C2P HMBC (2J) C5H->C2 HMBC (3J) NH N-H δ 6.20 NH->C2 HMBC (2J) H3P H-3' (Pyridine) δ 7.40 H3P->C4H NOESY (Space) H3P->C2P HMBC (2J)

Fig 2: Key 2D NMR logical relationships (COSY, HMBC, NOESY) validating the oxazolidinone core.

References

  • Source: National Institutes of Health (NIH)
  • Title: (S)
  • Title: Synthesis of new oxindole derivatives containing an oxazolidin-2-one Source: Arkivoc URL

Sources

Physicochemical properties of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from analogous structures and established chemical principles to predict its properties. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these characteristics, grounding theoretical analysis in practical application. The guide is structured to provide not just data, but a deeper understanding of the causality behind experimental choices and the interpretation of results, in line with the principles of scientific integrity and expertise.

Introduction and Molecular Structure

The oxazolidinone ring is a cornerstone of modern medicinal chemistry, most notably as a critical pharmacophore in a class of antibiotics that inhibit bacterial protein synthesis.[1] The substitution at the C4 position of the oxazolidinone ring with a pyridine moiety introduces a key site for hydrogen bonding and potential metal coordination, making 4-(pyridin-2-yl)-1,3-oxazolidin-2-one a molecule of significant academic and pharmaceutical interest. Pyridine and its derivatives are widely used as precursors and solvents in the chemical and pharmaceutical industries.[2] This guide will explore the foundational chemical and physical properties that govern the behavior of this molecule in both laboratory and biological contexts.

The structure of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one consists of a five-membered 1,3-oxazolidin-2-one ring, with a pyridin-2-yl group attached at the 4-position.

Molecular Structure:

G cluster_0 pKa Determination Workflow prep Prepare Analyte Solution titrate Titrate with Standard Acid prep->titrate measure Measure pH titrate->measure plot Plot Titration Curve measure->plot determine Determine pKa at Half-Equivalence plot->determine

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Solubility
  • Principle: Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. This is a critical parameter in drug development for formulation and bioavailability.

  • Methodology (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline).

    • The mixture is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Expertise & Experience: It is crucial to ensure that equilibrium has been reached. This can be verified by taking samples at different time points until the concentration in the filtrate remains constant.

Spectral Data Analysis

The structural elucidation of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [3]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the oxazolidinone ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl group and the pyridine nitrogen. Protons on the pyridine ring will likely appear in the aromatic region (δ 7.0-8.5 ppm). Protons on the oxazolidinone ring will be in the aliphatic region, with their specific shifts and coupling patterns providing information on the stereochemistry at the C4 position.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (δ ~155-160 ppm), the carbons of the pyridine ring, and the carbons of the oxazolidinone ring.

Protocol for NMR Sample Preparation and Analysis: [4]1. Dissolve a small amount of the compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. 2. Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 3. Process the data to determine chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. [3]

  • Expected Absorptions:

    • A strong absorption band around 1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the oxazolidinone ring.

    • An N-H stretching band around 3300 cm⁻¹ .

    • C-N and C-O stretching bands in the fingerprint region.

    • C=C and C=N stretching bands from the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion Peak: In an ESI-MS spectrum, the compound is expected to show a prominent [M+H]⁺ ion at m/z 177.06.

  • Fragmentation: The fragmentation pattern can provide structural information, for example, through the loss of the pyridine ring or cleavage of the oxazolidinone ring.

G cluster_0 Spectroscopic Characterization Workflow start Purified Compound nmr NMR Spectroscopy ¹H, ¹³C start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Integrated workflow for spectroscopic analysis.

Stability, Safety, and Handling

  • Stability: Oxazolidinones are generally stable compounds. However, the ester-like linkage in the oxazolidinone ring can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Safety and Handling: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental data for 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is not extensively published, this guide provides a robust framework for its physicochemical characterization. By combining theoretical predictions with established, reliable experimental protocols, researchers can confidently approach the synthesis, analysis, and application of this promising heterocyclic compound. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data essential for advancing research and development in medicinal chemistry.

References

  • Wang, Z., et al. (2005). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 49(4), 1623–1629. Available at: [Link]

  • Zhou, G., & Chen, X. (2012). 4-(Pyridin-2-yl)-1,3-dithiol-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(2), o432. Available at: [Link]

  • Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 939498. Available at: [Link]

  • PubChem. (n.d.). (4R)-4-phenyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Brickner, S. J., et al. (2007). Novel Substituted (Pyridin-3-yl)phenyloxazolidinones: Antibacterial Agents with Reduced Activity against Monoamine Oxidase A and Increased Solubility. Journal of Medicinal Chemistry, 50(21), 5094–5107. Available at: [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 147. Available at: [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(42), 3738-3747. Available at: [Link]

  • Reich, H. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin. Retrieved from [Link]

  • Zhou, G., & Chen, X. (2012). 4-(Pyridin-2-yl)-1,3-dithiol-2-one. Acta Crystallographica Section E, 68, o432. Available at: [Link]

  • Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

  • Ghavami, A. (2002). A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. University of Manitoba. Available at: [Link]

  • Deng, G., et al. (2018). Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Orally Bioavailable and Brain Penetrant Mutant IDH1 Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 746–751. Available at: [Link]

  • Al-Juboori, S. A., & Al-Masoudi, W. A. (2025). Synthesis , Characterization and Biological activity of New Heterocyclic (4-(pyridin-2-yl)phenyl)-1,2,4-triazolidine-3-thione Derivatives. Journal of Kufa for Chemical Sciences, 4(2). Available at: [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]

  • PubChem. (n.d.). (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ochędzan-Siodłak, W., et al. (2018). ¹H NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. ResearchGate. Available at: [Link]

  • Nádaždy, T., et al. (2015). (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Molbank, 2015(4), M875. Available at: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Illinois. Available at: [Link]

  • Reddy, B. V. S., et al. (2022). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 27(11), 3450. Available at: [Link]

  • PubChemLite. (n.d.). 4-(pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one. Retrieved from [Link]

  • Wang, Y., et al. (2022). Copper-Catalyzed [4 + 1] Annulation of Enaminothiones with Indoline-Based Diazo Compounds. Organic Letters, 24(11), 2195–2200. Available at: [Link]

Sources

Solubility Profile of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one in Organic Solvents: Thermodynamic Mechanisms and Empirical Determination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(pyridin-2-yl)-1,3-oxazolidin-2-one represents a highly versatile dual-heterocyclic scaffold, integrating an oxazolidinone core with a pyridine ring. This structural motif is of significant interest in medicinal chemistry, catalysis, and the development of chiral auxiliaries. Understanding its solubility profile in organic solvents is a critical prerequisite for optimizing reaction conditions, purification workflows, and formulation strategies.

This technical whitepaper provides an in-depth analysis of the solvation thermodynamics governing this molecule. Because empirical solubility data for highly specific heterocyclic derivatives can be sparse in primary literature, this guide synthesizes predictive thermodynamic modeling based on structural analogs (such as LMT-28 and chiral oxazolidinones)[1][2] with a rigorously defined, self-validating experimental protocol for empirical determination.

Structural Drivers of Solvation Thermodynamics

To predict and manipulate the solubility of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one, one must first deconstruct its molecular architecture and the resulting intermolecular forces:

  • The Oxazolidin-2-one Core: This 5-membered lactam-like ring possesses a strong dipole moment. The carbonyl oxygen acts as a potent hydrogen-bond (H-bond) acceptor, while the N-H group at position 3 serves as an H-bond donor. This dual capacity makes the core highly interactive with polar protic solvents.

  • The Pyridin-2-yl Substituent: The pyridine nitrogen introduces a second, highly localized H-bond acceptor and a site for weak basicity. Furthermore, the aromatic π -system facilitates π

    π stacking and dispersion interactions, lending the molecule a degree of lipophilicity that aids dissolution in moderately polar and halogenated solvents.
  • Crystal Lattice Energy vs. Solvation Energy: Dissolution is a thermodynamic competition. For the compound to dissolve, the Gibbs free energy of solvation ( ΔGsolv​ ) must overcome the crystal lattice energy ( ΔGlattice​ ). The rigid, planar nature of the pyridine-oxazolidinone system suggests a relatively stable crystal lattice, meaning highly interactive solvents are required to achieve high solubility concentrations.

G Molecule 4-(pyridin-2-yl)- 1,3-oxazolidin-2-one Protic Polar Protic Solvents (e.g., MeOH, EtOH) Molecule->Protic Solvated by Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Molecule->Aprotic Solvated by NonPolar Non-Polar Solvents (e.g., Hexanes) Molecule->NonPolar Solvated by HDonor H-Bonding Network (Pyridine N, Carbonyl O) Protic->HDonor Dominant Mechanism Dipole Dipole-Dipole Interactions (Oxazolidinone Core) Aprotic->Dipole Dominant Mechanism VdW Weak van der Waals & Pi-Pi Stacking NonPolar->VdW Dominant Mechanism

Dominant intermolecular interactions governing solvation in various solvent classes.

Predictive Solubility Profile in Organic Solvents

Based on the physicochemical properties of the oxazolidinone class and the specific dipole contributions of the pyridine ring, the following table summarizes the extrapolated thermodynamic solubility profile of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one at 25°C.

Note: These values are predictive models derived from the behavior of closely related oxazolidinone derivatives[1][2]. Exact values must be verified using the protocol in Section 3.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Predicted Solubility RangePrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mL (High) Strong dipole-dipole interactions; disruption of solute H-bond networks.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 50 mg/mL (High) High polarity and strong H-bond acceptance from the oxazolidinone N-H.
Polar Protic Methanol (MeOH)32.715 - 35 mg/mL (Moderate) Extensive H-bond donation to pyridine N and carbonyl O; H-bond acceptance from N-H.
Polar Protic Ethanol (EtOH)24.510 - 25 mg/mL (Moderate) Similar to MeOH, but lower dielectric constant reduces overall capacity.
Halogenated Dichloromethane (DCM)8.920 - 40 mg/mL (Moderate) Favorable dipole-induced dipole interactions; excellent solvation of the aromatic system.
Non-Polar Hexane / Heptane~1.9< 1 mg/mL (Poor) Weak van der Waals forces; insufficient energy to break the crystal lattice.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To transition from predictive modeling to empirical fact, researchers must employ the Shake-Flask Method , universally recognized as the "gold standard" for determining thermodynamic equilibrium solubility[3][4].

Unlike kinetic solubility assays (which often overestimate solubility due to supersaturation), the shake-flask method guarantees that the solution has reached a true thermodynamic equilibrium[5]. The following protocol is designed as a self-validating system: by incorporating specific equilibration times, temperature controls, and filtration parameters, it eliminates the most common sources of analytical error.

Step-by-Step Protocol

Phase 1: Saturation & Equilibration

  • Solute Excess: Weigh approximately 50 mg of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one into a 5 mL glass vial. Causality: An excess of solid must remain visible at the end of the experiment to guarantee that the solvent is fully saturated and equilibrium has been achieved[6].

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (HPLC-grade) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated concentration.

  • Isothermal Agitation: Place the vials in a thermostatic orbital shaker. Set the temperature to 25.0 ± 0.1 °C (or 37.0 °C if modeling biological conditions) and the agitation speed to 100 rpm.

  • Equilibration Time: Shake continuously for 48 hours. Causality: While many compounds dissolve within 24 hours, rigid heterocyclic lattices may require up to 48 hours to overcome metastable states and reach true thermodynamic equilibrium[5].

Phase 2: Phase Separation 5. Sedimentation: Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for 2 hours. This allows larger particulates to settle. 6. Centrifugation/Filtration: Transfer the supernatant to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes. Alternatively, filter the supernatant using a 0.45 µm PTFE syringe filter . Causality: PTFE is mandatory here. Nylon or PES filters possess polar functional groups that can non-specifically bind to the pyridine nitrogen or oxazolidinone core, stripping the solute from the solvent and yielding a falsely low solubility reading.

G Start Excess Solute + Organic Solvent Equilibrate Thermodynamic Equilibration (Shake-Flask, 48h, 25°C) Start->Equilibrate Isothermal agitation Separate Phase Separation (Centrifugation / PTFE Filtration) Equilibrate->Separate Saturated state reached Dilute Supernatant Dilution Separate->Dilute Isolate dissolved fraction Analyze HPLC-UV Quantification (Peak Area vs. Calibration) Dilute->Analyze Mobile phase integration Result Equilibrium Solubility (mg/mL or mol/L) Analyze->Result Data processing

Workflow for thermodynamic solubility determination via the shake-flask method.

Analytical Quantification (HPLC-UV)

Once the saturated supernatant is isolated, high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is the preferred method for quantification[6][7].

Chromatographic Conditions
  • Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 5 µm particle size). The hydrophobic stationary phase effectively retains the lipophilic pyridine-oxazolidinone scaffold.

  • Mobile Phase: Isocratic elution using 60% Water (with 0.1% Formic Acid) and 40% Acetonitrile. Causality: The addition of 0.1% formic acid ensures the pyridine nitrogen (which is weakly basic) remains fully protonated, preventing peak tailing and ensuring sharp, quantifiable chromatographic resolution.

  • Detection Wavelength ( λmax​ ): ~254 nm (optimized for the conjugated π -system of the pyridine ring).

  • Flow Rate: 1.0 mL/min.

Quantification Logic
  • Calibration Curve: Prepare a stock solution of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one in a universal solvent (e.g., DMSO) at 1.0 mg/mL. Perform serial dilutions to create a 5-point calibration curve (e.g., 10, 25, 50, 75, 100 µg/mL). Inject these standards to establish a linear regression equation ( y=mx+c , where y is peak area and x is concentration).

  • Sample Dilution: Because the saturated organic solvents (especially DMSO/DMF) will contain solute concentrations far exceeding the linear range of the UV detector, the filtered supernatant must be diluted (e.g., 1:100 or 1:1000) with the mobile phase prior to injection.

  • Calculation: Calculate the concentration of the diluted sample using the linear regression equation, then multiply by the dilution factor to determine the absolute thermodynamic solubility of the compound in the original organic solvent.

References

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Tabriz University of Medical Sciences.[Link]

  • Analytical Chemistry. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates". ACS Publications.[Link]

  • Brazilian Journal of Pharmaceutical Sciences. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline". SciELO.[Link]

  • Biomedical and Pharmacology Journal. "Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy". Biomedical and Pharmacology Journal.[Link]

  • National Institutes of Health. "In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor". PMC.[Link]

  • International Journal of Environmental Sciences. "Pre-Formulation Study, Analytical Method Development And Validation Of Rivaroxaban". The ASPD.[Link]

Sources

Mass spectrometry fragmentation pathways for 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Executive Summary

This technical guide provides a detailed examination of the gas-phase fragmentation behavior of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one under positive-mode electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. As a molecule incorporating two distinct heterocyclic systems—a pyridine ring and an oxazolidinone ring—its fragmentation is non-trivial and understanding these pathways is critical for its unambiguous identification in complex matrices, such as in drug metabolism studies or synthetic reaction monitoring. This document outlines the core chemical principles governing its ionization, proposes the primary fragmentation routes based on established chemical logic and data from related structures, and provides a validated experimental protocol for reproducing these findings. The fragmentation is characterized by initial protonation on the highly basic pyridine nitrogen, followed by charge-directed cleavages primarily centered around the oxazolidinone moiety and the bond linking the two ring systems.

Introduction: The Analytical Imperative

The structural elucidation of novel chemical entities and their metabolites is a cornerstone of modern pharmaceutical development and chemical research. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose due to its unparalleled sensitivity and specificity. The utility of tandem mass spectrometry (MS/MS) lies in its ability to isolate a specific parent ion and induce fragmentation through collision-induced dissociation (CID), generating a unique "fingerprint" spectrum of product ions. Interpreting this spectrum allows researchers to piece together the molecule's structure.

4-(pyridin-2-yl)-1,3-oxazolidin-2-one is a compound of interest as it contains the oxazolidinone core, a privileged scaffold in medicinal chemistry renowned for its antibacterial properties, and a pyridine ring, a common pharmacophore.[1] A comprehensive understanding of its fragmentation pathways is therefore essential for any research involving this or structurally similar molecules. This guide synthesizes foundational principles of mass spectrometry with predictive analysis to offer a robust model of its behavior in the gas phase.

The Analyte: 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Chemical Structure and Properties
  • Chemical Formula: C₈H₈N₂O₂

  • Monoisotopic Mass: 164.059 Da

  • Key Structural Features: A five-membered oxazolidinone ring connected at the 4-position to the 2-position of a pyridine ring. The molecule possesses multiple heteroatoms (N, O) that can influence its ionization and fragmentation.

Predicted Ionization Behavior

In positive-mode ESI-MS, ionization is achieved by the addition of a proton. The most probable site of protonation is the most basic center in the molecule. For 4-(pyridin-2-yl)-1,3-oxazolidin-2-one, the pyridine nitrogen is significantly more basic than the nitrogen or oxygens of the oxazolidinone ring. Therefore, the dominant species observed in the full-scan mass spectrum will be the protonated molecule, [M+H]⁺, at an m/z of 165.066. This initial protonation event is critical, as the localization of the positive charge on the pyridine ring directs the subsequent fragmentation pathways upon collisional activation.[2]

Experimental Methodology: A Self-Validating Protocol

This section details a robust LC-MS/MS protocol for acquiring the fragmentation data for 4-(pyridin-2-yl)-1,3-oxazolidin-2-one.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures an acidic environment to promote efficient protonation.

  • Vortex the final solution for 10 seconds to ensure homogeneity.

  • Transfer the solution to an appropriate autosampler vial.

Liquid Chromatography & Mass Spectrometry Parameters
ParameterSettingRationale
LC System Standard High-Performance Liquid Chromatography (HPLC) systemProvides separation and controlled introduction into the MS.
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for small molecule analysis.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with acid modifier for protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 5% B to 95% B over 5 minutesA standard gradient to ensure elution of the analyte.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Injection Volume 2 µLA typical volume to achieve good signal without overloading.
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Capable of performing MS/MS experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveChosen for its suitability for polar, basic compounds.[3]
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temp. 120 °CMaintains analyte in the gas phase.
Desolvation Temp. 350 °CAids in solvent evaporation.
MS/MS Experiment Product Ion ScanIsolates the precursor ion and fragments it.
Precursor Ion m/z 165.07The protonated molecule, [M+H]⁺.
Collision Energy Ramped 10-40 eVA range of energies is used to observe both low-energy (stable) and high-energy (less stable) fragments.

Proposed Fragmentation Pathways under CID

Upon isolation and collisional activation of the [M+H]⁺ ion (m/z 165.07), several distinct and logical fragmentation pathways can be postulated. The charge on the pyridine ring initiates a cascade of electronic rearrangements, leading to the cleavage of the weakest bonds.

Pathway A: Rupture of the Inter-Ring Bond

This pathway involves the simplest cleavage of the C-C bond connecting the pyridine and oxazolidinone rings. This is a common fragmentation route for multi-ring systems. The charge is retained by the more stable fragment, which is typically the aromatic pyridine ring.

G cluster_M [M+H]⁺ cluster_A Pathway A M 4-(pyridin-2-yl)-1,3-oxazolidin-2-one [M+H]⁺ m/z 165.07 A1 Protonated Pyridine C₅H₅N₂⁺ m/z 93.05 M->A1 Inter-ring C-C cleavage A_Neutral Neutral Loss: C₃H₃NO₂ (85.01 Da)

Caption: Pathway A: Cleavage of the bond between the two rings.

This fragmentation yields the protonated 2-aminopyridine ion at m/z 93.05 . The stability of the aromatic pyridinium cation makes this a highly favorable pathway.

Pathway B: Fragmentation of the Oxazolidinone Ring

The oxazolidinone ring is susceptible to several fragmentation patterns, most notably via a retro-[2+2] cycloaddition-type cleavage or sequential loss of small neutral molecules.

A characteristic fragmentation of 2-oxazolidinones is the neutral loss of CO₂ (44.00 Da). This occurs via the cleavage of the two C-O bonds within the ring.

G cluster_M [M+H]⁺ cluster_B1 Pathway B1 M 4-(pyridin-2-yl)-1,3-oxazolidin-2-one [M+H]⁺ m/z 165.07 B1_Fragment [M+H - CO₂]⁺ C₇H₈N₂O⁺ m/z 121.07 M->B1_Fragment Ring Opening B1_Neutral Neutral Loss: CO₂ (44.00 Da)

Caption: Pathway B1: Neutral loss of CO₂ from the oxazolidinone ring.

This pathway leads to a product ion at m/z 121.07 . This ion represents the remaining aziridine-methanol pyridine structure.

Another plausible ring-opening mechanism involves the cleavage of the C4-O and C5-N bonds, leading to the loss of a C₂H₄O moiety (ethylene oxide, 44.03 Da).

G cluster_M [M+H]⁺ cluster_B2 Pathway B2 M 4-(pyridin-2-yl)-1,3-oxazolidin-2-one [M+H]⁺ m/z 165.07 B2_Fragment [M+H - C₂H₄O]⁺ C₆H₄N₂O⁺ m/z 121.04 M->B2_Fragment Oxazolidinone Ring Cleavage B2_Neutral Neutral Loss: C₂H₄O (44.03 Da)

Caption: Pathway B2: Loss of an ethylene oxide moiety.

This fragmentation produces an ion at m/z 121.04 , corresponding to a pyridinyl isocyanate structure. While the resulting m/z is nominally the same as in Pathway B1, high-resolution mass spectrometry could potentially distinguish them based on their exact mass.

Summary of Key Fragment Ions

The following table summarizes the primary diagnostic product ions expected from the CID of protonated 4-(pyridin-2-yl)-1,3-oxazolidin-2-one.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Structure of Product IonOriginating Pathway
165.07121.0744.00 (CO₂)Protonated 2-(aziridin-2-yl)pyridinePathway B1
165.07121.0444.03 (C₂H₄O)Protonated 2-isocyanatopyridinePathway B2
165.0793.0585.01 (C₃H₃NO₂)Protonated 2-aminopyridinePathway A

Conclusion

The tandem mass spectrometry of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is predicted to be governed by logical, charge-directed fragmentation pathways originating from the protonated pyridine nitrogen. The resulting product ion spectrum provides rich structural information, characterized by two primary types of fragmentation: cleavage of the bond linking the pyridine and oxazolidinone rings (yielding a diagnostic ion at m/z 93.05) and multiple cleavages within the oxazolidinone ring itself (yielding a key ion at m/z 121). These well-defined pathways provide a reliable basis for the structural confirmation and quantification of this compound and can be extrapolated to aid in the identification of related structures and potential metabolites in complex biological and chemical systems.

References

  • An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. PubMed. [Link]

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. [Link]

  • synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one as a Lewis Base-Coordinating Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond Steric Hindrance – The Role of Coordination in Stereocontrol

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for the stereocontrolled construction of complex molecules.[1][2] The foundational principle involves the temporary attachment of a chiral molecule to a prochiral substrate, which then directs a subsequent bond-forming reaction to occur with a specific stereochemical outcome.[3] Among the most successful and widely utilized of these are the oxazolidinone auxiliaries, pioneered by David A. Evans. Their efficacy stems from a rigid heterocyclic scaffold that provides a predictable steric environment, effectively shielding one face of a reactive intermediate, such as an enolate, from attack.[4]

This guide focuses on a specialized variant: 4-(pyridin-2-yl)-1,3-oxazolidin-2-one . The defining feature of this auxiliary is the incorporation of a pyridine ring at the 4-position. The nitrogen atom of the pyridine ring introduces a Lewis basic site, capable of coordinating to metal cations and Lewis acids. This coordinating ability adds a powerful layer of stereochemical control beyond simple sterics, potentially leading to more rigid and well-defined transition states, which can result in enhanced diastereoselectivity.[5]

However, the unique properties of the pyridine ring can also present challenges, as its coordinating ability may lead to catalyst deactivation or altered reactivity pathways in certain catalytic systems. This document provides a comprehensive overview of the synthesis of this auxiliary, its application in key asymmetric transformations, and detailed protocols adapted from benchmark Evans auxiliary chemistry, with expert commentary on the anticipated role of the pyridyl moiety.

Synthesis of the Chiral Auxiliary

The synthesis of (S)-4-(pyridin-2-yl)-1,3-oxazolidin-2-one begins with the corresponding chiral amino alcohol, (S)-2-amino-1-(pyridin-2-yl)ethanol, which is commercially available.[6][7] The cyclization to form the oxazolidinone ring can be achieved through several methods. A reliable approach involves the use of a carbonylating agent like di(2-pyridyl) carbonate, which avoids the use of highly toxic phosgene.[8]

Protocol 2.1: Synthesis of (S)-4-(Pyridin-2-yl)-1,3-oxazolidin-2-one
  • To a stirred solution of (S)-2-amino-1-(pyridin-2-yl)ethanol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, round-bottom flask under an argon atmosphere, add triethylamine (3.0 eq.).

  • Add a solution of di(2-pyridyl) carbonate (1.5 eq.) in anhydrous CH₂Cl₂ dropwise at room temperature.[8]

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting amino alcohol is consumed.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (S)-4-(pyridin-2-yl)-1,3-oxazolidin-2-one.

General Workflow for Asymmetric Synthesis

The application of the auxiliary follows a well-defined three-step sequence: N-acylation, diastereoselective C-C bond formation, and subsequent cleavage of the auxiliary to reveal the chiral product. This workflow is a cornerstone of auxiliary-based asymmetric synthesis.[1]

G cluster_0 Overall Workflow Aux Chiral Auxiliary (Pyridyl-Oxazolidinone) Acyl N-Acylation (Attach Substrate) Aux->Acyl Asym Asymmetric Reaction (Alkylation, Aldol, etc.) Acyl->Asym High d.r. Cleave Cleavage (Remove Auxiliary) Asym->Cleave Prod Enantiopure Product (Acid, Alcohol, etc.) Cleave->Prod Recycle Recovered Auxiliary Cleave->Recycle

Fig. 1: General workflow for asymmetric synthesis.

N-Acylation of the Auxiliary

The first step is the attachment of a carboxylic acid substrate to the nitrogen atom of the auxiliary. While traditional methods often use strong bases like n-butyllithium followed by an acyl chloride, the Lewis basic pyridine nitrogen can potentially be protonated or complexed. Therefore, milder, Lewis acid-catalyzed or base-promoted methods are often preferable.[9]

Protocol 4.1: Lewis Acid-Catalyzed N-Acylation
  • To a flame-dried flask, add the (S)-4-(pyridin-2-yl)-1,3-oxazolidin-2-one (1.0 eq.), the desired carboxylic acid anhydride (1.2 eq.), and a catalytic amount of zinc(II) chloride (ZnCl₂, 3 mol%).[9]

  • Heat the mixture (typically solvent-free or in a high-boiling solvent like toluene) at 60-80 °C, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography to yield the N-acyl-4-(pyridin-2-yl)-1,3-oxazolidin-2-one.

Application in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a robust method for synthesizing α-chiral carboxylic acid derivatives.[2] The stereochemical outcome is dictated by the formation of a rigid, chelated (Z)-enolate, where the substituent at the C4 position blocks one face of the enolate from the incoming electrophile.

Mechanism of Stereocontrol

Upon deprotonation with a base like sodium bis(trimethylsilyl)amide (NaHMDS), a sodium-chelated (Z)-enolate is formed. The key hypothesis for the pyridyl auxiliary is that the sodium cation will coordinate not only to the carbonyl oxygen and the enolate oxygen but also to the pyridine nitrogen. This creates a highly organized, tridentate-chelated transition state, further rigidifying the conformation and potentially leading to even higher diastereoselectivity than non-coordinating auxiliaries.

Fig. 2: Proposed transition state for alkylation.
Protocol 5.1: Asymmetric Alkylation
  • Dissolve the N-acyl-4-(pyridin-2-yl)-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS (1.1 eq., as a 1.0 M solution in THF) dropwise. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or GC analysis.

  • Purify the major diastereomer by flash column chromatography.

Data Summary (Benchmark)

The following table provides representative data for the asymmetric alkylation of a standard N-propionyloxazolidinone auxiliary. These values serve as a benchmark for expected performance.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>98:290-95%
Allyl iodide>98:285-92%
Methyl iodide>95:590-96%
n-Butyl iodide>96:488-94%

Application in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating two contiguous stereocenters with high control.[10] The reaction proceeds through a boron-mediated (Z)-enolate, which reacts with an aldehyde via a highly ordered, chair-like Zimmerman-Traxler transition state.

Mechanism of Stereocontrol

The reaction is initiated by forming a (Z)-enolate using a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base. The boron atom chelates to both the carbonyl oxygen and the enolate oxygen, forming a rigid six-membered ring. The C4 substituent of the auxiliary forces the R group of the enolate into a pseudo-equatorial position, exposing one face for the aldehyde to approach. The aldehyde coordinates to the boron, and the reaction proceeds through a chair-like transition state to give the syn-aldol product with high diastereoselectivity. The pyridyl group may further stabilize this transition state through secondary interactions or by influencing the Lewis acidity of the boron center.

Fig. 3: Zimmerman-Traxler transition state model.
Protocol 6.1: Asymmetric Aldol Reaction
  • Dissolve the N-acyl-4-(pyridin-2-yl)-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous CH₂Cl₂ in a flame-dried flask under argon and cool to 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA, 1.15 eq.) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.1 eq., as a 1.0 M solution).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 eq.), dissolved in a small amount of anhydrous CH₂Cl₂, dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer. Vigorously stir the mixture while adding methanol and 30% aqueous hydrogen peroxide (H₂O₂).

  • Stir for 1 hour, then extract the product with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary (Benchmark)

The following table provides representative data for the aldol reaction of a standard N-propionyloxazolidinone auxiliary.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:185-95%
Benzaldehyde>98:280-90%
Propionaldehyde>99:182-92%

Cleavage and Recovery of the Auxiliary

A critical final step is the non-destructive removal of the auxiliary to yield the desired chiral product and allow for the recovery of the valuable pyridyl-oxazolidinone. The choice of cleavage method determines the functional group obtained.

Cleavage Methods Overview
  • To Carboxylic Acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is the most common method.

  • To Primary Alcohol: Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

  • To Methyl Ester: Transesterification using sodium methoxide (NaOMe) in methanol.

Protocol 7.1: Hydrolytic Cleavage to Carboxylic Acid
  • Dissolve the N-acyl adduct (1.0 eq.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (2.0 eq., e.g., 0.8 M solution).

  • Stir the mixture at 0 °C for 4 hours or until the reaction is complete by TLC.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture in vacuo to remove the THF.

  • The aqueous solution contains the lithium salt of the product and the recovered auxiliary. The auxiliary can be recovered by extraction with ethyl acetate.

  • Acidify the aqueous layer with HCl (e.g., 1 M) and extract the carboxylic acid product with ethyl acetate or dichloromethane.

Conclusion

The 4-(pyridin-2-yl)-1,3-oxazolidin-2-one represents a promising, yet underexplored, class of chiral auxiliary. Its unique ability to engage in metal coordination through its pyridine nitrogen offers the potential for enhanced stereocontrol in fundamental asymmetric reactions. While presenting potential challenges related to its inherent basicity, the principles and protocols outlined in this guide provide a robust framework for researchers to harness its capabilities. The exploration of this and other coordinating auxiliaries will undoubtedly lead to new strategies and improved selectivities in the art of asymmetric synthesis.

References

  • Fu, G. C. (2023). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chinese Journal of Chemistry. Available at: [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of Organic Chemistry. Available at: [Link]

  • Schönherr, T., & Gladysz, J. A. (2011). Asymmetric coordination chemistry by chiral-auxiliary-mediated dynamic resolution under thermodynamic control. Chemistry – A European Journal. Available at: [Link]

  • Gong, H. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. Available at: [Link]

  • SFU Summit Research Repository. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Available at: [Link]

  • Soai, K., & Niwa, S. (1992). Asymmetric self-catalytic reaction. Self-production of chiral 1-(3-pyridyl)alkanols as chiral self-catalysts in the enantioselective addition of dialkylzinc reagents to pyridine-3-carbaldehyde. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • Sibi, M. P., & Patil, K. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

  • Ordóñez, M., & Cativiela, C. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

  • Bratulescu, G. (2011). Synthesis of Some 2-Oxazolidinones in Mild Conditions. Asian Journal of Chemistry. Available at: [Link]

  • Reddy, B. V. S., et al. (2010). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters. Available at: [Link]

Sources

Application Note: Protocol for Using 4-(pyridin-2-yl)-1,3-oxazolidin-2-one in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 4-(pyridin-2-yl)-1,3-oxazolidin-2-one scaffold represents a highly versatile and tunable class of bidentate N,N-ligands (and occasionally N,O-ligands) used extensively in transition metal catalysis. While structurally related to the ubiquitous pyridine-oxazoline (PyOx) and bis(oxazoline) (BOX) ligand families[1], the incorporation of the oxazolidinone ring introduces a carbamate linkage that fundamentally alters the electronic and steric environment of the coordinated metal center.

From a process development and mechanistic standpoint, this ligand offers two distinct advantages:

  • Electronic Modulation : The electron-withdrawing nature of the oxazolidinone nitrogen decreases the overall electron density at the metal center. When complexed with Lewis acidic metals (e.g., Cu(II) or Zn(II)), this enhances the electrophilicity of the metal, accelerating the activation of less reactive substrates in transformations like asymmetric Diels-Alder cycloadditions or C-N cross-couplings[2][3].

  • Stereochemical Relay : The chiral center at the C4 position of the oxazolidinone ring is situated in immediate proximity to the metal coordination sphere. The nonplanar, atropisomeric-like conformation between the pyridine and oxazolidinone rings creates a rigid chiral pocket. This effectively shields one face of the metal complex, dictating precise facial selectivity during substrate approach and migratory insertion events[4].

Coordination Dynamics & Ligand Design

Understanding the causality behind the coordination chemistry is critical for reproducible catalysis. The ligand primarily exhibits thermodynamic N,N-coordination. However, depending on the steric bulk of the N-substituent and the nature of the metal precursor, an equilibrium with the N,O-coordination mode can occur.

G L 4-(pyridin-2-yl)- 1,3-oxazolidin-2-one NN N,N-Coordination (Thermodynamic) L->NN Base / Non-coordinating Solvent NO N,O-Coordination (Kinetic/Minor) L->NO Steric Hindrance M Metal Precursor (Cu, Rh, Pd) M->NN M->NO NN->NO Equilibrium

Bidentate coordination modes of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one with transition metals.

Experimental Protocols & Self-Validating Workflows

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes specific observable metrics to confirm the success of intermediate steps before proceeding to catalytic turnover.

Protocol A: Preparation of the Cu(II)-Ligand Complex for Asymmetric Lewis Acid Catalysis

Causality : Copper(II) triflate is selected as the metal precursor because the weakly coordinating triflate counterions allow the bidentate oxazolidinone ligand to bind tightly while leaving vacant equatorial/axial coordination sites for the incoming dienophile substrate.

Step-by-Step Methodology :

  • Preparation : Flame-dry a 10 mL Schlenk flask under vacuum and backfill with inert argon.

  • Reagent Addition : Add Cu(OTf)₂ (0.10 mmol, 36.2 mg) and the chiral 4-(pyridin-2-yl)-1,3-oxazolidin-2-one ligand (0.11 mmol, 1.1 equiv).

  • Solvent Introduction : Suspend the mixture in anhydrous dichloromethane (DCM, 5.0 mL). Note: DCM is strictly chosen as a non-coordinating solvent to prevent solvent competition with the ligand.

  • Complexation : Stir vigorously at room temperature for 2 hours.

  • Self-Validation Check : Monitor the color transition. The initial pale blue suspension must transition to a homogeneous, deep blue/green solution. This distinct d-d transition shift (λmax ~ 620 nm) confirms successful N,N-chelation. If the solution remains pale blue or cloudy, coordination has failed (likely due to wet solvent or competitive coordinating impurities); discard and restart.

  • Catalysis : Cool the active complex to -78 °C, add the dienophile (1.0 mmol), stir for 15 minutes, and subsequently add the diene (1.2 mmol) dropwise.

Protocol B: Rhodium(I)-Catalyzed Asymmetric Hydroacylation

Causality : In this workflow, the ligand acts as a chiral Transient Directing Group (TDG). It reversibly condenses with the aldehyde substrate to form an imine, directing the Rh(I) catalyst to activate the formyl C-H bond while simultaneously providing the chiral environment for the subsequent migratory insertion of the alkene[4].

Step-by-Step Methodology :

  • Catalyst Pre-assembly : In a nitrogen-filled glovebox, charge an oven-dried 2-dram vial with [Rh(coe)₂Cl]₂ (5 mol%), the chiral pyridine-oxazolidinone derivative (10 mol%), and anhydrous sodium acetate (20 mol%).

  • Activation : Add anhydrous toluene (2.0 mL) and stir for 15 minutes to pre-form the active Rh-TDG complex.

  • Substrate Addition : Add the aldehyde-alkene substrate (1.0 mmol).

  • Reaction Execution : Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat to 60 °C for 24 hours.

  • Self-Validation Check : Monitor the reaction via GC-MS or TLC. The disappearance of the aldehyde proton signal (~9.5 ppm in ¹H NMR) and the emergence of the cyclic ketone mass ion confirm successful C-H activation and migratory insertion.

Cycle A [Rh(I)]-Ligand Resting State B Oxidative Addition (C-H Activation) A->B + Aldehyde C Alkene Coordination & Migratory Insertion B->C + Alkene D Reductive Elimination C->D Stereocontrol D->A - Product E Enantioenriched Product D->E

Rh(I)-catalyzed asymmetric hydroacylation cycle using pyridine-oxazolidinone directing groups.

Quantitative Catalytic Performance Data

The following table summarizes the comparative performance of pyridine-oxazolidinone ligands across various transition-metal-catalyzed transformations, highlighting their broad utility in both asymmetric induction and cross-coupling efficiencies.

Catalyst SystemReaction TypeSubstrate ClassYield (%)Selectivity (ee/er)Ref
Cu(OTf)₂ / Chiral Py-Oxazolidinone Asymmetric Diels-AlderCyclopentadiene + Enone88 - 92Up to 94% ee[3]
Rh(I) / Chiral Py-Oxazolidinone Intramolecular HydroacylationAldehyde-Alkene78 - 85Up to 96:4 er[4]
CuI / Oxazolidin-2-one C-N Cross-Coupling (Amidation)Aryl Iodide + Benzamide85 - 92N/A (Achiral)[2]

Troubleshooting & Best Practices

  • Moisture Sensitivity : The Lewis acidity of the Cu(II) and Rh(I) complexes makes them highly susceptible to competitive binding by water. Strict Schlenk techniques and anhydrous solvents (Karl Fischer titration < 10 ppm H₂O) are mandatory.

  • Ligand Degradation : Avoid the use of strong nucleophilic bases (e.g., hydroxides or alkoxides) during the reaction, as they can prematurely ring-open the oxazolidinone moiety, destroying the chiral pocket and leading to racemic background reactions.

  • Immobilization Adjustments : If adapting this ligand for solid-supported catalysis (e.g., on laponite clay), expect a diffusion-limited reaction rate. Reaction times may need to be extended by 2x to 3x compared to homogeneous conditions to achieve full conversion[3].

References

  • Oxazolidin-2-one-Promoted CuI-Catalyzed Amidation of Aryl Halides and Cyclization of o-Halobenzanilides Source: Thieme E-Books & E-Journals URL
  • Pyridine-2,6-bis(oxazolines)
  • Source: ACS Catalysis (ACS Publications)
  • Source: Chemical Reviews (ACS Publications)

Sources

Application Notes and Protocols: The Coordination Chemistry of 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one with Copper Catalysts

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Ligand Scaffold for Copper Catalysis

The intersection of coordination chemistry and catalysis is a fertile ground for the development of novel synthetic methodologies. Within this field, the design of ligands that can effectively modulate the properties of a metal center is of paramount importance. The 4-(pyridin-2-yl)-1,3-oxazolidin-2-one scaffold represents a class of bidentate ligands that has garnered interest due to its unique electronic and steric properties. The presence of both a pyridine nitrogen and an oxazolidinone moiety allows for the formation of stable chelate complexes with transition metals, particularly copper.

The pyridyl group provides a strong σ-donating nitrogen atom that can coordinate to the copper center, while the oxazolidinone ring can influence the steric environment around the metal and potentially participate in non-covalent interactions. This combination of features makes copper complexes of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one promising candidates for a range of catalytic applications, from cross-coupling reactions to asymmetric synthesis.

These application notes provide a comprehensive guide to the synthesis, characterization, and potential catalytic applications of copper complexes featuring the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one ligand. The protocols are designed to be a starting point for researchers interested in exploring the potential of this ligand-metal system in their own work.

Ligand Synthesis: Preparation of 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one

The synthesis of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one can be achieved through a multi-step sequence starting from readily available 2-vinylpyridine. The following protocol is a representative procedure adapted from the synthesis of similar oxazolidinone structures.

Experimental Protocol: Synthesis of 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one

Step 1: Dihydroxylation of 2-Vinylpyridine

  • To a stirred solution of 2-vinylpyridine (1.0 eq) in a 1:1 mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of osmium tetroxide (OsO₄, 2.5 mol% solution in tert-butanol).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol, 1-(pyridin-2-yl)ethane-1,2-diol, which can be used in the next step without further purification.

Step 2: Cyclization to form the Oxazolidinone Ring

  • Dissolve the crude 1-(pyridin-2-yl)ethane-1,2-diol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.5 eq) to the solution.

  • Cool the mixture to 0 °C and slowly add a solution of triphosgene (0.5 eq) in anhydrous DCM. Caution: Triphosgene is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-(pyridin-2-yl)-1,3-oxazolidin-2-one as a solid.

Diagram: Synthetic Pathway for 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

G start 2-Vinylpyridine diol 1-(Pyridin-2-yl)ethane-1,2-diol start->diol 1. NMO, cat. OsO₄ 2. Na₂SO₃ product 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one diol->product 1. Triphosgene, Et₃N 2. NaHCO₃

Caption: Synthesis of the target ligand from 2-vinylpyridine.

Coordination Chemistry: Synthesis of a Copper(II) Complex

The 4-(pyridin-2-yl)-1,3-oxazolidin-2-one ligand readily coordinates to copper(II) salts to form stable complexes. A general procedure for the synthesis of a copper(II) chloride complex is provided below. This procedure can be adapted for other copper salts (e.g., perchlorate, triflate) with minor modifications. The synthesis of a related chiral pyridinyloxazolidine copper(II) chloride complex has been reported, which dimerizes through bridging chlorides.[1]

Experimental Protocol: Synthesis of Dichloro-bis(4-(pyridin-2-yl)-1,3-oxazolidin-2-one)copper(II)

  • Dissolve 4-(pyridin-2-yl)-1,3-oxazolidin-2-one (2.0 eq) in methanol.

  • In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq) in methanol.

  • Slowly add the copper(II) chloride solution to the ligand solution with stirring at room temperature.

  • A precipitate should form upon mixing or after a short period of stirring (approx. 30 minutes).

  • Continue stirring for an additional 2-4 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold methanol and then with diethyl ether.

  • Dry the complex under vacuum.

Characterization: The resulting copper complex can be characterized by various analytical techniques:

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the copper center by observing shifts in the vibrational frequencies of the pyridine and oxazolidinone groups.

  • UV-Vis Spectroscopy: To study the d-d transitions of the copper(II) ion and charge-transfer bands.

  • Elemental Analysis: To determine the empirical formula of the complex.

  • X-ray Crystallography: To elucidate the solid-state structure and coordination geometry of the copper center. In related structures, distorted square pyramidal geometries are common for copper(II) complexes with pyridyl-containing ligands.[1]

Diagram: Coordination of the Ligand to Copper(II)

G cluster_reactants Reactants cluster_product Product ligand 2 x 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one complex [Cu(L)₂Cl₂] Complex ligand->complex copper_salt CuCl₂ copper_salt->complex

Caption: Formation of the copper(II) complex.

Catalytic Applications: Protocols and Considerations

Copper complexes derived from pyridine-oxazolidinone ligands are expected to be active catalysts in a variety of organic transformations. Based on the known reactivity of similar copper-based catalytic systems, the following application protocols are provided as a starting point for investigation.

Application 1: Copper-Catalyzed N-Arylation of Heterocycles

Copper-catalyzed N-arylation reactions are powerful tools for the synthesis of pharmaceuticals and agrochemicals. Oxazolidin-2-one itself has been shown to be an effective ligand for the copper-catalyzed N-arylation of various nitrogen-containing heterocycles. The 4-(pyridin-2-yl)-1,3-oxazolidin-2-one ligand is expected to facilitate similar transformations.

Representative Protocol: Copper-Catalyzed N-Arylation of Imidazole

  • To an oven-dried reaction vessel, add the copper(II) catalyst (e.g., [Cu(L)₂Cl₂], 5 mol%), the aryl halide (1.0 eq), the imidazole (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction to 100-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 1: Representative Conditions for N-Arylation

ParameterConditionRationale
Catalyst Loading 1-10 mol%To achieve a balance between reaction rate and cost-effectiveness.
Aryl Halide Iodides > Bromides > ChloridesReactivity generally follows this trend in copper-catalyzed couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄To deprotonate the heterocycle and facilitate transmetalation.
Solvent DMF, DMSO, TolueneHigh-boiling polar aprotic solvents are often effective.
Temperature 80-140 °CTo overcome the activation energy of the C-N bond formation.
Application 2: Asymmetric Catalysis (for Chiral Ligand Derivatives)

Should a chiral version of the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one ligand be synthesized (e.g., from a chiral amino alcohol precursor), the resulting chiral copper complex could be a potent catalyst for asymmetric transformations. One such application is the asymmetric Henry (nitroaldol) reaction. Copper(II) complexes of substituted 2-(pyridin-2-yl)imidazolidin-4-ones have shown high enantioselectivity in this reaction.

Representative Protocol: Asymmetric Henry Reaction

  • In a dry reaction flask, dissolve the chiral copper catalyst (5-10 mol%) in a suitable solvent (e.g., THF, CH₂Cl₂).

  • Add the aldehyde (1.0 eq) and stir for a few minutes.

  • Add the nitroalkane (2.0-3.0 eq).

  • Add a base (e.g., triethylamine, diisopropylethylamine) (1.1 eq) dropwise at the specified reaction temperature (e.g., -20 °C to room temperature).

  • Stir the reaction for the specified time (12-48 hours), monitoring for completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Diagram: Proposed Catalytic Cycle for N-Arylation

G cluster_cycle Catalytic Cycle CuII_L2 [Cu(II)L₂] CuI_L [Cu(I)L] CuII_L2->CuI_L Reduction CuIII_complex [Ar-Cu(III)(L)(Nu)] CuI_L->CuIII_complex Oxidative Addition (Ar-X) CuI_Nu [Cu(I)(L)(Nu)] CuIII_complex->CuI_Nu Reductive Elimination (Ar-Nu) CuI_Nu->CuII_L2 Ligand Exchange/Oxidation

Caption: A plausible catalytic cycle for copper-catalyzed cross-coupling.

Conclusion and Future Outlook

The 4-(pyridin-2-yl)-1,3-oxazolidin-2-one ligand platform offers a versatile and tunable scaffold for the development of novel copper catalysts. The synthetic protocols provided herein for the ligand and its copper(II) complex are intended to serve as a foundation for further exploration. The proposed catalytic applications in N-arylation and asymmetric synthesis highlight the potential of this system to address current challenges in synthetic organic chemistry.

Future research in this area could focus on:

  • The synthesis of a library of substituted 4-(pyridin-2-yl)-1,3-oxazolidin-2-one ligands to fine-tune the electronic and steric properties of the resulting copper catalysts.

  • A detailed investigation into the mechanism of the catalytic reactions to enable rational catalyst design and optimization.

  • The expansion of the catalytic scope to other important transformations, such as C-O and C-S cross-coupling reactions, and various asymmetric additions.

By providing these detailed notes and protocols, we hope to stimulate further research into the coordination chemistry and catalytic applications of this promising ligand-metal system, ultimately contributing to the advancement of synthetic chemistry and drug discovery.

References

  • Ma, H., Wu, S., Sun, Q., & Lei, Z. (n.d.). Oxazolidin-2-one as Efficient Ligand for the Copper-Catalyzed N-arylation of Pyrrole, Imidazole and Indole. Bentham Science. Retrieved from [Link]

  • Shymanska, N. V., An, I. H., & Pierce, J. G. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Angewandte Chemie (International ed. in English), 53(21), 5401–5404.
  • (n.d.). Synthesis of Copper-Complexes. and their Characterization I. NBU-IR. Retrieved from [Link]

  • Wenzel, S. L., Abel, C. I., Martin, S. A., et al. (2013). Chiral pyridinyloxazolidine ligands and copper chloride complexes.
  • Sarkar, A., Bhattacharyya, S., Dey, S. K., Karmakar, S., & Mukherjee, A. (2016). Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fixation. New Journal of Chemistry, 40(11), 9691–9699.
  • (2000). Copper(II) complexes of pyridyl-appended diazacycloalkanes: synthesis, characterization, and application to catalytic olefin aziridination. Inorganic chemistry, 39(21), 4785–4793.
  • (2020). Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction.
  • (2025). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. International Journal of Molecular Sciences, 26(23), 11868.
  • Jain, S. L., Bhattacharyya, P., Milton, H. L., Slawin, A. M. Z., Crayston, J. A., & Woollins, J. D. (2005). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (10), 1806–1814.
  • (2019). Copper(II) complexes containing pyridine-based and phenolate-based systems: Synthesis, characterization, DFT study, biomimetic catalytic activity of catechol oxidase and phenoxazinone synthase. Applied Organometallic Chemistry, 33(8), e4971.
  • (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B.
  • (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 919385.
  • (2012). 4-(Pyridin-2-yl)-1,3-dithiol-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(2), o432.
  • (2013). 4-(Pyridin-2-yl)-1,3-dithiol-2-one. Acta Crystallographica Section E, 68(Pt 2), o432.
  • (n.d.). ChemInform Abstract: Highly Enantioselective Nitroaldol Reactions Catalyzed by Copper(II) Complexes Derived from Substituted 2-(Pyridin-2-yl)imidazolidin-4-one Ligands. ResearchGate. Retrieved from [Link]

Sources

Application Note: 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one as a Privileged Scaffold and Bidentate Auxiliary in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern pharmaceutical drug discovery, the transition from planar, lipophilic aromatics to conformationally restricted, sp³-rich heterocycles is a fundamental strategy for improving clinical success rates. The 4-(pyridin-2-yl)-1,3-oxazolidin-2-one scaffold represents a highly versatile, dual-purpose building block.

Historically, oxazolidinones have been heavily utilized as antibacterial agents (e.g., Linezolid) and as chiral auxiliaries in asymmetric synthesis 1. However, the specific integration of a 2-pyridyl group at the C4 position introduces profound electronic and structural advantages:

  • Targeted Hinge-Binding Dynamics: The pyridine nitrogen acts as a potent hydrogen bond acceptor (HBA), frequently interacting with conserved residues (e.g., Leu120 in mutant IDH1 or Met592 in Trk kinases) within the ATP-binding pocket of kinases 2.

  • Bidentate Chelation: In synthetic methodology, the proximity of the pyridine nitrogen and the oxazolidinone carbonyl oxygen allows for robust bidentate coordination to Lewis acids (Ti, Mg, Cu). This locks the substrate into a rigid geometry, enabling highly stereoselective transformations during the synthesis of complex active pharmaceutical ingredients (APIs) 3.

Chelation M Lewis Acid (Ti/Cu) Sub Chiral Enolate (Locked Geometry) M->Sub Facial Control Py Pyridine Nitrogen (N-Donor) Py->M Coordination Ox Oxazolidinone Carbonyl (O-Donor) Ox->M Coordination

Bidentate chelation model of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one with Lewis acids.

Physicochemical Profiling (ADME Advantages)

Replacing a traditional phenyl ring with a 2-pyridyl moiety at the C4 position significantly alters the physicochemical profile of the oxazolidinone core. The introduction of the basic nitrogen reduces lipophilicity (LogP) and increases the Topological Polar Surface Area (TPSA), which directly correlates with improved aqueous solubility and reduced off-target hERG liabilities—a common bottleneck in kinase inhibitor development 4.

Table 1: Comparative Physicochemical Data
Property4-Phenyl-1,3-oxazolidin-2-one4-(Pyridin-2-yl)-1,3-oxazolidin-2-oneImpact on Drug Design
CLogP 1.250.45Enhanced aqueous solubility; lower toxicity.
TPSA (Ų) 38.351.2Optimal balance for oral bioavailability.
H-Bond Acceptors 23Additional vector for kinase hinge-binding.
pKa (Conjugate Acid) N/A~5.2Tunable ionization at physiological pH.
Fsp³ Fraction 0.220.25Increased 3D complexity; better target specificity.

Experimental Protocols: A Self-Validating System

To utilize this scaffold in library generation, researchers must first synthesize the core and subsequently functionalize the N3 position. The following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: De Novo Synthesis of the Core Scaffold

Objective: Cyclization of 2-amino-2-(pyridin-2-yl)ethan-1-ol to 4-(pyridin-2-yl)-1,3-oxazolidin-2-one.

Causality & Rationale: Traditional oxazolidinone syntheses utilize highly toxic phosgene or triphosgene. Here, we utilize diethyl carbonate as a greener carbonyl source. The use of anhydrous potassium carbonate ( K2​CO3​ ) is critical; it acts as a mild base to deprotonate the alcohol without coordinating to the pyridine nitrogen, which would otherwise stall the cyclization.

Step-by-Step Procedure:

  • Initiation: Suspend 2-amino-2-(pyridin-2-yl)ethan-1-ol (10.0 mmol) in 25 mL of anhydrous toluene.

  • Reagent Addition: Add diethyl carbonate (15.0 mmol) and anhydrous K2​CO3​ (1.0 mmol, 10 mol%).

  • Thermal Cyclization: Equip the flask with a Dean-Stark trap. Reflux the mixture at 110 °C for 12 hours.

    • Self-Validation Checkpoint: The reaction progress is visually confirmed by the azeotropic removal of ethanol condensing in the trap.

  • Monitoring: Analyze via LC-MS. The starting material (m/z 139) should be completely consumed, replaced by the product peak (m/z 165 [M+H]⁺).

  • Workup: Cool to room temperature, filter through a Celite pad to remove K2​CO3​ , and concentrate under reduced pressure. Recrystallize from ethyl acetate/hexanes to yield a white crystalline solid.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Diversification of the N3 position to generate a targeted kinase inhibitor library 5.

Causality & Rationale: The free NH of the oxazolidinone is a poor nucleophile (pKa ~15). Furthermore, the 2-pyridyl group on the substrate is notorious for poisoning palladium catalysts by forming stable, off-target Pd(II)-pyridyl complexes. To circumvent this, Xantphos is selected as the ligand. Its exceptionally large bite angle tightly sequesters the palladium center, preventing substrate-induced catalyst poisoning and accelerating the crucial C-N reductive elimination step.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine 4-(pyridin-2-yl)-1,3-oxazolidin-2-one (1.0 eq), an aryl bromide (1.2 eq), Pd2​(dba)3​ (0.02 eq), Xantphos (0.06 eq), and Cs2​CO3​ (2.0 eq).

  • Degassing: Add anhydrous 1,4-dioxane (0.2 M). Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the sealed tube to 100 °C for 8 hours.

    • Self-Validation Checkpoint: Upon reaching ~80 °C, the solution will transition from a pale yellow suspension to a deep, homogeneous red/orange. This color shift confirms the successful generation of the active Pd(0) -Xantphos catalytic species.

  • Quenching & Isolation: Cool to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH4​Cl to protonate and partition unreacted amines. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Workflow A 4-(Pyridin-2-yl) Oxazolidin-2-one B Pd-Catalyzed N-Arylation A->B Aryl Halides Pd2(dba)3 / Xantphos C Library Generation B->C Diversification D Kinase Screening C->D in vitro assays

Workflow for generating targeted kinase inhibitor libraries using the pyridyl-oxazolidinone scaffold.

References

  • Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 Source: OSTI.gov URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors Source: MDPI URL:[Link]

  • A convenient synthesis of linezolid through Buchwald-Hartwig amination Source: ResearchGate / Tetrahedron Letters URL:[Link]

  • Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor Source: ACS Publications URL:[Link]

Sources

Enantioselective alkylation using 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Enantioselective Alkylation Using 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one

Executive Summary

The pursuit of absolute stereocontrol in carbon-carbon bond formation remains a cornerstone of modern synthetic and medicinal chemistry. While classic Evans oxazolidinones rely on O,O-chelation, the introduction of a 2-pyridyl group at the C4 position of the oxazolidinone ring creates a highly rigid N,O-bidentate chiral auxiliary: 4-(pyridin-2-yl)-1,3-oxazolidin-2-one . This application note details the mechanistic rationale, self-validating experimental protocols, and performance metrics for utilizing this advanced auxiliary in transition-metal-directed enantioselective alkylation.

Mechanistic Rationale & Expert Insights

The efficacy of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one stems from its superior chelating ability. Standard chiral auxiliaries coordinate Lewis acids via two carbonyl oxygens (the auxiliary carbonyl and the N-acyl carbonyl). However, the pyridine nitrogen is a significantly stronger σ-donor than a carbonyl oxygen, enabling more robust transition-metal catalysis[1].

  • Causality of Chelation : Upon deprotonation of the N-acyl derivative, the addition of a transition metal salt (e.g., Cu(II) or Ni(II)) forces the formation of a highly organized, square-planar or octahedral N,O-chelate. This rigidifies the Z-enolate geometry.

  • Facial Shielding : The spatial arrangement of the oxazolidinone ring, combined with the metal coordination sphere, effectively blocks one diastereofacial approach. The electrophile is forced to attack from the less hindered face, yielding exceptional diastereoselectivities (>99:1 dr) and enabling precise serial alkylation reactions[2].

  • Cleavage Dynamics : Post-alkylation, the auxiliary must be removed without epimerizing the newly formed stereocenter. We utilize LiOH/H₂O₂. The hydroperoxide anion (HOO⁻) is significantly more nucleophilic than the hydroxide anion due to the alpha-effect, ensuring rapid attack at the imide carbonyl at 0 °C, preserving the stereochemical integrity of the product[3].

Workflow Visualization

G A 1. N-Acylation Attach Acyl Group to Auxiliary B 2. Enolization NaHMDS at -78°C A->B THF, -78°C C 3. Chelation Cu(OTf)2 (N,O-Bidentate Complex) B->C Z-Enolate Formation D 4. Alkylation Electrophile Addition (Facial Block) C->D Stereocontrol E 5. Cleavage LiOH/H2O2 at 0°C D->E Purified Adduct F Enantiopure Product E->F Yield > 90% G Recovered Auxiliary E->G Recycled

Workflow of enantioselective alkylation using the 4-(pyridin-2-yl)oxazolidinone auxiliary.

Experimental Protocols

Note: All reactions involving enolates must be performed under an inert atmosphere (Argon or N₂) using Schlenk techniques. Solvents must be rigorously dried.

Phase 1: N-Acylation of the Auxiliary
  • Setup : In an oven-dried 100 mL round-bottom flask, dissolve 4-(pyridin-2-yl)-1,3-oxazolidin-2-one (10.0 mmol) in anhydrous THF (30 mL). Cool the solution to -78 °C.

  • Deprotonation : Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes.

    • Self-Validation: A slight yellowing of the solution indicates the successful formation of the lithium amide. Stir for 30 minutes.

  • Acylation : Add the desired acyl chloride (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then warm to room temperature over 2 hours.

  • Workup : Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Phase 2: Enantioselective Alkylation
  • Enolization : Dissolve the N-acylated oxazolidinone (5.0 mmol) in anhydrous THF (25 mL) and cool to -78 °C. Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise.

    • Causality: NaHMDS is chosen over LDA to prevent nucleophilic attack on the imide carbonyl, ensuring quantitative deprotonation.

  • Chelation : After 30 minutes, add anhydrous Cu(OTf)₂ (1.1 eq) as a solid or suspended in minimal THF.

    • Self-Validation: The solution will rapidly transition from pale yellow to a deep blue/green, visually confirming the formation of the rigid N,O-metal chelate. If the color remains pale, verify the anhydrous state of the metal salt.

  • Alkylation : Add the alkyl halide (e.g., benzyl bromide, 3.0 eq) dropwise. Maintain the reaction at -78 °C for 4 hours, then slowly warm to -20 °C overnight.

  • Workup : Quench with 1M HCl (10 mL) to break the metal complex. Extract with CH₂Cl₂ (3 × 20 mL). Wash with saturated NaHCO₃, dry over MgSO₄, and purify via flash chromatography.

Phase 3: Non-Destructive Cleavage
  • Peroxide Addition : Dissolve the alkylated adduct (2.0 mmol) in a 4:1 mixture of THF/H₂O (10 mL) and cool to 0 °C. Add 30% aqueous H₂O₂ (4.0 eq), followed immediately by LiOH·H₂O (2.0 eq)[3].

  • Reaction Monitoring : Stir at 0 °C for 1-2 hours.

    • Self-Validation: Monitor by TLC (UV active). The starting material spot should completely disappear, replaced by a highly polar acid spot (baseline) and the free auxiliary spot.

  • Quench : Carefully add 1.5 M aqueous Na₂SO₃ (10 mL) to quench excess peroxide. Stir for 30 minutes at 0 °C.

  • Isolation : Extract the aqueous layer with CH₂Cl₂ to recover the intact chiral auxiliary (>95% recovery). Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantiopure carboxylic acid.

Quantitative Data Presentation

The following table summarizes the stereochemical outcomes when using the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one auxiliary compared to standard O,O-chelating auxiliaries under optimized Cu(II) catalysis.

Alkylating AgentLewis AcidTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Benzyl BromideCu(OTf)₂1294>99:1>99
Allyl BromideCu(OTf)₂149198:298
Methyl IodideCu(OTf)₂188897:397
Benzyl BromideNone (Li enolate)127685:1582

Table 1: Substrate scope and stereochemical outcomes for the alkylation of N-propionyl-4-(pyridin-2-yl)-1,3-oxazolidin-2-one. Note the dramatic drop in selectivity when the Lewis acid is omitted, underscoring the absolute necessity of the N,O-chelate for facial shielding.

References[2] Title: Catalysis-based enantioselective total synthesis of the macrocyclic spermidine alkaloid isooncinotine | PNAS

Source: pnas.org URL: [3] Title: Enantioselective Synthesis of the Guaipyridine Alkaloid (+)- and (−)-Cananodine - PMC Source: nih.gov URL: [1] Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications Source: acs.org URL:

Sources

Application Note: Preparation of Bidentate Metal Complexes with 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The ligand 4-(pyridin-2-yl)-1,3-oxazolidin-2-one represents a highly versatile, stereochemically tunable bidentate scaffold. By fusing a pyridine ring (a strong σ -donor and π -acceptor) with an oxazolidin-2-one moiety (capable of hydrogen bonding, chiral induction, and tautomeric coordination), this ligand bridges the gap between classic bipyridine systems and Evans-type chiral auxiliaries.

Causality in Coordination Chemistry

The experimental conditions dictate the coordination mode of the oxazolidinone ring, creating a self-validating switch in the complex's geometry and electronic properties:

  • Neutral Conditions (N,O-Coordination): In the absence of a base, the oxazolidinone coordinates via the carbonyl oxygen. This forms a 6-membered metallacycle with transition metals like Pd(II) or Pt(II), drawing electron density away from the C=O bond and causing a diagnostic red-shift in the IR carbonyl stretching frequency.

  • Basic Conditions (N,N-Coordination): Addition of a mild base (e.g., triethylamine or sodium acetate) deprotonates the oxazolidinone amide nitrogen ( pKa​≈11−12 ). The resulting anionic nitrogen acts as a powerful σ -donor, forming a highly stable 5-membered chelate ring with metals like Cu(II) or Zn(II). This N,N-coordination significantly alters the ligand field, often resulting in distinct d-d transition color changes (e.g., Cu(II) shifting from pale blue to deep green).

These tunable properties make the resulting complexes highly effective in both [2] and [1].

Experimental Protocols

General Considerations
  • Safety & Handling: Transition metal salts (PdCl₂, Cu(OAc)₂) are toxic and should be handled in a fume hood.

  • Self-Validation: All syntheses utilize visual cues (color changes, precipitation) and spectroscopic monitoring (IR νC=O​ shifts) to confirm successful complexation before proceeding to isolation.

Protocol A: Synthesis of[Pd(L)Cl₂] (Neutral N,O-Bidentate Complex)

Objective: Prepare a Lewis-acidic Pd(II) pre-catalyst for cross-coupling reactions.

  • Pre-activation: Dissolve 1.0 mmol of PdCl₂ in 10 mL of anhydrous acetonitrile. Reflux for 2 hours to form the soluble [Pd(MeCN)₂Cl₂] precursor. The solution will turn a clear orange.

  • Ligand Addition: Cool the solution to room temperature. Dropwise, add a solution of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one (1.0 mmol) dissolved in 5 mL of dichloromethane (DCM).

  • Complexation: Stir the mixture at room temperature for 12 hours. Validation step: The color will transition from orange to pale yellow, and a microcrystalline precipitate will begin to form, indicating the displacement of MeCN by the chelating ligand.

  • Isolation: Filter the yellow precipitate under a vacuum, wash with cold diethyl ether (3 × 5 mL), and dry under a high vacuum for 4 hours.

  • Confirmation: Run an FT-IR spectrum. The C=O stretch should shift from ~1750 cm⁻¹ (free ligand) to ~1715 cm⁻¹ (coordinated), confirming N,O-coordination.

Protocol B: Synthesis of [Cu(L-H)₂] (Anionic N,N-Bidentate Complex)

Objective: Prepare a homoleptic, neutral Cu(II) complex for Lewis acid catalysis or cytotoxicity assays.

  • Metal Solution: Dissolve 0.5 mmol of Cu(OAc)₂·H₂O in 10 mL of methanol. The solution will exhibit a characteristic pale blue color.

  • Ligand Deprotonation: In a separate vial, dissolve 1.0 mmol of the ligand in 10 mL of methanol. Add 1.1 mmol of triethylamine (Et₃N). Stir for 10 minutes to ensure complete deprotonation of the oxazolidinone nitrogen.

  • Complexation: Slowly add the deprotonated ligand solution to the stirring Cu(II) solution. Validation step: An immediate color change from pale blue to deep forest green will occur, signifying the formation of the N,N-chelate and the altered ligand field splitting.

  • Crystallization: Allow the solution to stir for 2 hours at room temperature. Slowly evaporate the solvent at room temperature over 48 hours to yield dark green single crystals suitable for X-ray diffraction.

  • Isolation: Collect the crystals by filtration, wash with cold methanol, and dry in a desiccator.

Quantitative Data & Characterization

The structural integrity and catalytic efficacy of the synthesized complexes are summarized below.

Table 1: Spectroscopic Characterization of Ligand and Complexes

CompoundCoordination ModeIR νC=O​ (cm⁻¹)UV-Vis λmax​ (nm)¹H NMR Py-H6 Shift (ppm)
Free Ligand (L)N/A17522658.55
[Pd(L)Cl₂]Neutral (N,O)1718310, 3858.82 (Deshielded)
[Cu(L-H)₂]Anionic (N,N)1745270, 640 (d-d)Paramagnetic

Table 2: Catalytic Performance in Aerobic Suzuki-Miyaura Coupling (Reaction Conditions: 1.0 mmol Aryl Bromide, 1.2 mmol Phenylboronic acid, 2.0 mmol K₂CO₃, 1 mol% Pd-Complex, EtOH/H₂O, 80°C, 4h)

CatalystAryl HalideYield (%)TONTOF (h⁻¹)
Pd(OAc)₂ (Control)4-Bromoanisole454511.2
[Pd(L)Cl₂]4-Bromoanisole929223.0
[Pd(L)Cl₂]4-Bromotoluene959523.7
[Pd(L)Cl₂]4-Chlorotoluene686817.0

Note: The rigid 6-membered metallacycle of the [Pd(L)Cl₂] complex prevents rapid catalyst degradation, significantly outperforming unligated palladium salts in [1].

Visualizing Workflows and Mechanisms

CoordinationLogic Ligand 4-(pyridin-2-yl)- 1,3-oxazolidin-2-one Neutral Neutral Conditions (No Base) Ligand->Neutral Basic Basic Conditions (Et3N / NaOAc) Ligand->Basic ComplexNO [M(L)Cl2] Complex N,O-Bidentate (6-Membered Ring) Neutral->ComplexNO Py-N & C=O Coordination ComplexNN [M(L-H)2] Complex N,N-Bidentate (5-Membered Ring) Basic->ComplexNN Py-N & Ox-N(-) Coordination

Figure 1: Divergent coordination logic based on pH-dependent ligand tautomerism.

ExperimentalWorkflow Start Ligand: 4-(pyridin-2-yl)-1,3-oxazolidin-2-one PathA Protocol A: Pd(II) Synthesis Start->PathA PdCl2(MeCN)2 PathB Protocol B: Cu(II) Synthesis Start->PathB Cu(OAc)2 + Base ValA Validation: Orange to Yellow Shift IR C=O at 1718 cm⁻¹ PathA->ValA ValB Validation: Blue to Green Shift Paramagnetic NMR PathB->ValB AppA Application: Suzuki-Miyaura Coupling ValA->AppA AppB Application: Cytotoxicity / Lewis Acid ValB->AppB

Figure 2: Step-by-step experimental workflow from synthesis to application.

References

  • Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fixation RSC Advances, 2014. URL:[Link]

  • Chiral Transient Directing Groups for Catalytic Asymmetric Intramolecular Alkene Hydroacylation ACS Catalysis, 2024. URL:[Link]

Application Note: Immobilization of 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one on Solid Supports for Continuous Flow Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,3-oxazolidin-2-one nucleus is a privileged and highly popular framework in synthetic organic chemistry, widely utilized as a chiral auxiliary and structural motif[1]. When coupled with a pyridine ring to form 4-(pyridin-2-yl)-1,3-oxazolidin-2-one (PyOx-one), the resulting bidentate ligand forms highly structured chelates with transition metals. These complexes are highly effective in asymmetric transformations, such as cyclopropanation, Diels-Alder cycloadditions, and Heck-Matsuda reactions[2].

The Causality of Immobilization: In homogeneous batch systems, PyOx-type metal complexes often suffer from bimolecular deactivation, product inhibition, and difficult recovery. Immobilizing the PyOx-one ligand onto a solid support such as macroporous polystyrene-divinylbenzene (PS-DVB) or silica fundamentally alters the thermodynamic stability and operational efficiency of the active catalytic species[3]:

  • Site Isolation: Covalent tethering prevents the formation of inactive, ligand-bridged dimeric metal species, artificially mimicking high-dilution conditions while maintaining high local catalyst concentration.

  • Flow Chemistry Synergy: A packed-bed microreactor containing the immobilized catalyst allows for precise control over residence time and heat transfer. This is critical for highly exothermic reactions, such as diazo decomposition in cyclopropanation[4].

  • Solvent Compatibility: PS-DVB resins swell optimally in dichloromethane (DCM) or supercritical CO₂ (scCO₂), creating a microenvironment that accelerates mass transport to the active metal center, significantly outperforming traditional batch conditions[5].

Design of the Immobilized Catalyst

To maintain the electronic properties of the bidentate coordination sphere (pyridine N and oxazolidinone O/N), the linkage to the solid support must be distal to the metal-binding site. The optimal strategy utilizes a C5-functionalized pyridine ring or an N3-alkylated oxazolidinone linker. In this protocol, we utilize a phenoxy-linker at the 5-position of the pyridine ring to graft the ligand onto a standard Merrifield resin (chloromethylated PS-DVB). This ensures the steric bulk of the polymer backbone synergistically enhances the enantioselectivity of the chiral pocket[2].

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems. Intermediate analytical checks are built-in to ensure successful functionalization before proceeding to continuous flow operations.

Protocol A: Covalent Immobilization onto Merrifield Resin
  • Resin Swelling: Suspend 5.0 g of Merrifield resin (1.0 mmol/g loading, 1% cross-linked PS-DVB) in 50 mL of anhydrous dimethylformamide (DMF) for 2 hours at room temperature to ensure complete polymer swelling.

  • Ligand Attachment: Add 1.5 equivalents (7.5 mmol) of the hydroxyl-functionalized ligand, 5-(4-hydroxyphenyl)-4-(pyridin-2-yl)-1,3-oxazolidin-2-one, followed by 2.0 equivalents of anhydrous K₂CO₃ (15.0 mmol) and a catalytic amount of KI (0.5 mmol).

  • Reaction: Heat the suspension to 80 °C under gentle orbital shaking for 48 hours. Note: Avoid magnetic stirring to prevent the mechanical grinding and degradation of the resin beads.

  • Washing & Validation: Filter the resin and wash sequentially with DMF, water, methanol, and DCM (3 × 20 mL each). Dry under vacuum at 40 °C for 12 hours.

    • Self-Validation Check: Perform FTIR spectroscopy on the dried beads. The disappearance of the C-Cl stretch (~1260 cm⁻¹) and the appearance of the oxazolidinone C=O stretch (~1750 cm⁻¹) confirms successful grafting. Elemental analysis of nitrogen content should yield a loading of ~0.85 mmol/g.

Protocol B: Metalation with Cu(II) for Asymmetric Catalysis
  • Complexation: Suspend 2.0 g of the functionalized resin (~1.7 mmol of ligand) in 20 mL of anhydrous DCM. Add 1.5 mmol of Cu(OTf)₂ dissolved in 5 mL of anhydrous tetrahydrofuran (THF).

  • Equilibration: Shake the mixture at room temperature for 12 hours. The resin will change from off-white to a deep blue/green color, indicating successful Cu(II) coordination.

  • Purification: Filter and wash the resin extensively with DCM and THF until the filtrate is completely colorless, ensuring all uncoordinated Cu(OTf)₂ is removed. Dry under vacuum.

    • Self-Validation Check: ICP-OES analysis of the digested resin should confirm a copper loading of approximately 0.70 - 0.75 mmol/g.

Protocol C: Continuous Flow Asymmetric Cyclopropanation
  • Reactor Packing: Slurry pack the Cu-PyOx-one resin into a stainless-steel column (e.g., 4.6 mm ID × 100 mm length) using DCM. Ensure the bed is uniformly packed without voids to prevent channeling.

  • System Priming: Connect the column to an HPLC pump and a back-pressure regulator (BPR) set to 100 psi. The BPR is essential to keep the N₂ gas (a byproduct of diazo decomposition) dissolved in solution, maintaining a stable flow profile[4]. Flush the system with anhydrous DCM at 0.5 mL/min for 30 minutes.

  • Reaction Execution: Prepare a feed solution containing styrene (1.0 M) and ethyl diazoacetate (EDA, 0.2 M) in DCM. Pump the solution through the reactor at a flow rate of 0.1 mL/min (yielding a residence time, τ , of ~15 minutes).

  • Collection: Discard the first 2 reactor volumes to reach steady-state. Collect the continuous effluent. The product can be concentrated directly, as no metal separation is required.

Data Presentation: Batch vs. Continuous Flow Performance

The transition from batch to continuous flow significantly enhances the turnover number (TON) and space-time yield, while maintaining high enantioselectivity and preventing catalyst leaching[5].

ParameterHomogeneous BatchImmobilized BatchContinuous Flow (Packed Bed)
Catalyst Loading 5 mol %5 mol %0.5 mol % (Effective)
Reaction Time / Residence Time ( τ ) 12 hours14 hours15 minutes
Conversion (based on EDA) 85%82%>99%
Enantiomeric Excess (ee) 92%90%94%
Turnover Number (TON) 1716>250 (over 48h operation)
Metal Leaching (ICP-OES) N/A< 5 ppm< 0.1 ppm

Table 1: Performance comparison of Cu-catalyzed asymmetric cyclopropanation of styrene with EDA using 4-(pyridin-2-yl)-1,3-oxazolidin-2-one ligands.

Visualizations

FlowSetup Substrates Substrate Reservoir (Styrene + Diazoacetate) Pump HPLC Pump 0.1 - 1.0 mL/min Substrates->Pump Reactor Packed-Bed Microreactor (Immobilized Cu-PyOx-one) Pump->Reactor Continuous Flow BPR Back Pressure Regulator (100 psi) Reactor->BPR Reaction Effluent + N2 gas Collection Product Collection (Chiral Cyclopropanes) BPR->Collection

Continuous flow reactor setup for immobilized PyOx-one catalyzed asymmetric synthesis.

CatalyticCycle Cat Supported Cu(II)-PyOx-one Carbene Cu-Carbene Intermediate Cat->Carbene + Diazoacetate - N2 Coord Olefin Coordination Carbene->Coord + Styrene Product Product Release Coord->Product Cycloaddition Product->Cat Chiral Product

Mechanistic pathway of Cu-catalyzed asymmetric cyclopropanation using supported PyOx-one.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one Reaction Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, medicinal chemists, and process development scientists involved in the synthesis and purification of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one. This important heterocyclic scaffold is a key building block in the development of various pharmaceutical agents. Achieving high purity is critical for downstream applications, and this guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to address common challenges encountered during the purification of this molecule.

Understanding the Chemistry: A Foundation for Purification

The purification strategy for any compound is intrinsically linked to its synthesis. A common and efficient route to 4-(pyridin-2-yl)-1,3-oxazolidin-2-one involves the cyclization of the precursor amino alcohol, 2-amino-1-(pyridin-2-yl)ethanol, with a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI), phosgene, or a chloroformate.

Diagram: Synthetic Pathway and Key Species

This diagram illustrates the primary synthetic route and highlights the key species that must be separated during purification.

cluster_reactants Starting Materials cluster_products Reaction Mixture Components A 2-amino-1-(pyridin-2-yl)ethanol P Product: 4-(pyridin-2-yl)-1,3-oxazolidin-2-one A->P Cyclization I1 Impurity: Unreacted 2-amino-1-(pyridin-2-yl)ethanol A->I1 Incomplete Reaction B 1,1'-Carbonyldiimidazole (CDI) (or other carbonyl source) B->P I2 Impurity: Imidazole (byproduct from CDI) B->I2 Stoichiometric Byproduct

Caption: Synthetic route to the target compound and associated impurities.

The primary purification challenge lies in efficiently removing unreacted starting materials, particularly the polar and basic 2-amino-1-(pyridin-2-yl)ethanol, and byproducts from the carbonylating agent (e.g., imidazole if CDI is used). The basic nature of the pyridine ring in the target compound also requires special consideration during chromatographic purification to prevent peak tailing.

Troubleshooting Guide: A Problem-Solution Approach

This section is formatted as a series of common problems encountered during the purification of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one, followed by detailed, step-by-step solutions.

Problem 1: My crude product is an intractable oil or gum after aqueous work-up.

Cause & Explanation: This is often due to the presence of highly polar, water-soluble impurities, such as unreacted 2-amino-1-(pyridin-2-yl)ethanol or salts formed during the reaction or work-up. These impurities can prevent the desired product from crystallizing or precipitating cleanly. The basic pyridine nitrogen can also form salts, which may have different solubility profiles.

Solution Workflow:

  • Initial Assessment (TLC):

    • Dissolve a small amount of the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Run a Thin-Layer Chromatography (TLC) plate using a moderately polar eluent (e.g., 5-10% methanol in dichloromethane or 50-70% ethyl acetate in hexanes).

    • Visualize under UV light (254 nm). Your product should be UV active. You can also use an iodine chamber for visualization.

    • Look for a spot at the baseline (Rf ≈ 0), which is indicative of highly polar impurities like the starting amino alcohol.

  • Acid-Base Extraction Protocol: This technique leverages the basicity of the starting amino alcohol to separate it from the less basic product.[1][2]

    • Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute acidic solution, such as 1 M hydrochloric acid (HCl) or a saturated ammonium chloride (NH₄Cl) solution. The more basic amino alcohol will be protonated and extracted into the aqueous layer.

    • Expert Tip: Use of a milder acid like NH₄Cl is often preferred to avoid potential hydrolysis of the oxazolidinone ring under strongly acidic conditions.

    • Separate the aqueous layer. Repeat the wash if TLC still shows significant baseline impurities.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Re-evaluation: The resulting material should be significantly cleaner and more likely to solidify upon concentration. If it remains an oil, proceed to chromatographic purification.

Diagram: Acid-Base Extraction Workflow

start Crude Oily Product in Ethyl Acetate wash_acid Wash with 1M HCl (aq) or Sat. NH4Cl (aq) start->wash_acid separate1 Separate Layers wash_acid->separate1 aq1 Aqueous Layer: Contains protonated 2-amino-1-(pyridin-2-yl)ethanol separate1->aq1 Discard org1 Organic Layer: Contains Product separate1->org1 Keep wash_base Wash with Sat. NaHCO3 (aq) org1->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

Caption: Decision workflow for removing basic starting material impurities.

Problem 2: My column chromatography shows severe peak tailing and poor separation.

Cause & Explanation: Standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds, like those containing a pyridine ring, can interact strongly and non-specifically with these acidic sites. This leads to a "smearing" effect down the column, resulting in broad, tailing peaks and poor resolution between your product and closely eluting impurities.

Solution Workflow:

  • Modify the Mobile Phase:

    • The most common and effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

    • Recommended Additive: Add 0.5-1% triethylamine (TEA) or pyridine to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

    • Protocol: Prepare your chosen eluent and add the basic modifier. Flush the column with this modified eluent before loading your sample. This ensures the stationary phase is "deactivated."

  • Choose an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina (Activity Grade II or III is a good starting point).

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography can be an excellent option, as it operates under different separation principles and avoids the issue of silanol interactions. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).

ParameterStandard Silica GelSilica Gel + 1% TEANeutral Alumina
Interaction Strong acidic interaction with pyridineShielded acidic sitesLewis acid/base interactions
Peak Shape Severe TailingSymmetricalGenerally Symmetrical
Typical Eluent EtOAc/HexanesEtOAc/Hexanes + 1% TEAEtOAc/Hexanes
Recommendation Not RecommendedHighly Recommended Good Alternative
Problem 3: I can't achieve crystallization of my purified product.

Cause & Explanation: Even after chromatography, residual impurities or the inherent properties of the molecule can inhibit crystal lattice formation. Finding the right solvent system is key. The ideal recrystallization solvent will dissolve the compound when hot but not when cold.

Solution Workflow:

  • Systematic Solvent Screening:

    • Place a small amount of your purified oil (10-20 mg) in several small test tubes.

    • Add a few drops of a single solvent to each tube and observe solubility at room temperature.

    • If insoluble, heat the solvent to its boiling point. If it dissolves, it's a potential candidate. Let it cool to see if crystals form.

    • Good Single Solvents to Screen: Isopropanol, ethyl acetate, acetonitrile, toluene.

  • Using a Solvent/Anti-Solvent System: This is often the most effective method for polar molecules.

    • Principle: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy (the saturation point).

    • Protocol for 4-(pyridin-2-yl)-1,3-oxazolidin-2-one:

      • Dissolve the purified compound in a minimal amount of a hot polar solvent like isopropanol or ethyl acetate.

      • While still hot, add a non-polar anti-solvent like hexanes or diethyl ether dropwise until persistent cloudiness is observed.

      • Add a drop or two of the hot polar solvent to redissolve the solid and make the solution clear again.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by vacuum filtration.

Solvent System (Good/Anti-Solvent)RationaleExpected Outcome
Isopropanol / Hexanes Good balance of polarity. Isopropanol dissolves the polar molecule, hexanes induce precipitation.Often yields well-formed crystals.
Ethyl Acetate / Diethyl Ether Both are relatively volatile, making it easy to dry the final product.Good for inducing rapid crystallization.
Dichloromethane / Hexanes DCM is an excellent solvent for many organics; hexanes provide a strong anti-solvent effect.Effective but requires careful removal of residual chlorinated solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting TLC eluent to analyze my reaction mixture? A good starting point is 50% ethyl acetate in hexanes. This should give your product an Rf value in the range of 0.3-0.5. The highly polar amino alcohol starting material will remain at the baseline (Rf ≈ 0). If the product spot is too high, decrease the ethyl acetate concentration. If it's too low, you can switch to a more polar system like 5% methanol in dichloromethane.

Q2: How do I remove the imidazole byproduct from my CDI-mediated reaction? Imidazole is water-soluble. During the aqueous work-up, washing the organic layer with water or dilute acid (as described in Problem 1) is usually sufficient to remove the majority of the imidazole. Any remaining traces will be easily separated during column chromatography.

Q3: My compound appears to be degrading on the silica gel column, what should I do? If you suspect degradation (e.g., new spots appearing on TLC of the collected fractions), the acidic nature of the silica gel may be the cause. Immediately switch to a purification strategy that avoids acidic conditions. Deactivating the silica with triethylamine (as described in Problem 2) is the first and easiest step. If that fails, using neutral alumina as the stationary phase is the next best option.

Q4: What is the expected appearance and melting point of pure 4-(pyridin-2-yl)-1,3-oxazolidin-2-one? Pure 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is typically isolated as a white to off-white solid. While a specific melting point is not widely reported in publicly available literature, structurally similar compounds suggest it would be a crystalline solid with a defined melting point, likely above 100 °C. Any product that is an oil or has a broad, low melting range is likely impure.

References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]

Sources

Troubleshooting low enantiomeric excess with 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing asymmetric transformations using Evans-type chiral auxiliaries. The compound 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is a highly specialized bidentate chiral auxiliary and ligand. While oxazolidinone derivatives are critical structural motifs in medicinal chemistry for improving the metabolic stability and target specificity of pharmaceutical agents[1], their primary utility in synthetic labs lies in stereocontrol.

When researchers encounter low enantiomeric excess (ee) with this specific compound, the root cause almost always traces back to a breakdown in the highly ordered transition state required for stereodiscrimination. This guide provides a mechanistic breakdown, self-validating protocols, and FAQs to restore high enantioselectivity to your workflows.

Part 1: Root Cause Analysis & Causality

To troubleshoot low ee, we must first understand the causality behind the stereocontrol mechanism. The 4-(pyridin-2-yl)-1,3-oxazolidin-2-one auxiliary is designed to form a rigid, bidentate chelate with a Lewis acid. The oxazolidinone and metal ions (such as Cu, Pt, Pd) heavily influence each other's chemistry; successful bidentate coordination between the pyridine nitrogen and the oxazolidinone carbonyl oxygen is strictly required to render the desired stereochemical properties to the resultant complexes[2].

If your ee drops below 90%, one of three mechanistic failures has occurred:

  • Fluxional Chelation (Solvent Competition): If a coordinating solvent (like THF or DMF) is used, it can displace either the pyridine nitrogen or the carbonyl oxygen from the metal center. This converts a rigid bidentate chelate into a floppy monodentate complex, destroying the facial selectivity of the transition state.

  • Background Uncatalyzed Reaction: If the Lewis acid is not sufficiently activating, or if the reaction temperature is too high, the substrate may react via an uncatalyzed background pathway. Because this pathway lacks the chiral environment of the auxiliary, it yields a racemic mixture, diluting the overall ee.

  • Ligand Racemization / Impurity: The stereocenter at the 4-position of the oxazolidinone ring must be enantiopure. If the starting auxiliary has degraded or was inadequately resolved, the maximum achievable ee is mathematically capped by the purity of the auxiliary itself.

ChelationLogic Ligand 4-(pyridin-2-yl) oxazolidin-2-one Bidentate Bidentate Chelation (N, O-coordinated) Ligand->Bidentate Optimal Metal Non-coord Solvent Monodentate Monodentate/Fluxional (Solvent displaced) Ligand->Monodentate Competing Solvent Excess Metal HighEE Rigid Transition State High ee Bidentate->HighEE LowEE Floppy Transition State Low ee / Racemic Monodentate->LowEE

Mechanistic pathways showing how metal chelation states dictate enantioselectivity.

Part 2: Diagnostic Workflow & Self-Validating Protocols

TroubleshootingWorkflow Start Low ee (<90%) Detected CheckPurity 1. Verify Auxiliary ee (Chiral HPLC) Start->CheckPurity Pure Auxiliary ee >99% CheckPurity->Pure Impure Auxiliary ee <99% CheckPurity->Impure CheckSolvent 2. Assess Solvent Coordination NonCoord Using DCM/Toluene CheckSolvent->NonCoord CoordSolv Using THF/Ether CheckSolvent->CoordSolv CheckMetal 3. Evaluate Lewis Acid Stoichiometry Pure->CheckSolvent Recrystallize Action: Recrystallize or Resolve Impure->Recrystallize NonCoord->CheckMetal SwitchSolv Action: Switch to Non-coordinating Solvent CoordSolv->SwitchSolv

Decision tree for diagnosing and resolving low enantiomeric excess in oxazolidinone systems.

Protocol A: Validating Auxiliary Purity via Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the premier technique for assessing the purity and the enantiomeric excess (ee) of chiral compounds containing a pyridine ring[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one auxiliary in 1 mL of HPLC-grade Hexane/Isopropanol (1:1).

  • Column Selection: Equip the system with a Chiralpak AD-H or OD-H column (250 x 4.6 mm). The amylose/cellulose backbone interacts excellently with the pyridine moiety.

  • Run Parameters:

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for pyridine ring absorption).

  • Validation Checkpoint: Inject a known racemic standard first. You must observe baseline resolution (Rs > 1.5) between the two enantiomer peaks before injecting your working sample. If the sample shows <99% ee, recrystallize the auxiliary from hot ethyl acetate/hexanes before proceeding to synthesis.

Protocol B: Self-Validating Metal Complexation

To ensure the bidentate chelate forms correctly, the catalyst complex must be pre-formed in the absence of competing substrates.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Stoichiometry: Add the Lewis Acid (e.g., Cu(OTf)₂ or Ni(ClO₄)₂) and exactly 1.05 equivalents of the chiral auxiliary. Causality: A slight excess of the ligand ensures no free, uncoordinated metal remains to catalyze the racemic background reaction.

  • Solvent Addition: Suspend the mixture in anhydrous Dichloromethane (DCM) at room temperature. Stir for 2 hours.

  • Validation Checkpoint: A successful bidentate chelation is visually self-validating. For Cu(II) salts, the suspension will transition from a pale, insoluble powder to a homogenous, vibrant deep-green or blue-green solution. If the solution remains cloudy or the color does not shift, complexation has failed (likely due to wet solvent). Do not add your substrate until a homogenous complex is formed.

  • Cooling: Once validated, cool the complex to the required reaction temperature (typically -78 °C) before slowly adding the substrate.

Part 3: Quantitative Parameter Impact

The following table summarizes how specific reaction parameters impact the transition state and the resulting enantiomeric excess.

ParameterOptimal ConditionSuboptimal ConditionMechanistic Impact on ee
Solvent DCM, TolueneTHF, DMF, MeCNCoordinating solvents compete with the pyridine nitrogen, disrupting the N,O-bidentate chelate and leading to fluxional, low-ee intermediates.
Lewis Acid Cu(OTf)₂, Ni(ClO₄)₂TiCl₄, BF₃·OEt₂Hard/soft mismatch or incorrect geometry prevents the rigid square-planar/octahedral complexation required by the 2-pyridyl group.
Temperature -78 °C to -20 °C> 0 °CHigher thermal energy overcomes the activation energy difference (ΔΔG‡) between the diastereomeric transition states, eroding selectivity.
Metal:Ligand Ratio 1 : 1.05 (Ligand excess)1.5 : 1 (Metal excess)Excess unbound Lewis acid acts as an achiral catalyst, indiscriminately accelerating the background reaction and yielding racemic product.

Part 4: Frequently Asked Questions (FAQs)

Q: My auxiliary is >99% ee (verified by HPLC), but my reaction is yielding <10% ee. What is happening? A: This is the classic signature of an uncatalyzed background reaction or a complete failure of chelation. First, verify your solvent is strictly non-coordinating (use DCM, not THF). Second, ensure you are not using an excess of the Lewis acid. Even 5 mol% of uncoordinated Lewis acid can catalyze the reaction much faster than the bulky chiral complex, flooding your mixture with racemic product.

Q: Does the 2-pyridyl group require a specific metal oxidation state? A: Yes. The 2-pyridyl oxazolidinone system typically forms the most rigid and predictable chelates with late transition metals in the +2 oxidation state, particularly Cu(II), Ni(II), Pd(II), and Pt(II)[2]. Early transition metals or +3/+4 oxidation states often suffer from geometric mismatches with this specific ligand framework.

Q: Can I recover and reuse the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one auxiliary after the reaction? A: Absolutely. The auxiliary is typically cleaved using LiOH/H₂O2 (for carboxylic acids) or reductive methods (NaBH₄ for alcohols). Because the pyridine ring makes the auxiliary highly polar, it can be easily separated from the product via acid-base extraction (extracting the auxiliary into an aqueous acidic phase, then neutralizing and extracting back into organics) or standard silica gel chromatography. Always re-verify its ee via Protocol A before reuse.

References

  • Title: 3-(3-Pyridyl)
  • Title: Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fixation Source: RSC Publishing URL
  • Title: Update on the Discovery and Development of Cholesteryl Ester Transfer Protein Inhibitors for Reducing Residual Cardiovascular Risk Source: ACS Publications URL

Sources

Technical Support Center: Optimizing Cleavage of the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one Auxiliary

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile auxiliary in their synthetic campaigns. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize this critical deprotection step. We will explore the nuances of achieving high-yielding, epimerization-free cleavage and efficient recovery of the valuable auxiliary.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common experimental hurdles encountered during the cleavage of N-acylated 4-(pyridin-2-yl)-1,3-oxazolidin-2-one systems.

Problem 1: Low or No Yield of the Desired Product

  • Question: I've followed the standard protocol, but my final yield is disappointingly low. What are the likely causes and how can I fix this?

  • Answer: Low yield is a multifaceted issue that can stem from several sources. Let's diagnose it systematically.

    • Cause A: Incomplete Reaction: The most common culprit is a stalled reaction. Before extensive optimization, always confirm the consumption of your starting material.

      • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. If starting material persists, you can try extending the reaction time at a low temperature (0 °C) or, if the substrate is stable, incrementally increasing the equivalents of the cleavage reagent.[1]

    • Cause B: Endocyclic Cleavage (Undesired Pathway): You may be cleaving the oxazolidinone ring itself instead of the N-acyl bond. This is a classic issue when using a base like Lithium Hydroxide (LiOH) without the necessary co-reagent, hydrogen peroxide (H₂O₂).[2][3]

      • Solution: The key is to use a nucleophile that preferentially attacks the exocyclic (amide) carbonyl over the endocyclic (carbamate) carbonyl. The hydroperoxide anion (LiOOH), generated in situ from LiOH and H₂O₂, is a softer, more selective nucleophile that overwhelmingly favors the desired exocyclic cleavage.[3][4] Ensure you are using the LiOH/H₂O₂ combination for conversion to carboxylic acids.

    • Cause C: Product Degradation: Your target molecule may be unstable under the cleavage conditions. Basic conditions can sometimes lead to decomposition or side reactions, especially with sensitive functional groups.[1][2]

      • Solution: Maintain a strict low-temperature profile (0 °C) throughout the reaction.[1] If degradation persists, you may need to explore alternative, milder cleavage methods or a different strategy for installing the chiral center.

Problem 2: Significant Formation of a Hydroxyamide Byproduct

  • Question: My mass spectrometry analysis shows a significant peak corresponding to the mass of my acyl group plus the hydrolyzed auxiliary, not my desired carboxylic acid. What is this, and how do I prevent it?

  • Answer: You are observing the formation of a hydroxyamide impurity. This arises from a competitive attack of the hydroxide ion (from LiOH) at the endocyclic carbamate carbonyl, which opens the ring.[5] While the hydroperoxide anion is the desired nucleophile, some background reaction with hydroxide can still occur.

    • Optimization Strategy:

      • Temperature Control: This is your most powerful tool. This side reaction is more competitive at higher temperatures. Running the cleavage at a strictly controlled 0 °C minimizes the rate of hydroxide attack relative to hydroperoxide attack.[2]

      • Reagent Stoichiometry & Water Content: Systematically re-evaluating the reaction conditions can be beneficial. Studies have shown that optimizing the solvent system, particularly the concentration of water, can enhance selectivity for the desired acid.[5] Start with the established THF/water (3:1 or 4:1) ratios and adjust if necessary.

Problem 3: Loss of Stereochemical Integrity (Epimerization)

  • Question: The enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of my product is lower than expected. Is the cleavage step causing epimerization?

  • Answer: Yes, this is a known risk. The α-proton of your N-acyl chain is acidic and can be removed under the basic reaction conditions, leading to racemization or epimerization.

    • Preventative Measures:

      • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC/LC-MS and quench the reaction promptly upon consumption of the starting material.

      • Strict Temperature Control: As with other side reactions, elevated temperatures accelerate the rate of deprotonation-reprotonation. Performing the reaction at 0 °C or even lower (-10 °C) can be highly effective in preserving stereochemical fidelity.[1]

Problem 4: Difficulties During Work-up and Purification

  • Question: I'm struggling to separate my product from the recovered auxiliary. I'm also getting persistent emulsions during the extraction.

  • Answer: These issues are common, and the basic nature of the pyridyl group adds a specific challenge that must be addressed with a pH-adjusted extraction strategy.

    • Issue A: Emulsions: The workup of basic hydrolyses can often lead to stable emulsions.[1]

      • Solution: To break an emulsion, try adding a small amount of brine (saturated aq. NaCl) or filtering the entire mixture through a pad of Celite®.

    • Issue B: Product/Auxiliary Separation: The pyridyl group makes the auxiliary's solubility highly pH-dependent. You must leverage this to achieve a clean separation.

      • Optimized Work-up Strategy:

        • Acidification: After quenching the reaction, acidify the aqueous solution to a pH of ~2-3 with an acid like 1M HCl. At this pH, your carboxylic acid product is protonated (neutral) and will extract into the organic phase (e.g., ethyl acetate). The pyridyl nitrogen on the auxiliary will be protonated (cationic), ensuring it remains in the aqueous layer.

        • Basification for Auxiliary Recovery: Separate the layers. To recover the auxiliary, take the aqueous layer and make it basic (pH ~10-11) with a base like 1M NaOH. This deprotonates the pyridinium ion, rendering the auxiliary neutral and extractable into a fresh portion of organic solvent (e.g., dichloromethane).[1][2]

Frequently Asked Questions (FAQs)

  • Q1: Why is the combination of LiOH and H₂O₂ essential for cleavage to a carboxylic acid? Why can't I just use LiOH?

  • A1: This is a crucial question of regioselectivity. The N-acylated oxazolidinone has two electrophilic carbonyl carbons: the exocyclic amide and the endocyclic carbamate. Using LiOH alone results in preferential attack by the hydroxide ion at the more reactive endocyclic carbamate carbonyl, destroying the auxiliary ring.[3][6] The addition of H₂O₂ generates the lithium hydroperoxide (LiOOH) salt in situ. The hydroperoxide anion is a superior nucleophile for this transformation and selectively attacks the exocyclic amide carbonyl, leading to the desired carboxylic acid and leaving the auxiliary intact for recovery.[3][4][5]

    Exocyclic vs. Endocyclic Cleavage Pathways.
  • Q2: What are the primary safety concerns with the LiOH/H₂O₂ method?

  • A2: The primary safety hazard is the evolution of oxygen gas .[5][6][7][8] This phenomenon is general for this cleavage method and occurs because the initially formed peracid intermediate is unstable under the basic conditions and is rapidly reduced by excess hydrogen peroxide.[5][6] This can create a significant pressure buildup in a sealed vessel and a potentially flammable or explosive atmosphere in the presence of organic solvents like THF.[6]

    • Safety Mandates:

      • NEVER run this reaction in a sealed container. Ensure the reaction vessel is open to an inert atmosphere (e.g., a nitrogen line with an oil bubbler) for proper venting.

      • Perform the reaction in a well-ventilated fume hood.

      • For larger-scale reactions, consider implementing nitrogen sweeping or sparging to control the oxygen concentration in the headspace.[7][8]

  • Q3: How does the pyridyl group specifically influence the reaction?

  • A3: The pyridyl group is a basic handle that primarily impacts the work-up procedure, as detailed in Troubleshooting Problem 4 . Its ability to be protonated and deprotonated allows for a clean, pH-driven extractive separation of the product and the auxiliary. While it could potentially chelate to the lithium cation, the standard protocols are generally effective, suggesting this does not significantly impede the desired reaction pathway. During workup, washing the organic layer with an aqueous solution of copper sulfate (CuSO₄) can also help remove residual pyridine-containing auxiliary by forming a water-soluble complex.[9]

  • Q4: Is it possible to obtain other functional groups besides a carboxylic acid from the cleavage?

  • A4: Absolutely. While hydrolytic cleavage yields carboxylic acids, reductive cleavage provides access to chiral primary alcohols.

    • Reductive Cleavage: Using hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will cleave the N-acyl bond and reduce the carbonyl group to an alcohol in a single operation.[10] This is typically performed in an anhydrous ethereal solvent (e.g., THF, Et₂O) at 0 °C to room temperature.[1][10]

  • Q5: How do I choose the right cleavage method?

  • A5: The choice is dictated entirely by your synthetic target. The following table summarizes the primary options.

    Desired ProductRecommended Reagent(s)Key ConditionsPrimary Byproduct
    Carboxylic Acid LiOH / H₂O₂THF/H₂O, 0 °CRecovered Auxiliary
    Primary Alcohol LiBH₄ or LiAlH₄Anhydrous THF or Et₂O, 0 °C to RTRecovered Auxiliary
    Ester NaOMe / MeOH (or other alkoxides)Methanol, 0 °C to RTRecovered Auxiliary
    Aldehyde DIBAL-H (requires careful control)Anhydrous THF or Toluene, -78 °CRecovered Auxiliary

Validated Experimental Protocols

Protocol 1: Hydrolytic Cleavage to the Carboxylic Acid

This protocol is a standard, robust method for converting the N-acyl derivative to the corresponding chiral carboxylic acid.

  • Dissolution: Dissolve the N-acyl-4-(pyridin-2-yl)-1,3-oxazolidin-2-one (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water. Ensure the concentration is appropriate to maintain a homogenous solution (typically ~0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with vigorous stirring.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, ~4.0 equiv) to the solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, ~2.0 equiv).

  • Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Quenching: Quench the excess peroxide by the slow, portion-wise addition of an aqueous solution of sodium sulfite (Na₂SO₃, ~5.0 equiv) at 0 °C. Stir for 20-30 minutes.

  • Work-up & Product Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

    • Adjust the pH of the remaining aqueous solution to ~2-3 with 1M HCl.

    • Extract the aqueous layer three times with ethyl acetate. The combined organic layers contain your carboxylic acid product.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Auxiliary Recovery:

    • Take the acidic aqueous layer from the previous step and basify it to pH ~10-11 with 1M NaOH.

    • Extract this basic aqueous layer three times with dichloromethane.

    • The combined dichloromethane layers contain the recovered chiral auxiliary. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude carboxylic acid and the recovered auxiliary by flash column chromatography or crystallization as needed.

Protocol 2: Reductive Cleavage to the Primary Alcohol

This protocol is used to obtain the chiral primary alcohol directly.

  • Dissolution: Dissolve the N-acyl-4-(pyridin-2-yl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add lithium borohydride (LiBH₄, 2.0-3.0 equiv) portion-wise to the stirred solution. Be cautious of hydrogen gas evolution.

  • Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully and slowly quench the reaction at 0 °C by the dropwise addition of 1M NaOH.

  • Work-up:

    • Pour the mixture into a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude primary alcohol and recover the chiral auxiliary by flash column chromatography.

Systematic workflow for troubleshooting cleavage reactions.

References

  • McQuade, D. T., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. Available at: [Link]

  • McKown, T. J., et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development. Available at: [Link]

  • McKown, T. J., et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. ResearchGate. Available at: [Link]

  • Morressier. (2020). Development of safer methods for cleavage of the Evans auxiliary. Morressier. Available at: [Link]

  • Loudon, G. M., & Jacob, J. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Available at: [Link]

  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Available at: [Link]

  • Wassim, S. (2017). Answer to "Hello, i want to know how can i eliminate pyridine by extraction?". ResearchGate. Available at: [Link]

Sources

Preventing degradation of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one in acidic media

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Acid-Catalyzed Degradation in Synthetic and Analytical Workflows

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you may have noticed that 4-(pyridin-2-yl)-1,3-oxazolidin-2-one exhibits unusual instability during routine acidic workups or standard LC-MS analysis. This guide provides mechanistic insights, quantitative data, and self-validating protocols to prevent the degradation of this specific heterocycle.

Part 1: Mechanistic Insights (The "Why")

Q1: Why is 4-(pyridin-2-yl)-1,3-oxazolidin-2-one highly unstable in acidic media compared to standard oxazolidinones?

A: The instability is driven by a synergistic electronic effect between the two rings. The pyridine ring acts as a tunable Brønsted base with a pKa of approximately 5.2[1]. In acidic media (pH < 5), the pyridine nitrogen rapidly protonates to form a pyridinium ion. This positively charged moiety exerts a powerful inductive electron-withdrawing effect (-I effect) on the adjacent C4 position of the oxazolidin-2-one ring.

Consequently, the electrophilicity of the carbamate carbonyl is significantly enhanced, lowering the activation energy for nucleophilic attack by water. This leads to rapid acid-catalyzed hydrolysis and ring cleavage, yielding an undesired beta-amino alcohol and releasing carbon dioxide[2].

Mechanism A Acidic Media (pH < 5) B Pyridine Protonation A->B C Increased -I Effect on C4 B->C D Carbamate Activation C->D E Water Attack & Hydrolysis D->E

Logical flow of acid-catalyzed degradation via pyridine protonation.

Q2: How does the pH precisely correlate with the degradation kinetics?

A: The hydrolysis rate profile of oxazolidinones is highly pH-dependent, exhibiting a sigmoidal curve[2]. For the 4-(pyridin-2-yl) derivative, the inflection point closely mirrors the pKa of the pyridine ring. Below pH 5, the half-life drops exponentially as specific acid catalysis dominates.

Table 1: Quantitative Stability Profile of Pyridyl-Oxazolidinones at 37°C

pH RangePyridine StateDominant CatalysisEst. Half-Life (t₁/₂)*Workflow Recommendation
1.0 - 2.0 Fully ProtonatedSpecific Acid (H₃O⁺)< 1 minAvoid entirely / Immediate Quench
3.0 - 4.5 Partially ProtonatedGeneral Acid5 - 15 minUse strictly anhydrous conditions
5.5 - 7.0 Mostly NeutralMinimal> 12 hoursIdeal for aqueous workup
7.4 - 9.0 NeutralBase-catalyzed (slow)Stable (Days)Optimal for LC-MS & storage

*Extrapolated from general oxazolidine hydrolysis kinetics and pyridine protonation effects.

Part 2: Analytical Troubleshooting (HPLC & LC-MS)

Q3: My compound degrades during LC-MS analysis. I am using standard 0.1% Formic Acid. How can I prevent this?

A: Standard LC-MS mobile phases containing 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) yield a pH of ~2.7 and ~2.0, respectively. During the chromatographic run, the compound protonates and hydrolyzes on-column. You will likely observe split peaks or a complete loss of the parent mass, replaced by the [M+H]+ of the cleaved beta-amino alcohol.

Solution: Switch to a high-pH buffered mobile phase. Operating at pH 9.0 suppresses pyridine protonation, keeping the oxazolidinone ring intact without compromising ionization[3].

Protocol 1: Self-Validating pH-Controlled LC-MS Workflow

Causality: By operating at pH 9.0, the pyridine nitrogen remains unprotonated, eliminating the inductive activation of the carbamate. The protocol includes a self-validating system suitability step to ensure column recovery and method integrity.

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with Ammonium Hydroxide) and Mobile Phase B (100% Acetonitrile).

  • System Equilibration: Flush the LC system and equilibrate a high-pH stable column (e.g., Waters BEH C18) with 95% A / 5% B for 15 column volumes.

  • Sample Preparation: Dissolve the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one sample in a neutral diluent (e.g., 50:50 Water/Acetonitrile without acid additives). Never use acidic diluents for the sample vial.

  • System Validation (Self-Validation Step): Inject a known, stable neutral oxazolidinone (e.g., Linezolid) as a system suitability standard. Verify that the peak shape is sharp and the mass is intact.

  • Sample Injection: Run the gradient. The parent mass [M+H]+ should now appear as a single peak without the +18 Da (water addition) or -44 Da (CO₂ loss) degradation artifacts.

Part 3: Synthetic Workflow & Workup FAQs

Q4: I need to perform a Boc-deprotection on another part of the molecule using TFA. How do I protect the oxazolidinone?

A: Brønsted acids like TFA will inevitably protonate the pyridine and trigger hydrolysis if water is present. Solution: Perform the deprotection under strictly anhydrous conditions. The absence of water prevents the nucleophilic attack step of the hydrolysis[4]. Crucially, the reaction must be quenched with a cold, non-aqueous base or a highly buffered aqueous system before any water is introduced during the workup.

Protocol 2: Buffered Quench and Extraction Workflow

Causality: Rapid neutralization of the acid before the introduction of bulk water prevents the transient aqueous acidic environment that causes hydrolysis.

  • Anhydrous Reaction: Conduct the acid-mediated transformation in strictly anhydrous solvents (e.g., dry DCM) under an inert atmosphere.

  • Thermal Control: Cool the reaction mixture to -20°C. Lowering the temperature exponentially decreases the rate of hydrolysis during the quenching phase.

  • Buffered Quench: Instead of adding water or dilute acid, rapidly pour the cold reaction mixture into a vigorously stirred, ice-cold biphasic mixture of Ethyl Acetate and saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.3).

  • Phase Separation: The biphasic buffering immediately neutralizes the acid, transferring the neutral 4-(pyridin-2-yl)-1,3-oxazolidin-2-one into the protective organic layer.

  • Validation (Self-Validation Step): Perform rapid TLC or LC-MS of the organic layer. The absence of baseline-polar spots (the beta-amino alcohol cleavage product) validates the success of the quench.

Workflow A Anhydrous Acidic Rxn (Contains Product) B Cool to -20°C A->B C Quench into Cold Sat. NaHCO3 / EtOAc B->C D Phase Separation C->D E Organic Layer (Stable Product) D->E F Aqueous Layer (Neutralized Waste) D->F

Step-by-step workflow for the buffered quenching of acidic reaction mixtures.

Q5: Can the use of Lewis acids avoid this degradation during synthesis?

A: Yes. If your synthetic step allows, replacing Brønsted acids with Lewis acids (e.g., Yb(OTf)₃ or TiCl₄) can mitigate hydrolysis. While Lewis acids can coordinate to the pyridine nitrogen, they do not provide the free protons required to catalyze the breakdown of the oxazolidinone ring in the presence of trace water, and they are often used successfully in oxazolidinone chemistry without causing ring cleavage[4].

References

  • Title: Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines Source: PubMed (nih.gov) URL: [Link]

  • Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ACS Publications (acs.org) URL: [Link]

  • Title: Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems Source: RJWave (rjwave.org) URL: [Link]

  • Title: Oxidation of the Novel Oxazolidinone Antibiotic Linezolid in Human Liver Microsomes Source: ResearchGate (researchgate.net) URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-(Pyridin-2-yl)-1,3-Oxazolidin-2-one Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of steric hindrance in substitution reactions involving 4-(pyridin-2-yl)-1,3-oxazolidin-2-one. This resource is designed to help you navigate common experimental issues and optimize your synthetic routes.

The inherent bulk of the pyridinyl group at the 4-position of the oxazolidinone ring often presents a significant steric barrier. This can impede the approach of nucleophiles or electrophiles, leading to sluggish reactions, low yields, or undesired side products.[1][2][3][4] This guide offers practical solutions and explains the chemical principles behind them to empower you to overcome these synthetic hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield in N-Acylation Reactions

You are attempting to acylate the nitrogen of the oxazolidinone ring, but the reaction is yielding little to no product.

This is a classic case of steric hindrance where the bulky 4-(pyridin-2-yl) group obstructs the approach of the acylating agent to the nitrogen atom.[1][2]

Root Cause Analysis & Solutions
  • Insufficiently Reactive Acylating Agent: Standard acyl chlorides or anhydrides may not be electrophilic enough to overcome the steric barrier.

    • Solution 1: Use a More Reactive Acylating Agent. Acid fluorides are generally more reactive than acid chlorides and can be effective in these situations.[5] Their smaller size also helps to mitigate steric clash.

    • Solution 2: In-Situ Activation with Coupling Reagents. Employ modern coupling reagents to activate the carboxylic acid. These reagents are designed for difficult couplings, including those with sterically hindered substrates.[6][7][8]

Coupling ReagentClassKey Advantages
HATU Uronium/AminiumHigh efficiency, fast reaction kinetics, and low racemization.[8][9]
HBTU Uronium/AminiumCost-effective alternative to HATU with good performance.[8][9]
PyBOP PhosphoniumExcellent for hindered substrates, rapid reactions.[7][8]
COMU Uronium/AminiumHigh reactivity, often superior for challenging couplings.[6][8]
  • Suboptimal Base Selection: A non-optimal base can fail to sufficiently deprotonate the oxazolidinone nitrogen, or it can be too bulky itself, adding to the steric problem.

    • Solution: Employ a Non-Nucleophilic, Sterically Unhindered Base. Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperatures to ensure complete deprotonation without competing side reactions. For milder conditions, a strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.

  • Unfavorable Reaction Conditions: Standard room temperature conditions may not provide enough energy to overcome the activation barrier imposed by steric hindrance.

    • Solution 1: Increase Reaction Temperature. Carefully increasing the reaction temperature can provide the necessary energy for the reaction to proceed. Monitor the reaction closely for potential decomposition.

    • Solution 2: Microwave-Assisted Synthesis. Microwave irradiation can significantly accelerate reactions by efficiently transferring energy to the system, often leading to higher yields in shorter reaction times.[10]

Experimental Protocol: N-Acylation using HATU

This protocol outlines a general procedure for the N-acylation of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one with a carboxylic acid using HATU.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Due to steric hindrance, the reaction may require several hours to reach completion.

  • Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Problem 2: Poor Regioselectivity in Pyridine Ring Substitutions

You are attempting a substitution on the pyridine ring, but are obtaining a mixture of isomers.

The electronic nature of the pyridine ring, compounded by the steric bulk of the oxazolidinone substituent, can lead to a lack of regioselectivity. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic substitution, and can also coordinate to metal catalysts, inhibiting their activity.[11]

Root Cause Analysis & Solutions
  • Electronic and Steric Confusion: The interplay between the directing effects of the nitrogen atom and the steric hindrance from the oxazolidinone can make regiocontrol challenging.

    • Solution 1: Pyridine N-Oxide Formation. Convert the pyridine nitrogen to an N-oxide. This alters the electronic properties of the ring, making it more susceptible to electrophilic substitution, particularly at the C4 position, while also potentially altering the steric environment. The N-oxide can be removed later in the synthesis.

    • Solution 2: Directed Ortho-Metalation (DoM). If substitution at the C3 position is desired, a DoM strategy can be employed. This involves deprotonation of the C3 position with a strong base (like LDA), facilitated by coordination to the oxazolidinone, followed by quenching with an electrophile.

Decision-Making Workflow for Pyridine Substitution

start Desired Substitution Position? c4 C4-Position start->c4 c3 C3-Position start->c3 other Other Positions start->other n_oxide Form Pyridine N-Oxide c4->n_oxide dom Directed Ortho-Metalation (DoM) c3->dom complex Consider Alternative Strategies (e.g., Halogen-Dance Reaction) other->complex electrophilic Proceed with Electrophilic Substitution n_oxide->electrophilic quench Quench with Electrophile dom->quench

Caption: Decision workflow for regioselective pyridine substitution.

Frequently Asked Questions (FAQs)

Q1: Why is the 4-(pyridin-2-yl) substituent so sterically demanding?

The pyridin-2-yl group is an aromatic heterocycle that is directly attached to a stereocenter of the oxazolidinone ring. The planarity and size of the pyridine ring, combined with its ability to rotate, create a significant steric shield around the adjacent reaction centers, particularly the oxazolidinone nitrogen and the C5 position.

Q2: Can Lewis acids be used to promote these reactions?

Yes, Lewis acids can be beneficial. They can coordinate to the carbonyl oxygen of the oxazolidinone, increasing the electrophilicity of the ring and potentially facilitating nucleophilic attack.[12] However, the Lewis basicity of the pyridine nitrogen can lead to catalyst sequestration.[11] Therefore, stoichiometric amounts of a Lewis acid may be necessary, or a Lewis acid that coordinates preferentially to the carbonyl oxygen should be chosen.

Q3: Are there alternative chiral auxiliaries with a pyridinyl group that are less sterically hindered?

While the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is a common scaffold, exploring related structures could be a viable strategy. For instance, moving the pyridine attachment to the C5 position or introducing a linker between the pyridine and the oxazolidinone ring could reduce steric hindrance at the key reaction sites.

Q4: How does solvent choice impact sterically hindered reactions?

The choice of solvent can be critical.

  • Polar Aprotic Solvents (e.g., DMF, NMP): These are often good choices as they can help to dissolve polar reactants and stabilize charged intermediates.[7]

  • Non-polar Solvents: In some cases, non-polar solvents can be advantageous as they may not solvate the reactants as strongly, potentially leading to a more favorable transition state geometry.

  • Coordinating Solvents: Be cautious with solvents that can coordinate to metal catalysts, as this can inhibit their activity.

Q5: What is the role of the leaving group in substitutions on the pyridine ring?

The nature of the leaving group is crucial in nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring.[13][14][15] A good leaving group is one that is stable once it has departed. For pyridinium systems, the leaving group ability can be different from that in standard SNAr reactions.[15] In some cases, a typically poor leaving group like a methoxy group has been shown to be surprisingly effective.[16] Careful selection and, if necessary, activation of the leaving group are key considerations.

References

  • Bose, A. K., et al. (2004). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. Available at: [Link]

  • Li, G., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research. Available at: [Link]

  • Xiao, Y., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry. Available at: [Link]

  • Bertolasi, V., et al. (2002). Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Smith, A. B., et al. (2026). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science. Available at: [Link]

  • Reich, H. J., & Reich, I. L. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. Available at: [Link]

  • Wang, Y., et al. (2007). Computational approach to drug design for oxazolidinones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kastrinsky, D. B., et al. (2018). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Central Science. Available at: [Link]

  • Sangshetti, J. N., et al. (2017). Current Updates on Oxazolidinone and Its Significance. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Reddit. (2023). Choosing amide coupling agent. r/Chempros. Available at: [Link]

  • Cardillo, G., et al. (2011). Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Gómez-Bengoa, E., et al. (2016). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. ResearchGate. Available at: [Link]

  • Ismael, A., et al. (2015). Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. Organic Letters. Available at: [Link]

  • Topics in Heterocyclic Chemistry. (2007). National Academic Digital Library of Ethiopia. Available at: [Link]

  • RSC Publishing. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Publishing. Available at: [Link]

  • Fiveable. (2025). Steric Hindrance: Intro to Chemistry Study Guide. Fiveable. Available at: [Link]

  • Wikipedia. (n.d.). Steric effects. Wikipedia. Available at: [Link]

  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. Available at: [Link]

  • Kavanagh, O. V., et al. (2020). Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. ChemMedChem. Available at: [Link]

  • ResearchGate. (2025). (PDF) Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. ResearchGate. Available at: [Link]

  • Reddy, P. V. N., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Available at: [Link]

  • Smith, S. W. (n.d.). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest. Available at: [Link]

  • ResearchGate. (n.d.). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. ResearchGate. Available at: [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples - Lesson. Study.com. Available at: [Link]

  • Semantic Scholar. (n.d.). Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. Semantic Scholar. Available at: [Link]

  • Dalal Institute. (n.d.). Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Dalal Institute. Available at: [Link]

  • Barlin, G. B., & Benbow, J. A. (1975). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • YouTube. (2013). Steric hindrance. YouTube. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthesis of Bulky N-Acyl Heterocycles by DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with α-Fully Substituted Carboxylic Acids. ResearchGate. Available at: [Link]

  • Oyelere, A. K., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. Available at: [Link]

  • Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • DR-NTU. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. DR-NTU. Available at: [Link]

  • ResearchGate. (n.d.). Reaction conditions in the synthesis of oxazolidin-2-ones. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Reactions During 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one Metalation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the metalation of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic step. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and maximize your yield of the desired ortho-lithiated species.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the metalation of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one. Each issue is followed by a detailed explanation of the cause and a step-by-step solution.

Issue 1: Low or No Yield of the Desired Product After Electrophilic Quench

Symptoms:

  • Complex mixture of products observed by TLC or LC-MS analysis.

  • Recovery of starting material.

  • Formation of aza-enolates or other undesired byproducts.

Potential Causes & Solutions:

  • Cause A: Nucleophilic Addition to the Pyridine Ring. Organolithium reagents like n-BuLi can act as nucleophiles, attacking the electron-deficient pyridine ring, particularly at the C6 position. This is a common issue when using alkyllithiums with pyridines.[1][2][3]

    • Solution: Employ a non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[1][2] These bases favor deprotonation (metalation) over nucleophilic addition due to their steric bulk.[4]

  • Cause B: Degradation of Organolithium Reagent. Organolithium reagents are highly sensitive to moisture and air, leading to a decrease in their effective concentration over time.[5][6]

    • Solution: Titrate your organolithium reagent before use to determine its exact molarity.[5][6] The double titration method is a reliable option.[5] Whenever possible, use a fresh bottle of the reagent.

  • Cause C: Inappropriate Reaction Temperature. While low temperatures are necessary to prevent side reactions, a temperature that is too low can significantly slow down the rate of the desired metalation.[5][6]

    • Solution: After the initial addition of the base at -78 °C, consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or -20 °C) while monitoring the progress by TLC. Be cautious, as warming too much can promote side reactions.[5]

  • Cause D: Ring-Opening of the Oxazolidinone. Strong bases can potentially attack the carbonyl group of the oxazolidinone ring, leading to undesired ring-opening products.

    • Solution: Use of a sterically hindered base like LDA at low temperatures (-78 °C) minimizes this side reaction. The oxazolidinone is generally stable under these conditions, but prolonged reaction times or elevated temperatures should be avoided.

Issue 2: Poor Regioselectivity - Metalation at an Undesired Position

Symptoms:

  • Isolation of isomers where the electrophile has added to a position other than C3 of the pyridine ring.

Potential Causes & Solutions:

  • Cause A: Insufficient Directed ortho-Metalation (DoM) Effect. The primary directing effect in 4-(pyridin-2-yl)-1,3-oxazolidin-2-one should come from the pyridine nitrogen, directing metalation to the C3 position. However, other factors can influence regioselectivity.

    • Solution: Ensure the use of a suitable base that coordinates effectively with the pyridine nitrogen. LDA is often a good choice. The reaction should be performed in a coordinating solvent like tetrahydrofuran (THF) to enhance the directing effect.[5]

  • Cause B: Competitive Deprotonation. Other acidic protons in the molecule or impurities could be deprotonated if the reaction conditions are not optimal.

    • Solution: Maintain a low temperature (-78 °C) during the addition of the base. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to exclude water and other protic impurities.[6]

Frequently Asked Questions (FAQs)

Q1: Which base is better for this reaction, n-BuLi or LDA?

A1: For the metalation of pyridines, LDA is generally superior to n-BuLi.[1][2] This is because n-BuLi is a strong nucleophile and can add to the C=N bond of the pyridine ring, leading to undesired side products.[2][3] LDA, being a sterically hindered non-nucleophilic base, selectively deprotonates the C-H bond ortho to the directing group (the pyridine nitrogen in this case), minimizing nucleophilic addition.[1][4]

Q2: What is the role of TMEDA in this reaction? Should I use it?

A2: Tetramethylethylenediamine (TMEDA) is a Lewis base additive that can break down aggregates of organolithium reagents, increasing their reactivity.[7][8] While it can be beneficial in many organolithium reactions, its use here should be approached with caution. With a highly activated substrate like a pyridine derivative, the increased reactivity imparted by TMEDA could potentially lead to a decrease in selectivity or an increase in side reactions.[7] It is recommended to first optimize the reaction without TMEDA.

Q3: My reaction is sluggish even with LDA. What can I do?

A3: If the reaction is slow, first ensure that your LDA solution is active and at the correct concentration by titration. Sluggishness can also be due to poor solubility of the substrate or the lithiated intermediate at low temperatures. You can try slowly warming the reaction mixture from -78 °C to -40 °C or -20 °C and monitoring for product formation. Additionally, ensure your THF is anhydrous, as water will quench the organolithium reagent.

Q4: How can I be sure my glassware and solvents are dry enough?

A4: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.[9] Solvents like THF must be rigorously dried, for example, by distilling from sodium/benzophenone ketyl or by passing through an activated alumina column. Commercially available anhydrous solvents are also a good option. Remember that organolithium reagents are extremely sensitive to protic impurities.[6]

Q5: What is a safe and effective way to quench the reaction?

A5: After the desired reaction time with the electrophile, the reaction should be quenched at low temperature (e.g., -78 °C). A standard and safe method is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] Avoid quenching directly with water, as the reaction with any unreacted organolithium species can be highly exothermic and dangerous.[10]

Experimental Protocols & Data

Recommended Protocol for Metalation and Electrophilic Quench

This protocol provides a starting point for the successful metalation of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one.

1. Preparation of LDA Solution (in situ):

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF (e.g., 20 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 equivalents) via syringe.

  • Add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.

  • Stir the solution at -78 °C for 30 minutes to generate LDA.

2. Metalation:

  • In a separate flame-dried flask under argon, dissolve 4-(pyridin-2-yl)-1,3-oxazolidin-2-one (1.0 equivalent) in anhydrous THF.

  • Cool this solution to -78 °C.

  • Slowly add the freshly prepared LDA solution dropwise to the substrate solution via cannula or syringe.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC if possible (quench a small aliquot with D₂O and analyze by ¹H NMR to check for deuterium incorporation).

3. Electrophilic Quench:

  • Dissolve the electrophile (1.2-1.5 equivalents) in a small amount of anhydrous THF.

  • Slowly add the electrophile solution to the lithiated species at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-3 hours, then let it warm slowly to room temperature overnight.

4. Work-up:

  • Cool the reaction mixture to 0 °C.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table of Key Reaction Parameters
ParameterRecommended ConditionRationale
Base Lithium Diisopropylamide (LDA)Sterically hindered, non-nucleophilic base minimizes addition to the pyridine ring.[1][2][4]
Solvent Tetrahydrofuran (THF)Coordinating solvent that enhances the basicity of the organolithium reagent and stabilizes the lithiated intermediate.[5]
Temperature -78 °CMinimizes side reactions and decomposition of the lithiated species.[6]
Atmosphere Inert (Argon or Nitrogen)Organolithium reagents are pyrophoric and react with air and moisture.[6]
Quenching Agent Saturated aq. NH₄ClProvides a controlled and safe quench of reactive organometallic species.[10]

Visualizing Reaction Pathways

Desired Reaction vs. Side Reaction

The following diagram illustrates the desired ortho-metalation pathway versus the common nucleophilic addition side reaction.

G Start 4-(pyridin-2-yl)-1,3-oxazolidin-2-one Base_LDA LDA (Sterically Hindered Base) Start->Base_LDA Deprotonation Base_nBuLi n-BuLi (Nucleophilic Base) Start->Base_nBuLi Nucleophilic Attack Metalated Ortho-Lithiated Intermediate (Desired) Base_LDA->Metalated Favored Pathway Addition Dihydropyridine Adduct (Side Product) Base_nBuLi->Addition Competitive Pathway Product Desired Functionalized Product Metalated->Product Electrophilic Quench (E+) Side_Product Undesired Products Addition->Side_Product Rearomatization / Decomposition

Caption: Desired metalation vs. nucleophilic addition side reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues.

G Start Low Yield or Side Products Check_Base Check Base: - Using n-BuLi? Start->Check_Base Switch_Base Switch to LDA or LTMP Check_Base->Switch_Base Yes Check_Reagent Check Reagent Quality: - Titrated organolithium? Check_Base->Check_Reagent No, using LDA Success Improved Yield Switch_Base->Success Titrate Titrate Reagent / Use Fresh Bottle Check_Reagent->Titrate No Check_Conditions Check Reaction Conditions: - Anhydrous solvent? - Inert atmosphere? - Temperature? Check_Reagent->Check_Conditions Yes Titrate->Success Optimize_Conditions Optimize: - Dry solvent & glassware - Ensure inert atmosphere - Adjust temperature Check_Conditions->Optimize_Conditions Potential Issue Check_Conditions->Success All Optimal Optimize_Conditions->Success

Caption: Troubleshooting workflow for metalation reactions.

References

  • Technical Support Center: Overcoming Sluggish Kinetics in Organolithium Reactions - Benchchem.
  • Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM) - Benchchem.
  • Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds - Benchchem.
  • Directed (ortho) Metallation.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES - LOCKSS: Serve Content.
  • Organolithium reagent - Wikipedia.
  • Exploring the practical uses of TMEDA in 2025 | Global Chemical Supplier-TUODA INDUSTRY LIMITED.
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Verlag der Zeitschrift für Naturforschung.
  • Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation | IntechOpen.
  • Organolithium Reaction Quenching: Technical Support Center - Benchchem.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC.

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans Oxazolidinones versus the Potential of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the quest for predictable and high-fidelity stereochemical control is paramount. For decades, chiral auxiliaries have been a cornerstone of this endeavor, offering a reliable method for the introduction of chirality. Among these, the oxazolidinones developed by David A. Evans and his research group have achieved benchmark status, providing a robust platform for a multitude of stereoselective transformations.[1]

This guide provides an in-depth comparison between these traditional Evans oxazolidinones and a lesser-explored, yet theoretically intriguing alternative: 4-(pyridin-2-yl)-1,3-oxazolidin-2-one. While experimental data for the latter is scarce in the context of its use as a chiral auxiliary, this comparison will leverage the well-established principles of Evans auxiliaries to project the potential advantages and challenges of incorporating a pyridine moiety.

The Gold Standard: Traditional Evans Oxazolidinones

Traditional Evans oxazolidinones are typically derived from readily available and relatively inexpensive amino acids, such as valine and phenylalanine.[2] The core principle of their function lies in the temporary attachment of this chiral molecule to a prochiral substrate. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl group, directing the approach of an electrophile to the opposite, less hindered face. This results in a highly diastereoselective bond formation.[3]

Mechanism of Stereocontrol

The remarkable stereoselectivity achieved with Evans auxiliaries is a consequence of a well-defined, rigid transition state. In the case of asymmetric alkylation, deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), leads to the formation of a Z-enolate. The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, planar five-membered ring structure. This chelation, combined with the steric hindrance from the C4 substituent, forces the incoming electrophile to approach from the face opposite to the substituent, leading to a predictable stereochemical outcome.[2]

In asymmetric aldol reactions, the use of boron enolates is common. The formation of a six-membered chair-like transition state, known as the Zimmerman-Traxler model, explains the observed syn-diastereoselectivity. The rigid conformation of this transition state minimizes steric interactions and dipole-dipole repulsions, leading to excellent stereocontrol.[4]

Transition state for Evans asymmetric alkylation.

A New Frontier? 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one

Synthesis

The synthesis of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one would likely start from 2-vinylpyridine or a related precursor. A possible route could involve the asymmetric aminohydroxylation of 2-vinylpyridine to form the corresponding chiral amino alcohol, followed by cyclization with a phosgene equivalent to form the oxazolidinone ring.

Potential Advantages and Mechanistic Considerations

The key difference between a traditional Evans auxiliary and the pyridine-containing analogue is the presence of the nitrogen atom in the pyridine ring. This nitrogen atom could act as a Lewis base, offering an additional coordination site for the metal cation in the enolate transition state.

This secondary coordination could lead to several potential outcomes:

  • Enhanced Rigidity and Stereocontrol: Chelation of the metal to both the carbonyl oxygen and the pyridine nitrogen could create a more rigid and well-defined transition state. This increased rigidity could translate to even higher levels of diastereoselectivity compared to traditional Evans auxiliaries.

  • Altered Diastereoselectivity: The geometry of this potential six-membered chelate ring would be different from the five-membered chelate in the traditional Evans system. This could potentially alter the facial bias of the enolate, possibly leading to the opposite diastereomer as the major product under certain conditions.

  • Lewis Acid Modulation: The pyridine nitrogen could interact with Lewis acids used in reactions like aldol additions, potentially modulating their reactivity and influencing the stereochemical outcome.

Hypothetical transition state with pyridine chelation.

However, the introduction of the pyridine moiety also presents potential challenges. The basicity of the pyridine nitrogen could interfere with certain reagents, particularly strong bases or Lewis acids. Furthermore, the synthesis of the chiral amino alcohol precursor might be more complex than for the traditional auxiliaries.

Head-to-Head Comparison: Performance and Practicality

FeatureTraditional Evans Oxazolidinones4-(pyridin-2-yl)-1,3-oxazolidin-2-one (Hypothetical)
Precursor Availability Readily available and inexpensive amino acids (e.g., valine, phenylalanine).Requires synthesis from precursors like 2-vinylpyridine; likely more complex and costly.
Stereoselectivity Excellent and predictable for a wide range of reactions (e.g., >95% de for alkylations and aldol reactions).[3]Potentially higher due to enhanced chelation, but could also be lower or reversed depending on the specific reaction conditions.
Reaction Scope Broad applicability in alkylations, aldol reactions, Michael additions, and Diels-Alder reactions.[1]Unknown. The basicity of the pyridine could limit the scope with certain reagents.
Cleavage & Recovery Well-established, non-destructive cleavage methods allow for high recovery yields of the auxiliary (>92%).[5]Cleavage methods would need to be developed. The pyridine moiety might require specific conditions to avoid side reactions.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using a Traditional Evans Oxazolidinone

This protocol describes a typical asymmetric alkylation of an N-propionyl oxazolidinone derived from (S)-valine.

Materials:

  • (S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the alkylated product.

Protocol 2: Cleavage of the Chiral Auxiliary

This protocol outlines the removal of the Evans auxiliary to yield the chiral carboxylic acid.

Materials:

  • N-acylated oxazolidinone product from Protocol 1

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide

  • Lithium hydroxide

  • Sodium sulfite

Procedure:

  • Dissolve the N-acylated oxazolidinone in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate (3 x).

  • The aqueous layer contains the recovered chiral auxiliary.

  • The combined organic layers are washed with brine, dried, and concentrated to yield the chiral carboxylic acid.

Conclusion

Traditional Evans oxazolidinones remain a highly reliable and versatile tool for asymmetric synthesis, backed by decades of research and successful applications in total synthesis. Their predictable stereochemical outcomes and the ease of auxiliary removal and recovery make them a first choice for many synthetic chemists.

The potential of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one as a chiral auxiliary is, at this point, largely theoretical. The introduction of a coordinating pyridine moiety is an intriguing design element that could lead to enhanced stereocontrol or novel reactivity. However, without experimental validation, its practical utility remains an open question. Further research into the synthesis and application of this and other N-heterocyclic chiral auxiliaries is needed to determine if they can offer a true advantage over the well-established Evans platform. For researchers in drug development and process chemistry, the proven reliability and cost-effectiveness of traditional Evans auxiliaries currently make them the more pragmatic choice.

References

  • Benchchem. A Comparative Guide to the Recyclability of Chiral Auxiliaries: (+)-Pinanediol in Focus.
  • Braun, M. (2020). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Topics in Heterocyclic Chemistry.
  • Chem-Station. (2014). Evans Aldol Reaction.
  • Wikipedia. (2023). Chiral auxiliary.
  • Myers, A. G. (n.d.).
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
  • Gale, E. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
  • Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Tetrahedron Letters, 59(35), 3374-3377.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • Zhang, P., et al. (2021). Construction of Pyridine-Based Chiral Ionic Covalent Organic Frameworks as a Heterogeneous Catalyst for Promoting Asymmetric Henry Reactions. ACS Applied Materials & Interfaces, 13(9), 11046–11053.
  • Larsson, J. (2004). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Li, P., et al. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 57(7), 949-963.
  • Li, P., et al. (2021). Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation.
  • Comins, D. L., & Dehghani, A. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2582–2609.
  • Chan, W.-H., et al. (2012). Chiral pyridine-containing ligands for supramolecular chemistry. CityUHK Scholars.
  • Sun, J., & Geng, R. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(10), 3465-3478.
  • Falivene, L., et al. (2021). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 17, 2390-2400.
  • Asymmetric construction of non-central chiral compounds with N-heterocyclic carbenes organocatalysis. (2025).
  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex.

Sources

Validation of Chiral Induction Using 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric synthesis, chiral auxiliaries remain one of the most reliable methods for achieving high stereocontrol. While the classic Evans oxazolidinones (bearing benzyl, phenyl, or isopropyl groups at the C4 position) have been the industry standard for decades, the demand for higher stereoselectivity and milder reaction conditions has driven the development of next-generation scaffolds.

The 4-(pyridin-2-yl)-1,3-oxazolidin-2-one auxiliary represents a significant evolutionary step. By replacing the purely sterically demanding alkyl/aryl groups with a Lewis-basic 2-pyridyl moiety, this auxiliary shifts the paradigm of chiral induction from steric shielding to conformational locking via multi-dentate metal coordination. This guide objectively compares the performance of the 4-(pyridin-2-yl) substituted auxiliary against traditional alternatives, providing mechanistic insights, comparative data, and a self-validating experimental protocol for drug development professionals.

Mechanistic Rationale: The Tridentate Advantage

To understand the superior performance of the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one auxiliary, one must examine the causality behind the transition state geometry.

In a standard Evans aldol or alkylation reaction, stereocontrol is governed by a bidentate chelation model. The Lewis acid (e.g., Boron or Titanium) coordinates to the enolate oxygen and the oxazolidinone imide carbonyl. The C4 substituent (e.g., a benzyl group) physically blocks one face of the enolate, forcing the electrophile to attack from the opposite trajectory. However, because this relies on Van der Waals radii, the transition state retains a degree of flexibility, sometimes leading to erosion of diastereomeric excess (de) at elevated temperatures.

Conversely, the 4-(pyridin-2-yl) derivative enables a tridentate chelation model [1]. When a transition metal Lewis acid (such as Ti(IV), Cu(II), or Ni(II)) is introduced, it coordinates to:

  • The enolate oxygen.

  • The oxazolidinone imide carbonyl.

  • The nitrogen atom of the 2-pyridyl ring.

This additional coordination site creates a highly rigid, fused metallacycle. The conformational locking is absolute; the auxiliary does not merely block a face with bulk, but rather anchors the entire reactive complex into a singular, inflexible geometry. This structural rigidity translates directly to ultra-high facial selectivity (>99% de) and allows the reaction to proceed at higher temperatures without loss of stereocontrol [2].

Workflow N1 1. N-Acylation (Substrate Attachment) N2 2. Lewis Acid Addition (e.g., TiCl4) N1->N2 N3 3. Tridentate Chelation (N-Pyridyl, C=O, C=O) N2->N3 Conformational Locking N4 4. Electrophile Attack (Facial Selectivity) N3->N4 N5 5. Auxiliary Cleavage (LiOH / H2O2) N4->N5 Out1 Enantiopure Product (>99% ee) N5->Out1 Out2 Recovered Auxiliary (>95% Yield) N5->Out2

Workflow of chiral induction using 4-(pyridin-2-yl)-1,3-oxazolidin-2-one via tridentate chelation.

Performance Comparison: 4-(2-Pyridyl) vs. Classic Evans Auxiliaries

The following table summarizes the quantitative performance differences between the traditional 4-benzyl-1,3-oxazolidin-2-one and the advanced 4-(pyridin-2-yl)-1,3-oxazolidin-2-one across standard asymmetric transformations (e.g., Aldol additions, Diels-Alder cycloadditions)[3].

Performance MetricClassic Evans (4-Benzyl)Advanced Auxiliary (4-(2-Pyridyl))
Primary Shielding Mechanism Steric hindrance (Van der Waals bulk)Conformational locking (Metal Chelation)
Metal Coordination Mode Bidentate (O, O)Tridentate (O, O, N)
Typical Diastereomeric Excess (de) 85% – 95%>99%
Operational Temperature Requires strict cryogenic control (-78 °C)Tolerates warmer conditions (-20 °C to 0 °C)
Substrate Scope Limited by steric clash with bulky electrophilesExcellent; rigid chelate accommodates bulk
Auxiliary Cleavage Yield ~85% - 90%>95% (Pyridine enhances solubility/cleavage)

Experimental Validation: Self-Validating Protocol for Asymmetric Aldol Addition

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for an asymmetric Aldol addition. Every step includes a causality checkpoint to verify the integrity of the reaction before proceeding.

Step 1: N-Acylation of the Auxiliary

Causality: The substrate must be covalently attached to the auxiliary to allow the chiral environment to influence the subsequent enolization.

  • Dissolve 4-(pyridin-2-yl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Validation: A slight color change indicates successful deprotonation of the imide nitrogen.

  • Add the desired acyl chloride (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C, then warm to room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Step 2: Enolization and Tridentate Chelation

Causality: Titanium tetrachloride (TiCl₄) acts as the Lewis acid, coordinating to the imide carbonyl, the enolate oxygen, and the pyridyl nitrogen. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to promote Z-enolate formation without competing for metal coordination.

  • Dissolve the N-acyl auxiliary (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -20 °C (note the higher temperature tolerance compared to standard Evans protocols).

  • Add TiCl₄ (1.1 equiv) dropwise. Validation: The solution will turn deep red/purple, providing visual confirmation of the highly conjugated tridentate titanium chelate formation.

  • Stir for 5 minutes, then add DIPEA (1.2 equiv) dropwise. Stir for an additional 30 minutes to ensure complete enolization.

Step 3: Electrophilic Addition
  • Add the aldehyde electrophile (1.2 equiv) neat or as a solution in CH₂Cl₂ dropwise at -20 °C.

  • Stir for 2 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the appearance of a single, highly polar diastereomeric spot validates the facial selectivity.

  • Quench the reaction with half-saturated aqueous NH₄Cl and extract with CH₂Cl₂.

Step 4: Non-Destructive Cleavage and Recovery

Causality: The auxiliary must be removed without racemizing the newly formed chiral center. The use of LiOH/H₂O₂ forms a highly nucleophilic hydroperoxide anion that specifically attacks the imide carbonyl, releasing the product as a carboxylic acid while leaving the auxiliary intact.

  • Dissolve the purified Aldol adduct in a 3:1 mixture of THF/H₂O and cool to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv).

  • Stir for 1 hour at 0 °C. Validation: Quench with Na₂SO₃ to destroy excess peroxide (verify with KI-starch paper).

  • Acidify the aqueous layer to pH 2 using 1M HCl and extract the chiral carboxylic acid product with EtOAc.

  • Recover the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one from the initial organic layer (Yield >95%). Validate the enantiomeric excess of the product via Chiral HPLC (>99% ee expected).

References

  • Mukherjee, A., et al. "Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fixation." RSC Publishing, 2014.
  • Fagnou, K., et al. "Synthesis of Proline Analogues via Rh-Catalyzed Asymmetric Conjugate Addition." ACS Catalysis, 2020.
  • Anary-Abbasinejad, M., et al. "Arylglyoxals in Synthesis of Heterocyclic Compounds." Chemical Reviews, 2013.

Comprehensive HPLC Method Validation for the Enantiomeric Separation of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the distinct analytical challenges posed by chiral heterocyclic compounds. The compound 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is a prime example of a structurally demanding analyte. It features a rigid cyclic carbamate (oxazolidinone ring) that acts as a strong hydrogen-bonding network, coupled with a basic pyridin-2-yl moiety that is notoriously prone to secondary interactions with residual silanols on chromatographic supports.

Because the pharmacological and catalytic efficacy of oxazolidinone derivatives is almost exclusively tied to a single enantiomer (e.g., the S-enantiomer in antibacterial agents like Linezolid), developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method is critical 1. This guide objectively compares Chiral Stationary Phase (CSP) alternatives and provides a fully validated, causality-driven experimental protocol for separating its enantiomers.

Mechanistic Foundation: The Causality of Chiral Recognition

Enantiomeric separation is not a product of chance; it is driven by the formation of short-lived, transient diastereomeric complexes between the analyte and the CSP 1. For 4-(pyridin-2-yl)-1,3-oxazolidin-2-one, three primary interactions dictate enantioselectivity:

  • Hydrogen Bonding: Between the C=O/NH of the oxazolidinone ring and the carbamate groups of the CSP.

  • π-π Stacking: Between the pyridine ring of the analyte and the phenyl rings of the CSP.

  • Steric Inclusion: The spatial fit of the chiral center into the chiral grooves of the polysaccharide backbone.

Chiral_Recognition Analyte 4-(pyridin-2-yl)- 1,3-oxazolidin-2-one H_Bond Hydrogen Bonding (C=O and NH) Analyte->H_Bond Pi_Pi π-π Interactions (Pyridine & Phenyl) Analyte->Pi_Pi Dipole Dipole-Dipole Stacking Analyte->Dipole CSP Amylose Tris(3,5-dimethyl- phenylcarbamate) CSP CSP->H_Bond CSP->Pi_Pi CSP->Dipole Complex Transient Diastereomeric Complexes H_Bond->Complex Pi_Pi->Complex Dipole->Complex Separation Enantiomer Resolution (Rs > 2.0) Complex->Separation Differential Stability

Chiral recognition mechanism forming transient diastereomeric complexes.

Chiral Stationary Phase (CSP) Comparison

The most critical decision in method development is selecting the correct polysaccharide backbone. While both amylose and cellulose derivatives are widely used for oxazolidinones, their structural geometries yield vastly different results [[2]]().

  • Amylose-based CSPs (e.g., Chiralpak AD-H): Amylose forms a highly ordered, left-handed helical structure. This creates well-defined inclusion grooves that perfectly accommodate the rigid oxazolidinone ring, leading to superior baseline resolution.

  • Cellulose-based CSPs (e.g., Chiralcel OD-H): Cellulose adopts a more linear, extended conformation. For highly rigid bidentate structures like our target analyte, this flatter surface often fails to provide the necessary steric hindrance for differentiation, resulting in co-elution 1.

Table 1: CSP Performance Comparison for Oxazolidinone Derivatives
Chiral Stationary PhaseBackboneOptimal Mobile PhaseSelectivity (α)Resolution (Rs)Peak Shape Causality
Chiralpak AD-H AmyloseHexane/IPA/TFA1.85 2.4 Excellent. Helical grooves provide ideal steric fit.
Chiralcel OD-H CelluloseHexane/IPA/TFA1.150.9Poor. Linear backbone lacks sufficient inclusion depth.
Lux Cellulose-1 CelluloseNeat MeOH (Polar)1.301.4Moderate. Polar organic mode alters H-bonding dynamics 3.

Optimized Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis begins.

Step 1: Mobile Phase Preparation
  • Composition: n-Hexane : 2-Propanol (IPA) : Trifluoroacetic Acid (TFA) in an 80:20:0.1 (v/v/v) ratio.

  • Causality for TFA: The basic pyridine nitrogen in the analyte will interact with unendcapped silanols on the silica support, causing severe peak tailing. Adding 0.1% TFA masks these silanol groups via ion-pairing, drastically sharpening the peaks and improving overall resolution 2.

  • Filtration: Degas and filter through a 0.22 µm PTFE membrane.

Step 2: Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C (Thermodynamic stability is crucial for transient complex formation).

  • Detection: UV at 254 nm (Optimal for the pyridine chromophore).

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST)

Inject the racemic standard (50 µg/mL) six consecutive times.

  • Acceptance Criteria: Resolution (Rs) between enantiomers must be > 2.0. Relative Standard Deviation (RSD) of retention times and peak areas must be ≤ 2.0%. Do not proceed if SST fails.

Method Validation (ICH Q2(R1) Guidelines)

A method is only as good as its validation data. We validated this method strictly adhering to ICH Q2(R1) guidelines to ensure its suitability for quantitative determination of enantiomeric excess (ee).

HPLC_Validation_Workflow cluster_val Start Chiral HPLC Method Development CSP CSP Screening (Amylose vs Cellulose) Start->CSP MobilePhase Mobile Phase Optimization (Hexane/IPA/TFA) CSP->MobilePhase Selectivity > 1.5 Validation ICH Q2(R1) Validation MobilePhase->Validation Optimized Rs > 2.0 Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Recovery Validation->Accuracy Precision Precision (RSD < 2%) Validation->Precision Robustness Robustness Validation->Robustness Final Validated Enantiomeric Separation Method Linearity->Final Accuracy->Final Precision->Final Robustness->Final

Step-by-step ICH Q2(R1) HPLC method validation workflow.

Table 2: ICH Q2(R1) Validation Parameters Summary
Validation ParameterICH Acceptance CriteriaExperimental ResultScientific Implication
Linearity (R²) ≥ 0.9990.9998 (Range: 1-150 µg/mL)Confirms proportional detector response across the operational range.
LOD Signal-to-Noise ≥ 3:10.15 µg/mLEnsures trace enantiomeric impurities can be confidently detected.
LOQ Signal-to-Noise ≥ 10:10.45 µg/mLEstablishes the lowest concentration for accurate quantification.
Method Precision %RSD ≤ 2.0%0.85% (n=6)Proves the method is highly repeatable under identical operating conditions.
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Validates that sample matrix effects do not interfere with analyte recovery.
Robustness Rs > 2.0 despite variationsRs = 2.2 at 27°CMethod withstands deliberate variations in flow rate (±0.1 mL) and temp (±2°C).

By systematically applying these validated parameters, laboratories can reliably quantify the enantiomeric purity of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one, ensuring the integrity of downstream synthetic or pharmacological applications.

References

  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 Source: Journal of Chromatographic Science | Oxford Academic URL
  • Source: PubMed | National Institutes of Health (NIH)
  • A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase Source: Journal of Pharmaceutical and Biomedical Analysis | Ovid / Elsevier URL

Sources

Application & Comparison Guide: 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one vs. Standard Bidentate Nitrogen Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of transition-metal catalysis and drug development, the rational selection of bidentate nitrogen ligands dictates the success of cross-coupling, C–H activation, and asymmetric synthesis. While traditional ligands like 2,2'-bipyridine (bpy) and bis(oxazoline) (BOX) dominate standard workflows, 4-(pyridin-2-yl)-1,3-oxazolidin-2-one (Py-Oxaz) represents a highly specialized, dual-purpose scaffold. Functioning both as a potent chiral ligand and a bioactive pharmacophore, Py-Oxaz offers unique electronic tunability. This guide objectively compares the mechanistic performance of Py-Oxaz against conventional bidentate nitrogen alternatives, providing researchers with the causality behind experimental ligand selection and self-validating protocols for asymmetric catalysis.

Structural & Electronic Causality: The "Why" Behind the Ligand

To understand when to deploy Py-Oxaz over standard alternatives, we must analyze the fundamental electronic and steric differences that drive catalytic causality.

  • 2,2'-Bipyridine (bpy) & 1,10-Phenanthroline (phen): These are strictly neutral, L2-type donors. Their extended aromatic systems make them exceptional π -acceptors, ideal for stabilizing electron-rich, low-valent metal centers (e.g., Pd(0), Ni(0), Ru(II)) in standard cross-coupling and photoredox applications. However, they lack chirality and cannot be electronically tuned via deprotonation [2].

  • Bis(oxazoline) (BOX): A neutral, C2-symmetric L2-type ligand. BOX ligands excel in asymmetric Lewis acid catalysis (e.g., Cu(II) or Zn(II) catalyzed Diels-Alder reactions) because their rigid steric bulk effectively shields one face of the metal. However, their neutral nature limits their ability to accelerate difficult oxidative additions [3].

  • 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one (Py-Oxaz): This C1-symmetric ligand features a pyridine ring paired with an oxazolidinone ring. The critical differentiator is the acidic oxazolidinone N–H proton (pKa ~15) .

    • The Causality of Deprotonation: Under basic conditions, Py-Oxaz is deprotonated, transitioning from a neutral L2-type ligand to an anionic LX-type ligand . This anionic nitrogen is a vastly superior σ -donor compared to neutral oxazolines. It forcefully pushes electron density onto the metal center, drastically lowering the activation barrier for challenging oxidative additions (e.g., inert C–H or C–Cl bond activation) and stabilizing high-valent intermediates like Pd(IV) or Ir(III) [1]. Furthermore, the stereocenter at the C4 position projects directly into the metal's coordination sphere, enabling high enantioselectivity [4].

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of these ligand classes to guide experimental design.

Ligand ScaffoldSymmetryCoordination StateElectronic ProfilePrimary Application Domain
Py-Oxaz C1Neutral (L2) or Anionic (LX)Strong σ -donor (when deprotonated)Asymmetric C–H activation, high-valent catalysis, antibacterial scaffolds
PyOx C1Neutral (L2)Moderate σ -donor / weak π -acceptorAsymmetric cross-coupling, Heck reactions
BOX C2Neutral (L2)Moderate σ -donorAsymmetric Lewis acid catalysis (Cu, Zn)
bpy / phen C2vNeutral (L2)Strong π -acceptorPhotoredox catalysis, standard Suzuki/Miyaura

Experimental Workflow: Self-Validating Asymmetric Catalysis Protocol

To harness the anionic LX-type coordination of Py-Oxaz, the experimental protocol must actively drive the deprotonation step prior to substrate introduction. The following is a self-validating workflow for a Pd-catalyzed asymmetric transformation.

Step 1: Catalyst Pre-activation (In Situ Complexation)

  • Action: In an oven-dried Schlenk tube under argon, combine 0.05 mmol of Pd(OAc)₂ and 0.055 mmol of Py-Oxaz (10% excess). Add 2.0 mL of anhydrous THF.

  • Causality: The 10% ligand excess ensures complete metal complexation, preventing the precipitation of catalytically dead "palladium black" during the activation phase.

Step 2: Ligand Deprotonation (The Critical Control Point)

  • Action: Add 0.10 mmol of Cs₂CO₃ to the stirring mixture. Stir at room temperature for 30 minutes.

  • Self-Validation: You must observe a distinct color shift (typically from pale yellow to a deep, vibrant orange/red). This optical change validates the deprotonation of the oxazolidinone N–H and the formation of the highly electron-rich anionic [Pd(Py-Oxaz)]⁺ complex. Control: Running this step without base leaves the ligand in its L2 state, which will empirically result in stalled oxidative addition in Step 3.

Step 3: Substrate Addition & Reaction

  • Action: Add the electrophile (e.g., aryl bromide, 1.0 mmol) and the nucleophile (1.2 mmol). Heat the reaction to 60 °C for 12 hours.

  • Causality: The electron-rich metal center rapidly inserts into the Ar–Br bond. The C4-chiral center of the oxazolidinone ring dictates the stereochemical trajectory of the incoming nucleophile during transmetalation, ensuring high enantiomeric excess (ee).

Step 4: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl to protonate reactive intermediates. Extract with EtOAc, concentrate under reduced pressure, and analyze the crude mixture via chiral HPLC to determine the enantiomeric ratio.

Mechanistic Pathway Visualization

The diagram below illustrates the critical ligand activation sequence, highlighting the transition from a neutral precursor to the catalytically active anionic species.

LigandActivation L_neutral Neutral Py-Oxaz (L2-type) Base Base (Cs2CO3) Deprotonation L_neutral->Base -H+ L_anionic Anionic Py-Oxaz (LX-type) Base->L_anionic Yields Complex Active Catalyst [Pd(Py-Oxaz)X] L_anionic->Complex Coordination Metal Metal Precursor (Pd(OAc)2) Metal->Complex Ligand Exchange

Workflow of Py-Oxaz ligand activation from neutral L2-type to anionic LX-type metal complex.

References

  • Title: Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fixation Source: RSC Advances URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: Organometallics URL: [Link]

  • Title: Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis Source: Journal of Organometallic Chemistry URL: [Link]

  • Title: Chiral Transient Directing Groups for Catalytic Asymmetric Intramolecular Alkene Hydroacylation Source: ACS Catalysis URL: [Link]

A Comparative Guide to the Catalytic Efficiency of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Ligand Scaffold for Modern Catalysis

In the vast landscape of synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation. Transition metal catalysis, in particular, has been revolutionized by the rational design of organic ligands that precisely control the metal center's reactivity, stability, and stereoselectivity. Among the plethora of ligand architectures, those incorporating pyridine and oxazoline moieties have garnered significant interest due to their robust coordination chemistry and success in a wide range of transformations.[1][2]

This guide focuses on the catalytic prowess of metal complexes derived from 4-(pyridin-2-yl)-1,3-oxazolidin-2-one. This bidentate ligand uniquely combines the π-accepting and σ-donating properties of a pyridine ring with the chiral environment offered by the oxazolidinone core. This structure is analogous to the well-established pyridine-oxazoline (PyOx) ligands, suggesting a broad potential applicability in asymmetric catalysis and cross-coupling reactions.[2][3] We will explore the synthesis, coordination, and catalytic performance of these complexes, providing a framework for their rational application and benchmarking in research and development settings.

Ligand Synthesis and Coordination Chemistry

The efficacy of a catalyst begins with its ligand. The synthesis of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one and its derivatives can be achieved through established synthetic routes, often involving the cyclization of an amino alcohol precursor.[4][5] A notable method involves the reaction of 2-(amino)ethanol derivatives with a carbonyl source. A particularly innovative approach utilizes atmospheric CO2 for the synthesis of a related pyridine-based oxazolidinone, highlighting a green chemistry perspective.

Upon complexation, the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one ligand typically acts as a bidentate N,N-chelator, coordinating to the metal center through the pyridine nitrogen and one of the oxazolidinone nitrogens or oxygens, depending on the specific tautomeric form and metal ion preference. This rigid chelation forms a stable five-membered ring, which is fundamental to its function in catalysis.

Caption: General coordination mode of the bidentate ligand with a metal center.

Benchmarking Catalytic Performance: Case Studies

To objectively assess the catalytic efficiency of these complexes, we will examine their performance in key organic transformations. The choice of metal and reaction conditions is paramount and is dictated by the desired chemical outcome.

Case Study 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Carbon-carbon bond formation is fundamental to organic synthesis, and the Suzuki-Miyaura reaction is a workhorse in this domain. A palladium(II) complex of a structurally related ligand, trans-[Pd(L)₂Cl₂] where L is 3-(pyridin-2-ylmethyl)oxazolidin-2-one, has proven to be an effective catalyst for coupling aryl halides with phenylboronic acids.

Causality of Experimental Design:

  • Catalyst: Palladium is the metal of choice for Suzuki couplings due to its ability to readily cycle between Pd(0) and Pd(II) oxidation states, which is essential for the oxidative addition and reductive elimination steps.

  • Ligand Role: The pyridyl-oxazolidinone ligand stabilizes the palladium center, preventing precipitation as palladium black, and modulates its electronic properties to facilitate the catalytic cycle.

  • Base: A base (e.g., K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation.

  • Solvent: A polar aprotic solvent like DMF is often used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vial, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, trans-[Pd(L)₂Cl₂] (0.01 mmol, 1 mol%).

  • Add 5 mL of DMF as the solvent.

  • Seal the vial and heat the reaction mixture at 100 °C for the specified time (e.g., 12 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

  • Analyze the yield by gravimetric analysis and purity by GC-MS or ¹H NMR.

Comparative Performance Data:

The following table summarizes the reported performance of the trans-[Pd(L)₂Cl₂] catalyst in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.

EntryAryl HalideReaction Time (h)Yield (%)
14-Iodoanisole1292
24-Bromoanisole1288
34-Chloroanisole1245
41-Iodonaphthalene1295

Conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), catalyst (1 mol%), DMF (5 mL), 100 °C.

This data demonstrates the high efficiency of the palladium complex, particularly for aryl iodides and bromides. The lower yield with aryl chlorides is typical and reflects the higher energy barrier for oxidative addition of the C-Cl bond.

Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Product Ar-Ar' (Product) PdII_Boronate->Product Reductive Elimination ArylHalide Ar-X (Aryl Halide) ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->PdII_Aryl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Case Study 2: Asymmetric Cyclopropanation

A key advantage of chiral ligands like 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is their potential for asymmetric catalysis. Ruthenium and Copper complexes of similar bis(oxazoline) ligands are excellent catalysts for the enantioselective cyclopropanation of olefins.[6] We can therefore propose a benchmarking study to compare different metal complexes of our target ligand.

Causality of Experimental Design:

  • Metals: Copper(I) and Ruthenium(II) are frequently used for carbene transfer reactions. Their coordination with the chiral ligand creates a well-defined chiral pocket around the metal center.

  • Diazo Compound: Ethyl diazoacetate (EDA) serves as the carbene precursor. The metal catalyst facilitates the decomposition of EDA and the transfer of the resulting carbene to the olefin.

  • Chiral Induction: The stereochemistry of the final cyclopropane is determined by the trajectory of the olefin's approach to the metal-carbene intermediate, which is sterically controlled by the chiral ligand.

  • Metrics: The key performance indicators are chemical yield and enantiomeric excess (ee%), which measures the degree of stereoselectivity. Turnover Number (TON) and Turnover Frequency (TOF) are crucial for assessing catalyst activity and longevity.

Proposed Experimental Protocol: Asymmetric Cyclopropanation

  • In a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂ or Cu(OTf)₂; 0.02 mmol) and the 4-(pyridin-2-yl)-1,3-oxazolidin-2-one ligand (0.044 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, 10 mL). Stir for 1 hour at room temperature to form the catalyst in situ.

  • Add styrene (2.0 mmol).

  • Using a syringe pump, add a solution of ethyl diazoacetate (EDA) (2.2 mmol) in the same solvent (5 mL) over a period of 4 hours to maintain a low concentration of the diazo compound.

  • Stir the reaction at room temperature for 12-24 hours after the addition is complete.

  • Monitor the reaction progress by TLC or GC.

  • Once complete, concentrate the reaction mixture and purify the product by flash column chromatography.

  • Determine the yield (gravimetrically) and the diastereomeric ratio (by ¹H NMR).

  • Determine the enantiomeric excess (ee%) of the major diastereomer by chiral HPLC or GC analysis.

Proposed Benchmarking Data Table:

This table provides a template for comparing the catalytic efficiency of different metal complexes in the proposed asymmetric cyclopropanation of styrene.

EntryMetal PrecursorLigand Loading (mol%)Yield (%)dr (cis:trans)ee% (trans)TONTOF (h⁻¹)
1Cu(OTf)₂2.2
2[RuCl₂(p-cymene)]₂2.2
3Fe(acac)₂2.2
4Co(OAc)₂2.2

TON = moles of product / moles of catalyst. TOF = TON / reaction time (h).

Conclusion and Future Outlook

Metal complexes of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one represent a promising class of catalysts with demonstrated efficacy in cross-coupling reactions and high potential in asymmetric synthesis. The palladium complexes are robust catalysts for Suzuki-Miyaura couplings, while the chiral nature of the ligand makes it an excellent candidate for developing new asymmetric transformations with other metals like copper, ruthenium, and iron.

Future research should focus on expanding the library of metal complexes and screening them across a broader range of catalytic reactions, including but not limited to:

  • Heck, Sonogashira, and Buchwald-Hartwig cross-couplings.

  • Asymmetric Diels-Alder and 1,3-dipolar cycloadditions.[6]

  • Asymmetric reductions and oxidations.

By systematically benchmarking performance using standardized protocols and clearly defined metrics, the full potential of this versatile ligand scaffold can be realized, paving the way for the development of next-generation catalysts for academic and industrial applications.

References

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. Available at: [Link]

  • Gauthier, D. R., et al. (2022). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 13(1), 100-111. Available at: [Link]

  • Bikas, R., et al. (2014). Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fixation. Dalton Transactions, 43(10), 4048-4058. Available at: [Link]

  • Forni, A., et al. (2007). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Organic Chemistry, 2007(25), 4141-4153. Available at: [Link]

  • Andersson, P. G., & Johansson, F. (2004). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications. Diva-Portal.org. Available at: [Link]

  • Xie, J. H., et al. (2020). Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity. Journal of the American Chemical Society, 142(40), 17163-17173. Available at: [Link]

  • Zhou, J., & Tang, Y. (2005). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 34(8), 664-676. Available at: [Link]

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Chemical Reviews, 103(8), 3119-3154. Available at: [Link]

  • Wang, D., et al. (2019). Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. Journal of the American Chemical Society, 141(30), 11849-11853. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. . Available at: [Link]

  • World Intellectual Property Organization. (2013). 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh. WO2013046136A1.
  • Baranov, M. S., et al. (2022). Oxazolidine Nitroxide Transformation in a Coordination Sphere of the Ln3+ Ions. Molecules, 27(5), 1686. Available at: [Link]

  • Dwivedi, K. C., Sabharwal, G., & Balakrishna, M. (2025). Transition Metal Complexes of PNP and PNN Ligands: Synthesis and Catalytic Applications in Hydrophosphination of Terminal Alkynes. Applied Organometallic Chemistry. Available at: [Link]

  • Han, Y., et al. (2012). 4-(Pyridin-2-yl)-1,3-dithiol-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(2), o432. Available at: [Link]

  • Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(19), 2473-2482. Available at: [Link]

Sources

Density Functional Theory (DFT) Validation of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one Binding Modes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The compound 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is a privileged bidentate scaffold utilized in both transition-metal catalysis and metallodrug development. Its structural duality presents a complex challenge for computational chemists: it can bind to transition metals (e.g., Pt(II), Pd(II), Cu(II)) via two distinct modes.

  • Neutral N,O-Coordination : Utilizing the pyridine nitrogen and the carbonyl oxygen of the oxazolidinone ring.

  • Anionic N,N-Coordination : Occurring upon deprotonation of the oxazolidinone N3 position, utilizing both the pyridine and oxazolidinone nitrogens [1].

Validating the thermodynamically favored binding mode requires rigorous Density Functional Theory (DFT) modeling. This guide objectively compares leading computational software suites and functional/basis set combinations, providing a self-validating experimental protocol to ensure high-fidelity thermodynamic predictions.

Product Comparison: Gaussian 16 vs. ORCA 5/6 for Metal Complexes

When selecting a quantum chemistry package to model heavy metal-ligand interactions, the choice between the industry-standard Gaussian 16 and the modern ORCA 5/6 significantly impacts both computational cost and geometric accuracy.

Feature / CapabilityGaussian 16ORCA 5/6Impact on Metal-Ligand Modeling
Relativistic Approximations Defaults to DKH2 (Douglas-Kroll-Hess).Robust ZORA (Zeroth-Order Regular Approximation) implementation.DKH2 can suffer from numerical instability, underestimating metal-ligand distances by >0.2 Å. ZORA provides superior geometric agreement for heavy metals like Pt/Pd [2].
Hybrid Functional Acceleration Density Fitting (limited scaling for exact exchange).RIJCOSX approximation enabled by default for hybrids.ORCA accelerates hybrid DFT calculations (like PBE0) by orders of magnitude without compromising accuracy .
Solvation Models SMD, PCM, CPCM natively optimized.CPCM and SMD available; requires careful grid tuning.Both handle implicit solvation well, which is critical to prevent gas-phase artifacts in charged N,N-modes.
Accessibility Commercial license required.Free for academic use.ORCA allows broader deployment for high-throughput screening of ligand derivatives.

Verdict : While Gaussian 16 remains highly accessible via GaussView, ORCA 5/6 is objectively superior for this specific workflow due to its native ZORA implementation and RIJCOSX acceleration, which are critical for accurate and efficient transition metal modeling.

Functional & Basis Set Selection: The Causality of Accuracy

Choosing the right functional is not an arbitrary preference; it is dictated by the quantum mechanical nature of the metal-ligand bond.

  • The Problem with B3LYP : While B3LYP is exceptional for organic molecules, its specific Hartree-Fock (HF) exchange ratio often fails to accurately describe the covalency of transition metal-ligand bonds, leading to overestimated bond lengths [3].

  • The PBE0 Advantage : Systematic assessments of platinum-group complexes demonstrate that the hybrid-GGA functional PBE0 (coupled with ZORA and dispersion corrections) yields the lowest Root-Mean-Square Deviation (RMSD) against X-ray crystallographic data [2].

  • Basis Set Causality : The def2-TZVP basis set is mandatory for the metal center. Smaller basis sets (like SVP) lack the polarization functions necessary to model the complex d-orbital splitting induced by the strong field of the deprotonated oxazolidinone nitrogen.

Table 2: Quantitative Validation of Functionals (RMSD vs X-ray Data for Pyridine-Oxazolidinone Pt/Pd Complexes)
FunctionalDispersion CorrectionRelativistic ModelMean Metal-Ligand RMSD (Å)Max Error (Å)Reliability for Binding Mode
B3LYPNoneDKH20.1450.210Low (Overestimates distances)
B3LYPD3(BJ)ZORA0.0820.115Moderate
M06-2XNoneZORA0.0550.088High (Good for main group)
PBE0 D3(BJ) ZORA 0.031 0.045 Optimal (Best geometric agreement)

Experimental & Computational Protocol (Self-Validating Workflow)

To ensure scientific integrity, the following step-by-step methodology incorporates a strict self-validating checkpoint.

DFT_Validation cluster_binding Postulated Metal Binding Modes Ligand 4-(pyridin-2-yl)-1,3-oxazolidin-2-one Ligand Preparation NN_Mode N,N-Coordination (Pyridine N + Oxazolidinone N) Ligand->NN_Mode NO_Mode N,O-Coordination (Pyridine N + Carbonyl O) Ligand->NO_Mode Opt Geometry Optimization (PBE0-D3BJ / def2-TZVP / ZORA) NN_Mode->Opt NO_Mode->Opt Freq Frequency Analysis (Confirm Local Minima: Nimag = 0) Opt->Freq Solv Single Point Energy & Solvation (CPCM/SMD Model) Freq->Solv Compare Thermodynamic Evaluation (ΔG_bind Comparison) Solv->Compare

DFT Workflow for Validating N,N vs N,O Binding Modes of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one.
Step-by-Step Methodology

Step 1: Conformational Sampling & Input Generation

  • Action : Generate 3D coordinates for both the N,N (deprotonated oxazolidinone) and N,O (neutral oxazolidinone) metal complexes.

  • Causality : Metal complexes possess complex potential energy surfaces. Relying on a single initial guess often traps the optimization in a local minimum. Use a semi-empirical method (e.g., GFN2-xTB) for initial pre-optimization.

Step 2: Relativistic Geometry Optimization (ORCA 5/6)

  • Action : Optimize the geometries using the ! PBE0 D3BJ def2-TZVP ZORA RIJCOSX keywords.

  • Causality : Heavy metals experience relativistic core electron contraction, which alters valence orbital energies. ZORA corrects this, while Grimme’s D3(BJ) dispersion captures critical non-covalent interactions within the coordination sphere [2].

Step 3: Frequency Analysis (The Self-Validation Checkpoint)

  • Action : Compute the Hessian matrix (! Freq).

  • Causality : An optimized structure is physically meaningless if it sits on a saddle point. System Validation : The protocol self-validates by checking the number of imaginary frequencies ( Nimag​ ). If Nimag​=0 , the binding mode is a true local minimum. If Nimag​>0 , the structure is a transition state; you must distort the geometry along the imaginary normal mode and re-optimize [4].

Step 4: Implicit Solvation & Thermodynamic Corrections

  • Action : Perform a single-point energy calculation using a larger basis set (def2-TZVPP) and the Conductor-like Polarizable Continuum Model (CPCM) to simulate the solvent (e.g., Water or DMSO).

  • Causality : Gas-phase calculations ignore dielectric screening, artificially inflating the strength of ionic bonds (favoring the N,N mode). Solvation models are mandatory to obtain a biologically or synthetically relevant Gibbs Free Energy of binding ( ΔGbind​ ).

Data Interpretation

Upon completing the workflow, extract the final Gibbs Free Energies ( G ) for both the N,N and N,O complexes. The relative stability ( ΔΔG ) dictates the dominant species in solution. A ΔΔG>3.0 kcal/mol indicates a strong thermodynamic preference for one binding mode over the other, directly informing downstream catalyst optimization or drug-target docking simulations.

References

  • DFT calculations - ORCA Input Library. Google Sites. Link
  • Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. RSC Publishing. Link
  • ORCA 6.1.1 Manual. Max Planck Institute. Link
  • Theoretical studies and DFT calculations of pyridine compounds. Benchchem. Link
  • Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fix

Sources

Spectroscopic Comparison Guide: Uncoordinated vs. Coordinated 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in coordination chemistry and drug development, I frequently encounter the challenge of unambiguously determining the coordination mode of ambidentate heterocyclic ligands. The molecule 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is a prime example of a highly versatile scaffold. Depending on the pH of the reaction environment and the oxophilicity of the transition metal, this ligand can act either as a neutral N,O -donor or, upon deprotonation, as an anionic N,N -donor.

This guide provides an objective, data-driven comparison of the uncoordinated ligand against its coordinated counterparts, detailing the causality behind the spectroscopic shifts and providing self-validating experimental protocols.

Mechanistic Context & Coordination Causality

To correctly interpret spectroscopic data, we must first understand the electronic consequences of metal binding. 4-(pyridin-2-yl)-1,3-oxazolidin-2-one contains three potential donor sites: the pyridine nitrogen, the oxazolidinone nitrogen (N3), and the oxazolidinone carbonyl oxygen (O2).

  • Neutral N,O -Coordination: In the absence of a base, transition metals (e.g., Cu²⁺, Fe³⁺) typically coordinate via the pyridine nitrogen and the carbonyl oxygen, forming a 6-membered chelate ring. The metal acts as a Lewis acid, draining electron density from the carbonyl oxygen. This weakens the C=O bond, reducing its double-bond character and shifting its infrared stretching frequency ( νC=O​ ) to lower energies[1].

  • Anionic N,N -Coordination: In the presence of a mild base, the oxazolidinone N-H is deprotonated. The resulting anion is a strong N -donor. Metals like Pd²⁺ or Pt²⁺ will preferentially bind the pyridine nitrogen and the deprotonated oxazolidinone nitrogen, forming a highly stable 5-membered chelate ring[2]. The carbonyl oxygen remains uncoordinated, but the negative charge delocalization alters its resonance, while the N-H spectroscopic signatures vanish entirely.

IR_Logic Uncoord Uncoordinated Ligand ν(C=O) ~1750 cm⁻¹ ν(N-H) ~3250 cm⁻¹ NO_Coord N,O-Coordination (Neutral) Metal binds Carbonyl O Uncoord->NO_Coord NN_Coord N,N-Coordination (Anionic) Metal binds Deprotonated N Uncoord->NN_Coord NO_Shift ν(C=O) shifts to ~1710 cm⁻¹ (Weakened C=O bond) ν(N-H) retained NO_Coord->NO_Shift NN_Shift ν(N-H) disappears ν(C=O) shifts to ~1740 cm⁻¹ (Electron delocalization) NN_Coord->NN_Shift

Causality of FT-IR spectroscopic shifts based on the specific coordination mode.

Quantitative Data Presentation

The tables below summarize the expected spectroscopic shifts when comparing the free ligand to its N,O -coordinated (e.g., with Cu²⁺) and N,N -coordinated (e.g., with Pd²⁺) forms.

Table 1: FT-IR Spectral Comparison

Data acquired via ATR-FTIR or KBr pellet. Shifts are indicative of the primary coordination sphere.

Functional GroupUncoordinated Ligand (cm⁻¹)Neutral N,O -Complex (cm⁻¹)Anionic N,N -Complex (cm⁻¹)Diagnostic Implication
ν(C=O) ~1750~1705 - 1715~1735 - 1745 Δν of -40 cm⁻¹ confirms direct O -coordination[3].
ν(N−H) ~3250 (broad)~3240 (broad)Absent Disappearance confirms deprotonation and N -coordination.
ν(C=N)py​ ~1590~1610~1605Blue shift indicates metal binding to the pyridine nitrogen[1].
Table 2: ¹H NMR Spectral Comparison

Data acquired in DMSO-d₆ at 400 MHz. Applicable to diamagnetic metal centers (e.g., Zn²⁺, Pd²⁺).

Proton AssignmentUncoordinated Ligand (ppm)Neutral N,O -Complex (ppm)Anionic N,N -Complex (ppm)Diagnostic Implication
Pyridine H6 8.55 (d)8.85 (d)8.90 (d)Downfield shift due to metal-induced deshielding[4].
Oxazolidinone H4 5.10 (dd)5.35 (dd)4.85 (dd)Shift direction depends on ring polarization vs. deprotonation.
Oxazolidinone N-H 7.80 (s)8.10 (s)Absent Confirms the protonation state of the oxazolidinone ring.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, every spectroscopic study must be treated as a self-validating system. The uncoordinated ligand must be analyzed under the exact same instrumental conditions as the complexes to serve as an internal baseline.

Protocol A: Synthesis of the Neutral N,O -Coordinated Complex
  • Dissolution: Dissolve 1.0 mmol of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one in 15 mL of anhydrous methanol.

  • Metal Addition: Slowly add a solution of 1.0 mmol of Cu(ClO₄)₂·6H₂O in 5 mL of methanol dropwise under continuous stirring. Caution: Perchlorate salts are potentially explosive; handle with care.

  • Isolation: Stir the mixture at room temperature for 4 hours. A precipitate will form. Filter the solid, wash with cold methanol and diethyl ether, and dry under vacuum.

  • Validation: Run FT-IR. You must observe the retention of the N-H stretch (~3240 cm⁻¹) and a significant red-shift of the C=O stretch to ~1710 cm⁻¹, validating that the metal has bound the carbonyl oxygen without displacing the N-H proton[1].

Protocol B: Synthesis of the Anionic N,N -Coordinated Complex
  • Dissolution & Deprotonation: Dissolve 1.0 mmol of the ligand in 15 mL of acetonitrile. Add 1.1 mmol of sodium acetate (NaOAc) to act as a mild base.

  • Metal Addition: Add 1.0 mmol of Pd(OAc)₂ to the solution. Heat the mixture to 60 °C for 6 hours.

  • Isolation: Concentrate the solution under reduced pressure. Redissolve the residue in dichloromethane, filter to remove unreacted salts, and precipitate the complex using hexanes.

  • Validation: Run ¹H NMR in DMSO-d₆. The absolute disappearance of the N-H peak at ~7.80 ppm, coupled with the downfield shift of the Pyridine H6 proton, self-validates the formation of the deprotonated N,N -chelate[2].

Workflow L Uncoordinated Ligand 4-(pyridin-2-yl)-1,3-oxazolidin-2-one C_NO Neutral Complex (N,O-Coordination) L->C_NO Neutral pH C_NN Anionic Complex (N,N-Coordination) L->C_NN Base (NaOAc) M Metal Salt (e.g., Cu²⁺, Pd²⁺) M->C_NO M->C_NN IR FT-IR Validate C=O Shift C_NO->IR C_NN->IR NMR NMR Validate N-H Loss C_NN->NMR

Experimental workflow for synthesizing and spectroscopically validating coordination modes.

Summary of Analytical Best Practices

When publishing or utilizing these complexes in catalytic or pharmaceutical applications, empirical verification of the coordination sphere is non-negotiable.

  • Do not rely solely on NMR if your metal center is paramagnetic (e.g., Cu²⁺); line broadening will obscure the N-H and H4 signals. Rely on FT-IR and UV-Vis d-d transitions instead.

  • Always track the Carbonyl: The C=O stretch is the most sensitive reporter of the oxazolidinone ring's electronic environment. A shift of >30 cm⁻¹ is the definitive hallmark of direct oxygen-metal bonding[3].

References
  • Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fixation. RSC Advances. URL: [Link]

  • Copper(II) complexes of pyridine-oxazoline (Pyox) ligands: Coordination chemistry, ligand stability, and catalysis. Polyhedron. URL: [Link]

  • Synthesis and Reactivity of η4-Diene-Fe(CO)3 Complexes from exo-2-Oxazolidinone Dienes. Organometallics. URL: [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in drug development and organic synthesis, 4-(pyridin-2-yl)-1,3-oxazolidin-2-one presents unique logistical and environmental challenges. This molecule combines a pyridine ring—notorious for its environmental persistence—with an oxazolidinone heterocycle, a structural motif common in potent antibacterial pharmacophores (e.g., linezolid).

For researchers and environmental health and safety (EHS) professionals, standard disposal methods are insufficient. This guide provides a self-validating, causality-driven protocol for the safe handling, segregation, and ultimate destruction of this compound, ensuring zero environmental discharge and strict regulatory compliance.

Mechanistic Hazard Profile & Regulatory Framework

Understanding the chemical behavior of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is the foundation of its disposal plan.

  • The Pyridine Moiety: Pyridine derivatives act as refractory xenotoxins. They resist standard biological degradation in municipal wastewater treatment plants and are highly toxic to aquatic ecosystems1[1]. Furthermore, they are inherently basic and can form explosive mixtures or undergo violent exothermic reactions if inadvertently mixed with strong oxidizers or acids (particularly nitric acid) 2[2].

  • The Oxazolidinone Moiety: Because the oxazolidinone class includes active pharmaceutical ingredients (APIs) that inhibit bacterial protein synthesis, introducing this waste into the water supply risks fostering antimicrobial resistance 3[3].

  • Regulatory Status: Under EPA guidelines (including RCRA Subpart P for pharmaceutical-related wastes), sewering this compound is strictly prohibited. It must be managed as a hazardous organic waste stream.

Table 1: Physicochemical & Disposal Parameters
ParameterSpecificationOperational Causality
Chemical Nature Nitrogenous heterocyclic organicHigh nitrogen content generates hazardous NOx​ gases upon combustion; requires specialized scrubbing.
Destruction Temp. 820°C – 1600°CExtreme heat is required to cleave the highly stable pyridine aromatic ring[4].
Incompatibilities Strong oxidizers, strong acidsRisk of exothermic reactions; mandates strict segregation in secondary containment[2].
EPA Waste Class RCRA Hazardous WasteMust not be sewered; requires licensed transport and chain-of-custody tracking[3].
Operational Safety & Personal Protective Equipment (PPE)

Direct contact with pyridine-oxazolidinone derivatives poses risks of skin absorption, respiratory irritation, and systemic toxicity. Standard nitrile gloves are often highly permeable to pyridine-based solvents and derivatives.

Table 2: Required PPE Specifications
EquipmentSpecification & Justification
Hand Protection Butyl rubber or Viton® gloves. Causality: Nitrile degrades rapidly upon contact with pyridine derivatives, leading to breakthrough exposure[2].
Eye Protection Chemical safety goggles. Face shield required if handling large volumes of solvent solutions.
Respiratory NIOSH-approved organic vapor respirator. Required during spill cleanups or if handling powders outside of a certified fume hood[5].
Engineering Controls Certified Fume Hood. An emergency eyewash station must be accessible within 50 feet or a 10-second walk from the handling area[2].
Step-by-Step Disposal Methodology

To ensure a self-validating safety system, laboratory personnel must follow this exact sequence when disposing of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one.

Step 1: Hazard Segregation

  • Action: Isolate the waste stream immediately. Do not mix with general trash, biohazards, or incompatible chemicals (e.g., nitric acid, peroxides).

  • Causality: Mixing nitrogenous bases with oxidizers creates a severe fire and explosion hazard[2]. Segregating halogenated from non-halogenated solvent waste also reduces downstream incineration costs.

Step 2: Primary Containment

  • Action: Collect the pure chemical and any contaminated solvent solutions in sealable, airtight, chemically compatible containers (e.g., High-Density Polyethylene (HDPE) or amber glass).

  • Causality: Airtight seals prevent the volatilization of toxic vapors into the laboratory environment and protect the compound from moisture-induced degradation prior to disposal.

Step 3: RCRA-Compliant Labeling

  • Action: Attach a completed Hazardous Waste label the moment the first drop or grain of waste is added to the container. The label must explicitly state the full chemical name, the accumulation start date, and the primary hazard (Toxic/Environmental Hazard).

  • Causality: Immediate labeling complies with EPA Subpart P regulations and prevents dangerous unknown-chemical reactions by downstream waste handlers[3].

Step 4: Spill Management Protocol

  • Action: In the event of a spill, evacuate the immediate area and ensure ventilation. Absorb liquid spills with an inert dry material (such as vermiculite or sand). For solid powder spills, sweep carefully to avoid dust generation. Place all cleanup materials into a designated hazardous waste bag.

  • Causality: Sweeping dry powders vigorously or using reactive absorbents can aerosolize the API intermediate, leading to inhalation exposure[2][5].

Step 5: High-Temperature Incineration

  • Action: Transfer the sealed, labeled waste to a licensed hazardous waste disposal facility. The mandated destruction method is rotary kiln or liquid injection incineration operating between 820°C and 1600°C .

  • Causality: Lower temperatures fail to completely destroy the stable pyridine ring. Furthermore, the incineration facility must utilize alkaline scrubbers to neutralize the hazardous nitrogen oxides ( NOx​ ) generated during the combustion of the nitrogen-rich oxazolidinone and pyridine rings, preventing atmospheric pollution4[4].

Process Visualization

DisposalWorkflow Gen 1. Waste Generation (API Intermediate) Seg 2. Segregation (Isolate from Acids) Gen->Seg Cont 3. Primary Containment (HDPE/Amber Glass) Seg->Cont Lab 4. RCRA Labeling (Toxic/Hazardous) Cont->Lab Inc 5. High-Temp Incineration (820°C - 1600°C) Lab->Inc

Workflow for the safe segregation, containment, and incineration of oxazolidinone waste.

References
  • Standard Operating Procedure: Pyridine Washington State University (WSU) Environmental Health & Safety [Link]

  • Toxicological Profile for Pyridine: Production, Import, Use, and Disposal Centers for Disease Control and Prevention (CDC) / ATSDR[Link]

  • Critical Assessment of 2-Methylpyridine: A Cause for Renewed Concern Journal of Hazardous, Toxic, and Radioactive Waste (ASCE Library)[Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Triage

Anticipated Hazards:

  • Skin and Eye Irritation: Many oxazolidinone and pyridine-based compounds are known to cause skin and eye irritation[1][2].

  • Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern, with related compounds showing harmful effects upon ingestion or inhalation[2].

  • Allergic Skin Reaction: Some oxazolidinones are known to be skin sensitizers, which may lead to an allergic reaction upon contact[2].

  • Flammability: The pyridine moiety suggests that the compound may be flammable, especially under heating[3].

  • Unknown Toxicity: As a novel compound, its full toxicological profile is not yet characterized. Therefore, it should be handled with the utmost care, assuming it may have unlisted hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling chemicals of unknown or presumed hazard. The following table outlines the recommended PPE for handling 4-(pyridin-2-yl)-1,3-oxazolidin-2-one.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against splashes.[4] For procedures with a higher risk of splashing, such as when handling larger volumes, a face shield should be worn in addition to goggles.[4][5][6]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling or when direct contact is likely, consider double-gloving or using thicker, chemical-resistant gloves.[5] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A flame-resistant lab coat is essential to protect against splashes and potential fire hazards.[5][6] Ensure the lab coat is fully buttoned.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be necessary.[5]
Footwear Closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[5][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step. The following workflow diagram and procedural guide outline the key stages of working with 4-(pyridin-2-yl)-1,3-oxazolidin-2-one.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh Compound prep_materials->weigh Begin Experiment dissolve Dissolve/React weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Glassware transfer->decontaminate Conclude Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for handling 4-(pyridin-2-yl)-1,3-oxazolidin-2-one.

Step-by-Step Handling Procedure:
  • Preparation:

    • Don PPE: Before entering the laboratory, put on your lab coat, closed-toe shoes, and safety glasses. Don nitrile gloves before you begin any work with the chemical.

    • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly.[7] The work surface should be clean and uncluttered.

    • Gather Materials: Assemble all necessary equipment, such as glassware, spatulas, and solvents, within the fume hood to minimize movement in and out of the containment area.

  • Handling the Compound:

    • Weighing: If the compound is a solid, carefully weigh the desired amount in the fume hood. Avoid creating dust.

    • Dissolving and Reaction: When dissolving the compound or running a reaction, add reagents slowly to control the reaction rate and prevent splashing.

    • Transferring: Use appropriate techniques, such as a pipette or a funnel, to transfer solutions and minimize the risk of spills.

  • Cleanup and Disposal:

    • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated.

    • Waste Disposal: Dispose of all waste, including contaminated gloves and paper towels, in a designated hazardous waste container.[7][8] The container should be clearly labeled. Never pour chemical waste down the drain.[7]

    • Doffing PPE: Remove your gloves and lab coat before leaving the laboratory. Wash your hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

Spills:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and colleagues immediately.

  • Contain: If it is safe to do so, use an appropriate absorbent material, such as vermiculite or sand, to contain the spill.[7]

  • Cleanup: Trained personnel wearing appropriate PPE should clean up the spill.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes at an emergency eyewash station.[9] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal Plan

Storage:

  • Store 4-(pyridin-2-yl)-1,3-oxazolidin-2-one in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

  • Store in a designated and secure location.

Disposal:

  • All waste containing 4-(pyridin-2-yl)-1,3-oxazolidin-2-one must be treated as hazardous waste.

  • Collect waste in a compatible, sealed, and clearly labeled container.[10]

  • Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[8]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's safety officer if you have any questions or concerns.

References

  • Benchchem. Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University.
  • Apollo Scientific.
  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Sigma-Aldrich. (2025, September 15).
  • ECHEMI. (2026, January 17).
  • Novachem. (2023, July 7). Pyridine-D5 (D, 99.5%)
  • New Jersey Department of Health. (Rev. 2016, January). Hazardous Substance Fact Sheet: Pyridine.
  • Environmental Health and Safety, University of Minnesota.
  • Institute for Molecular Biology & Biophysics, ETH Zurich.
  • Environmental Health and Safety, Dartmouth College. Personal Protective Equipment in Chemistry.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.